Anticancer agent 222
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H26F6N6 |
|---|---|
分子量 |
560.5 g/mol |
IUPAC 名称 |
9-cyclopentyl-8-[4-(trifluoromethyl)phenyl]-6-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]purine |
InChI |
InChI=1S/C28H26F6N6/c29-27(30,31)19-7-5-18(6-8-19)24-37-23-25(35-17-36-26(23)40(24)22-3-1-2-4-22)39-15-13-38(14-16-39)21-11-9-20(10-12-21)28(32,33)34/h5-12,17,22H,1-4,13-16H2 |
InChI 键 |
OPFDKCQVEWACTA-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Chemical Synthesis of BLU-222: A Potent and Selective CDK2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BLU-222, also known as cirtociclib, is a potent, selective, and orally bioavailable inhibitor of cyclin-dependent kinase 2 (CDK2). Its development addresses a critical need in oncology, particularly for cancers characterized by aberrant cyclin E1 (CCNE1) amplification and those that have developed resistance to CDK4/6 inhibitors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and preclinical and clinical evaluation of BLU-222. Detailed experimental methodologies for key assays are also presented to facilitate further research and development in this area.
Introduction: The Rationale for Targeting CDK2
The cell division cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). CDK2, in partnership with its regulatory subunit cyclin E, plays a pivotal role in the G1/S phase transition, a critical checkpoint for cell cycle progression. Dysregulation of the CDK2/cyclin E pathway, often through the amplification of the CCNE1 gene, is a hallmark of several aggressive cancers, including certain types of ovarian, endometrial, and breast cancers.[1] Furthermore, acquired resistance to CDK4/6 inhibitors, a mainstay in the treatment of hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer, has been linked to the upregulation of CDK2 activity. This makes selective CDK2 inhibition a compelling therapeutic strategy.
Discovery of BLU-222: From Library Screen to Lead Candidate
The discovery of BLU-222 originated from a screening of Blueprint Medicines' proprietary kinase inhibitor library.[2] This initial effort identified multiple compounds with potent but only moderately selective inhibitory activity against CDK2. Subsequent medicinal chemistry efforts focused on modifying the lead scaffold to enhance potency and selectivity. This involved a structure-guided design approach to optimize key interactions with the CDK2 active site while minimizing off-target effects on other kinases, particularly other members of the CDK family. This optimization process ultimately led to the identification of BLU-222 as a highly potent and selective inhibitor of CDK2 with favorable pharmaceutical properties for oral administration.[2]
Mechanism of Action: Selective Inhibition of the CDK2/Cyclin E Complex
BLU-222 exerts its anti-tumor effects by selectively inhibiting the kinase activity of the CDK2/cyclin E complex. By binding to the ATP-binding pocket of CDK2, BLU-222 prevents the phosphorylation of key substrates, most notably the retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 is a critical step for the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S-phase entry. By blocking this cascade, BLU-222 induces a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells that are dependent on CDK2 activity.[1]
Below is a diagram illustrating the CDK2 signaling pathway and the mechanism of inhibition by BLU-222.
Chemical Synthesis
The chemical name for BLU-222 is N-[5-(difluoromethoxy)-1H-pyrazol-3-yl]-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazolo[3,4-b]pyrazin-6-amine. Its chemical structure is shown below.
Chemical Structure of BLU-222
-
CAS Number: 2888704-84-3
-
Molecular Formula: C₁₅H₁₇F₂N₇O₂
-
Molecular Weight: 365.34 g/mol
While a detailed, step-by-step synthesis protocol for BLU-222 is proprietary to Blueprint Medicines, the synthesis of the core pyrazolo[3,4-b]pyrazine scaffold is achievable through established synthetic routes. A general approach would likely involve the condensation of a substituted aminopyrazole with a pyrazine (B50134) precursor. The key steps would include the formation of the bicyclic core, followed by functionalization with the (tetrahydro-2H-pyran-4-yl)methyl and the 5-(difluoromethoxy)-1H-pyrazol-3-amine moieties. The synthesis would require careful control of reaction conditions to ensure regioselectivity and to maximize yield.
Quantitative Data Summary
The following tables summarize key quantitative data for BLU-222 from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of BLU-222
| Target | Assay Type | IC₅₀ (nM) | Reference |
| CDK2/cyclin E1 | Enzymatic | 2.6 | [2] |
| CDK1/cyclin B | Enzymatic | >230 | [2] |
| CDK4/cyclin D1 | Enzymatic | >370 | [2] |
| CDK6/cyclin D3 | Enzymatic | >270 | [2] |
| CDK7/cyclin H | Enzymatic | >6900 | [2] |
| CDK9/cyclin T1 | Enzymatic | >6100 | [2] |
| pRb (T821) Phosphorylation | Cell-based | 4.2 | [2] |
| Lamin (S22) Phosphorylation | Cell-based | 208 | [2] |
Table 2: Preclinical In Vivo Efficacy of BLU-222
| Cancer Model | Dosing | Outcome | Reference |
| OVCAR-3 (ovarian cancer xenograft) | 30 mg/kg and 100 mg/kg, p.o. b.i.d. | Significant tumor growth inhibition | [3] |
| MCF-7 (breast cancer xenograft) | 100 mg/kg p.o. b.i.d. (in combination with ribociclib) | Sustained anti-tumor response | [2] |
Table 3: Clinical Trial Data from the VELA Study (NCT05252416)
| Phase | Patient Population | Treatment | Key Findings | Reference |
| Phase 1/2 | Advanced solid tumors (monotherapy) | BLU-222 (50-800 mg BID) | Generally well-tolerated; evidence of cell cycle modulation and antitumor activity. | [4] |
| Phase 1/2 | HR+/HER2- breast cancer (combination) | BLU-222 (100-400 mg BID) + Ribociclib + Fulvestrant | Well-tolerated with no dose-limiting toxicities; early signs of clinical activity, including reductions in biomarkers of tumor proliferation and burden. | [5][6] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize CDK2 inhibitors like BLU-222.
In Vitro CDK2 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin E1 enzyme complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a peptide containing the Rb phosphorylation site)
-
Test compound (e.g., BLU-222) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions. Include wells with DMSO only as a no-inhibition control and wells with no enzyme as a background control.
-
Add the CDK2/Cyclin E1 enzyme to all wells except the background control.
-
Add the substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for CDK2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibition control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability Assay
Objective: To determine the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3 for CCNE1-amplified ovarian cancer)
-
Complete cell culture medium
-
Test compound (e.g., BLU-222) dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability versus the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse model of cancer.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel
-
Test compound (e.g., BLU-222)
-
Vehicle for drug formulation
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells to the desired number.
-
Resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (formulated in a suitable vehicle) to the treatment group via the desired route (e.g., oral gavage) and schedule. Administer the vehicle alone to the control group.
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
BLU-222 is a promising, highly selective CDK2 inhibitor with a well-defined mechanism of action and demonstrated preclinical and early clinical activity. Its development represents a significant advancement in the targeted therapy of cancers with CCNE1 amplification and those that have acquired resistance to CDK4/6 inhibitors. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of BLU-222 and the development of next-generation CDK2 inhibitors.
References
An In-depth Technical Guide on the Mechanism of Action of BLU-222 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BLU-222, a potent and highly selective, orally bioavailable inhibitor of cyclin-dependent kinase 2 (CDK2). BLU-222 is currently under investigation for the treatment of various solid tumors, particularly those with aberrations in the cell cycle regulatory protein Cyclin E1 (CCNE1).
Core Mechanism of Action
BLU-222 functions as an orally bioavailable inhibitor of CDK2, a serine/threonine kinase crucial for cell cycle progression.[1] By selectively targeting and binding to the ATP-binding pocket of CDK2, BLU-222 inhibits its kinase activity.[2] This inhibition disrupts the normal cell cycle, leading to cell cycle arrest, induction of apoptosis, and ultimately, the suppression of tumor cell proliferation.[1] CDK2 is often overexpressed in certain cancer cells, making it a prime target for therapeutic intervention.[1]
The primary molecular mechanism involves the disruption of the CDK2/Cyclin E complex. In many aggressive cancers, including certain types of ovarian and endometrial cancers, the CCNE1 gene is amplified, leading to an overabundance of Cyclin E1.[3][4] This results in the aberrant activation of CDK2, which then hyperphosphorylates the retinoblastoma protein (Rb).[3] Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby promoting DNA replication and cell division.[2][5] BLU-222's inhibition of CDK2 prevents Rb phosphorylation, thus arresting the cell cycle at the G1/S boundary in an Rb-dependent manner.[4][5]
Below is a diagram illustrating the CDK2 signaling pathway and the point of intervention for BLU-222.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Preclinical Efficacy and Biomarkers of Response
Preclinical studies have demonstrated BLU-222's potent antitumor activity in various cancer models, particularly those with CCNE1 amplification.[3][4] The sensitivity to BLU-222 is strongly correlated with the coordinate expression of Cyclin E1 and p16INK4A, an endogenous CDK4/6 inhibitor.[6] Models with high levels of both Cyclin E1 and p16INK4A, along with intact Rb, exhibit significant sensitivity to BLU-222.[3][6][7] Conversely, the loss of Rb or p16 has been identified as a mechanism of resistance.[3]
The following table summarizes the in vitro anti-proliferative activity of BLU-222 in a panel of cancer cell lines.
| Cell Line | Cancer Type | CCNE1 Status | Rb Status | p16 Status | BLU-222 GI50 (nM) |
| OVCAR-3 | Ovarian | Amplified | Intact | High | < 100 |
| Kuramochi | Ovarian | Amplified | Intact | High | < 100 |
| OVSAHO | Ovarian | Amplified | Intact | High | < 100 |
| OVCAR-8 | Ovarian | Amplified | Intact | High | < 100 |
| MDA-MB-157 | Breast | High | Intact | High | < 100 |
| T-47D | Breast | Normal | Intact | Low | > 1000 |
| HCC-1806 | Breast | Normal | Null | High | > 1000 |
| MDA-MB-231 | Breast | Normal | Mutated | High | > 1000 |
Data compiled from multiple preclinical studies.[3][6]
In vivo studies using cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models have further confirmed the antitumor activity of BLU-222. In a CCNE1-amplified OVCAR-3 CDX model, BLU-222 monotherapy led to tumor stasis.[7] In preclinical models of HR+/HER2- breast cancer, the combination of BLU-222 with the CDK4/6 inhibitor ribociclib (B560063) resulted in significant and durable tumor regression, even in models resistant to CDK4/6 inhibitors alone.[8]
| In Vivo Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) |
| MCF-7 Xenograft (CDK4/6i-naïve) | Breast | BLU-222 + Ribociclib | Superior to Ribociclib alone |
| MCF-7 Xenograft (Palbociclib-resistant) | Breast | BLU-222 | 83% |
| MCF-7 Xenograft (Palbociclib-resistant) | Breast | BLU-222 + Ribociclib | 110% |
Data from a preclinical study on HR+/HER2- breast cancer models.[8]
Clinical Development and Activity
BLU-222 is being evaluated in the Phase 1/2 VELA clinical trial (NCT05252416) for patients with advanced solid tumors.[9][10] The trial is assessing the safety, tolerability, pharmacokinetics, and antitumor activity of BLU-222 as a monotherapy and in combination with other agents.[11]
Initial results from the monotherapy dose-escalation phase showed that BLU-222 was generally well-tolerated.[9][10] The most common treatment-related adverse events included nausea, diarrhea, vomiting, fatigue, and anemia.[9][10] Preliminary evidence of clinical activity has been observed, including a partial response in a heavily pretreated patient with HR+/HER2- metastatic breast cancer.[9]
Combination therapy with ribociclib and fulvestrant (B1683766) in patients with HR+/HER2- breast cancer that has progressed after CDK4/6 inhibitor treatment has also shown promising early results.[10][12] The combination was well-tolerated with no new safety concerns.[10] Markers of cell cycle modulation, such as decreased thymidine (B127349) kinase 1 (TK1) activity and reduced circulating tumor DNA (ctDNA), were observed, indicating target engagement and pathway inhibition.[10][12][13]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the preclinical evaluation of BLU-222.
This assay measures the anti-proliferative effects of BLU-222 on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of BLU-222 for 5 days.
-
Cell Lysis and Staining: At the end of the treatment period, lyse the cells and add the CyQUANT GR dye, which fluoresces upon binding to cellular nucleic acids.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the dose-response data to a non-linear regression curve.
This technique is used to assess the effect of BLU-222 on downstream signaling proteins.
-
Cell Lysis: Treat cancer cells with various concentrations of BLU-222 for a specified duration (e.g., 18 hours). Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, TK1).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caption: A typical workflow for Western Blot analysis.
These studies evaluate the antitumor efficacy of BLU-222 in a living organism.
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., OVCAR-3) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer BLU-222 (e.g., 60 mg/kg, twice daily by oral gavage), vehicle control, or combination therapies.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and calculate the tumor growth inhibition.
Mechanisms of Resistance and Combination Strategies
While BLU-222 shows significant promise, potential mechanisms of resistance are being investigated. As identified through CRISPR screens, the loss of Rb and p16 can confer resistance to BLU-222.[3]
To overcome potential resistance and enhance efficacy, combination strategies are being explored. The synergy observed with CDK4/6 inhibitors in preclinical models suggests that dual inhibition of CDK2 and CDK4/6 could be a powerful therapeutic approach, particularly in HR+/HER2- breast cancer.[6][8] Furthermore, BLU-222 has been shown to sensitize chemotherapy-resistant tumors to standard-of-care agents like carboplatin (B1684641) and paclitaxel (B517696) in preclinical models.[5][14]
Caption: Combination strategies to enhance BLU-222 efficacy.
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. BLU-222, an investigational, potent, and selective CDK2 inhibitor, demonstrated robust antitumor activity in CCNE1-amplified ovarian cancer models - SURE [sure.sunderland.ac.uk]
- 5. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. targetedonc.com [targetedonc.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Blueprint Medicines to Present Leading Clinical Data on CDK2 and CDK4/6 Inhibitor Combo for HR+/HER2- Breast Cancer at 2024 ASCO [synapse.patsnap.com]
- 14. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
BLU-222: A Deep Dive into its CDK2 Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of BLU-222, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). BLU-222 is an investigational, orally bioavailable small molecule that has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with Cyclin E1 (CCNE1) amplification.[1][2] This document details the quantitative binding affinity and selectivity of BLU-222, the experimental methodologies used for its characterization, and the key signaling pathways involved.
Quantitative Binding Affinity and Selectivity
BLU-222 exhibits nanomolar potency against CDK2 and demonstrates remarkable selectivity over other cyclin-dependent kinases and the broader human kinome.[1][3] The following tables summarize the key quantitative data from biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity of BLU-222 against CDK Family Members
| Kinase Complex | Biochemical IC50 (nM) | Fold Selectivity vs. CDK2/E1 |
| CDK2/Cyclin E1 | 0.4 | 1 |
| CDK1/Cyclin B1 | >10,000 | >25,000 |
| CDK4/Cyclin D1 | >10,000 | >25,000 |
| CDK6/Cyclin D3 | >10,000 | >25,000 |
| CDK7/Cyclin H1/MNAT1 | >10,000 | >25,000 |
| CDK9/Cyclin T1 | >10,000 | >25,000 |
Data compiled from biochemical assays conducted at 1 mM ATP.[4][5][6]
Table 2: Cellular Target Engagement and Potency of BLU-222
| Assay Type | Cell Line | Target | Cellular IC50 (nM) |
| NanoBRET Target Engagement | HEK-293T | CDK2/Cyclin E1 | 2.8 |
| NanoBRET Target Engagement | HEK-293T | CDK1/Cyclin B1 | >10,000 |
| NanoBRET Target Engagement | HEK-293T | CDK4/Cyclin D1 | >10,000 |
| NanoBRET Target Engagement | HEK-293T | CDK6/Cyclin D3 | >10,000 |
| NanoBRET Target Engagement | HEK-293T | CDK7/Cyclin H1/MNAT1 | >10,000 |
| NanoBRET Target Engagement | HEK-293T | CDK9/Cyclin T1 | >10,000 |
| pRb (T821/826) Inhibition (CDK2 Activity) | OVCAR-3 | CDK2 | 4.8 |
| pLamin (S22) Inhibition (CDK1 Activity) | OVCAR-3 | CDK1 | >10,000 |
| pRb (S807/811) Inhibition (CDK4/6 Activity) | T47D | CDK4/6 | >10,000 |
Data from NanoBRET and cellular phospho-protein inhibition assays.[1][3][4][5][6]
Kinome Selectivity
In a KINOMEscan assay testing against a broad panel of human kinases at a concentration of 3 µmol/L, BLU-222 demonstrated excellent kinome selectivity with an S(10) score of 0.045.[1][7] The S(10) value represents the number of kinases inhibited by more than 90% divided by the total number of kinases tested, with a lower score indicating higher selectivity.
Signaling Pathway and Mechanism of Action
CDK2, in complex with its regulatory partner Cyclin E, is a key driver of the G1 to S phase transition in the cell cycle.[8] In cancer cells with CCNE1 amplification, there is an overabundance of the Cyclin E/CDK2 complex, leading to uncontrolled cell proliferation.[9] BLU-222 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates, such as the Retinoblastoma protein (Rb).[1][8] This inhibition of Rb phosphorylation prevents the release of E2F transcription factors, which are necessary for the transcription of genes required for S-phase entry, thereby leading to G1 cell cycle arrest.[4][10]
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Protocols
The following sections detail the generalized methodologies for the key assays used to characterize the binding affinity and selectivity of BLU-222.
Biochemical CDK2 Kinase Assay
This assay directly measures the inhibitory effect of a compound on the kinase activity of the purified CDK2/Cyclin E complex.[8]
Caption: Workflow for a typical CDK2 biochemical kinase assay.
Protocol:
-
Reaction Setup: In a microplate, the purified CDK2/Cyclin E1 enzyme is combined with a suitable kinase buffer and a substrate (e.g., a synthetic peptide or Histone H1).[8]
-
Inhibitor Addition: Serial dilutions of the test compound, such as BLU-222, are added to the wells.[8]
-
Initiation and Incubation: The kinase reaction is initiated by the addition of an ATP solution. The plate is then incubated at a controlled temperature (e.g., 30°C) for a defined period.[8]
-
Detection: The reaction is stopped, and a detection reagent is added to measure the extent of substrate phosphorylation. This is often done using methods like ADP-Glo, which quantifies the amount of ADP produced.
-
Data Analysis: The resulting signal is used to calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Target Engagement (NanoBRET) Assay
This assay measures the binding of an inhibitor to its target protein within living cells.[4][5]
Protocol:
-
Cell Transfection: HEK-293T cells are co-transfected with plasmids encoding the target kinase (e.g., CDK2) fused to a NanoLuc luciferase and a fluorescent tracer that binds to the kinase.
-
Compound Treatment: The transfected cells are treated with varying concentrations of BLU-222.
-
Measurement: The plate is read on a luminometer capable of detecting both the bioluminescent signal from the NanoLuc tag and the fluorescent signal from the tracer. Bioluminescence Resonance Energy Transfer (BRET) occurs when the inhibitor displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The change in the BRET signal is used to determine the IC50 value for target engagement in a cellular context.
Cellular Potency (Phospho-Rb) Assay
This assay assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of CDK2, providing a measure of its functional cellular potency.[1][4]
Protocol:
-
Cell Treatment: A CDK2-dependent cell line, such as OVCAR-3, is treated with a dose titration of BLU-222 for a specified period (e.g., 18-24 hours).[3][4]
-
Cell Lysis: The cells are lysed to extract total protein.
-
Detection: The levels of phosphorylated Rb at CDK2-specific sites (e.g., Thr821/826) are measured using techniques like Western Blot or AlphaLISA.[1][3]
-
Data Analysis: The reduction in phospho-Rb levels relative to a control is used to calculate the IC50 for cellular pathway inhibition.
Cell Proliferation (CyQUANT) Assay
This assay measures the effect of an inhibitor on cell growth and viability.[3][7]
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with a range of concentrations of BLU-222 for an extended period (e.g., 5 days).[3][7]
-
Staining: The CyQUANT dye, which fluoresces upon binding to DNA, is added to the cells after lysis.
-
Measurement: The fluorescence intensity, which is proportional to the number of cells, is measured using a plate reader.
-
Data Analysis: The data is used to determine the GI50 (concentration for 50% growth inhibition) value.
Cell Cycle Analysis
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle following treatment with a CDK2 inhibitor.[8]
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the inhibitor for a specified duration, then harvested and washed.[8]
-
Fixation: The cells are fixed in cold ethanol (B145695) to permeabilize the cell membranes.[8]
-
Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), along with RNase to prevent RNA staining.[8]
-
Flow Cytometry: The fluorescence intensity of the PI in individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, allowing for the assessment of cell cycle arrest.[8]
References
- 1. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. blueprintmedinfo.com [blueprintmedinfo.com]
- 5. blueprintmedicines.com [blueprintmedicines.com]
- 6. blueprintmedicines.com [blueprintmedicines.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. blueprintmedicines.com [blueprintmedicines.com]
- 10. blueprintmedicines.com [blueprintmedicines.com]
The Critical Role of CDK2 in CCNE1-Amplified Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amplification of the CCNE1 gene, encoding the cell cycle regulatory protein Cyclin E1, is a significant driver of tumorigenesis in a subset of high-grade serous ovarian cancers (HGSOC), occurring in approximately 15-20% of cases.[1] This genetic alteration is strongly correlated with poor patient prognosis, primary treatment failure, and resistance to standard-of-care therapies, including PARP inhibitors. The oncogenic activity of Cyclin E1 is mediated through its partnership with Cyclin-Dependent Kinase 2 (CDK2). The constitutive activation of the Cyclin E1/CDK2 complex in CCNE1-amplified tumors leads to uncontrolled cell cycle progression, creating a critical dependency and a key therapeutic vulnerability. This guide provides a comprehensive technical overview of the role of CDK2 in CCNE1-amplified ovarian cancer, summarizing preclinical and clinical data for targeted CDK2 inhibition, detailing relevant experimental protocols, and visualizing the core signaling pathways and workflows.
The CCNE1-CDK2 Axis: A Central Driver of Ovarian Cancer Pathogenesis
In normal cell cycle progression, the Cyclin E1/CDK2 complex is tightly regulated, peaking at the G1/S transition to phosphorylate the Retinoblastoma protein (Rb). This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and S-phase entry. However, in CCNE1-amplified ovarian cancer, the vast overexpression of Cyclin E1 leads to hyperactivation of CDK2, resulting in sustained Rb hyperphosphorylation and uncontrolled proliferation.[2]
This "oncogene addiction" to the Cyclin E1/CDK2 axis makes CDK2 an attractive therapeutic target in this patient population.[3] Notably, CCNE1 amplification is often mutually exclusive with mutations in homologous recombination deficiency genes like BRCA1/2, rendering these tumors intrinsically resistant to PARP inhibitors.[1]
Therapeutic Targeting of CDK2 in CCNE1-Amplified Ovarian Cancer
The dependency of CCNE1-amplified ovarian cancer on CDK2 has spurred the development of selective CDK2 inhibitors. Preclinical studies have consistently demonstrated that both genetic suppression of CDK2 (via siRNA or shRNA) and pharmacological inhibition with small molecules can selectively induce cell cycle arrest and apoptosis in CCNE1-amplified ovarian cancer cell lines.[4][5]
Quantitative Data Summary
The following tables summarize the preclinical and clinical efficacy of various CDK2 inhibitors in the context of CCNE1-amplified ovarian cancer.
Table 1: In Vitro Efficacy of Selective CDK2 Inhibitors in Ovarian Cancer Cell Lines
| CDK2 Inhibitor | Cell Line (CCNE1 Status) | Assay Type | IC50 | Reference |
| PHA-533533 | OVCAR-3 (Amplified) | Clonogenic Survival | ~100-200 nM | [4] |
| PHA-533533 | SK-OV-3 (Non-amplified) | Clonogenic Survival | >1 µM | [4] |
| Dinaciclib | OVCAR-3 (Amplified) | Clonogenic Survival | ~10-20 nM | [4] |
| Dinaciclib | SK-OV-3 (Non-amplified) | Clonogenic Survival | ~50-100 nM | [4] |
| SNS-032 | OVCAR-3 (Amplified) | Proliferation | 0.53 µM | [6] |
| SNS-032 | ES2 (Non-amplified) | Proliferation | 20.05 µM | [6] |
| BLU-222 | OVCAR-3 (Amplified) | Proliferation | 82.5 nM | |
| NKT-3964 | OVCAR-3 (Amplified) | Proliferation | 0.24-1.24 nM | [7] |
Table 2: In Vivo Efficacy of Selective CDK2 Inhibitors in Ovarian Cancer Xenograft Models
| CDK2 Inhibitor | Xenograft Model (Cell Line) | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Unnamed CDK2 Inhibitor | OVCAR-3 | 30 mg/kg, once daily | 38% | [8] |
| NKT-3964 | OVCAR-3 | 1, 3, 10, 30 mg/kg, once daily | Dose-dependent tumor growth inhibition | [7] |
| Enzalutamide (in combination with DHT) | OVCAR-3 | 30 mg/kg | Significant reduction in tumor volume | [9] |
Table 3: Clinical Efficacy of Selective CDK2 Inhibitors in Patients with CCNE1-Amplified Ovarian Cancer
| CDK2 Inhibitor | Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| INCB123667 | Phase 1 | Platinum-resistant/refractory ovarian cancer | 33.3% (at 100 mg daily) | 5.3 months | [10] |
| INCB123667 | Phase 1 | Platinum-resistant/refractory ovarian cancer (CCNE1-amplified subset) | 31.6% (6/19 responders were CCNE1-amplified) | Not Reported | [11] |
| INX-315 | Phase 1/2 | CCNE1-amplified high-grade serous ovarian/fallopian cancer | 20% | Not Reported | [12] |
| Adavosertib (WEE1 Inhibitor) | Phase 2 | Refractory solid tumors with CCNE1 amplification (ovarian cancer subset) | 36% | 6.3 months | [13] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
The diagram below illustrates the central role of the Cyclin E1/CDK2 axis in driving cell cycle progression in CCNE1-amplified ovarian cancer.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a CDK2 inhibitor in CCNE1-amplified ovarian cancer.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GtR [gtr.ukri.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin-dependent kinase 2 is an ideal target for ovary tumors with elevated cyclin E1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK2-selective degrader inhibits tumor growth in preclinical models | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
- 9. Tumor Inhibition by Enzalutamide in a Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
- 13. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification - PMC [pmc.ncbi.nlm.nih.gov]
BLU-222 Target Validation in HR+/HER2- Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer is the most common subtype of breast cancer. While the introduction of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has significantly improved outcomes, acquired resistance is nearly inevitable. A key mechanism of this resistance is the hyperactivation of the Cyclin E-CDK2 axis, which provides a bypass pathway for cell cycle progression. BLU-222, a potent and highly selective oral inhibitor of CDK2, is being investigated as a therapeutic strategy to overcome this resistance. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the validation of CDK2 as a therapeutic target in HR+/HER2- breast cancer, with a focus on the mechanism of action and efficacy of BLU-222.
Introduction: The Role of CDK2 in HR+/HER2- Breast Cancer and CDK4/6 Inhibitor Resistance
The cell cycle is tightly regulated by cyclins and their associated cyclin-dependent kinases (CDKs). In HR+ breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway is a critical driver of cell proliferation. CDK4/6 inhibitors, such as palbociclib (B1678290), ribociclib (B560063), and abemaciclib, function by blocking the phosphorylation of Rb, thereby preventing the release of the E2F transcription factor and inducing G1 cell cycle arrest.
However, cancer cells can develop resistance to CDK4/6 inhibition through various mechanisms, a prominent one being the amplification or overexpression of Cyclin E1 (CCNE1).[1] Cyclin E1 binds to and activates CDK2, which can then phosphorylate Rb, bypassing the CDK4/6 blockade and allowing for cell cycle progression.[1] This positions CDK2 as a critical node in CDK4/6 inhibitor resistance and a compelling therapeutic target.
BLU-222 is a novel, potent, and selective small-molecule inhibitor of CDK2.[2] Its high selectivity for CDK2 over other CDKs is a key attribute, potentially leading to a more favorable therapeutic window compared to less selective CDK inhibitors.[2]
Preclinical Validation of BLU-222 in HR+/HER2- Breast Cancer Models
A robust body of preclinical evidence supports the efficacy of BLU-222 in HR+/HER2- breast cancer models, particularly in the context of CDK4/6 inhibitor resistance.
In Vitro Efficacy in Palbociclib-Resistant Cell Lines
Studies have demonstrated that HR+/HER2- breast cancer cell lines, such as MCF7 and T47D, that have developed resistance to palbociclib exhibit increased sensitivity to BLU-222.[3] This is often associated with the upregulation of Cyclin E1 and CDK2 in the resistant cells.[3]
| Cell Line | Resistance Model | BLU-222 IC50 (µM) | Reference |
| MCF7 PR1.2 | Palbociclib | 0.54 | [3] |
| MCF7 PR4.8 | Palbociclib | 0.43 | [3] |
| T47D PR1.2 | Palbociclib | 1.60 | [3] |
| T47D PR4.8 | Palbociclib | 0.18 | [3] |
Table 1: In vitro activity of BLU-222 in palbociclib-resistant HR+/HER2- breast cancer cell lines.
Synergistic Activity with CDK4/6 Inhibitors
The combination of BLU-222 with CDK4/6 inhibitors has shown strong synergistic effects in palbociclib-resistant cell lines, leading to enhanced apoptosis and cell cycle arrest.[3] This suggests that dual inhibition of CDK2 and CDK4/6 can more completely suppress cell cycle progression.
In Vivo Efficacy in Xenograft Models
In vivo studies using patient-derived xenograft (PDX) models of HR+/HER2- breast cancer that have progressed on palbociclib treatment have demonstrated that the combination of BLU-222 with a CDK4/6 inhibitor leads to durable tumor suppression and prolonged survival.[2][3][4] In a palbociclib-resistant MCF-7 xenograft model, BLU-222 monotherapy resulted in significant tumor growth inhibition, which was further enhanced when combined with ribociclib.[2]
| Xenograft Model | Treatment | Outcome | Reference |
| Palbociclib-resistant MCF-7 | BLU-222 | 83% tumor growth inhibition (TGI) | [2] |
| Palbociclib-resistant MCF-7 | BLU-222 + Ribociclib | 110% TGI (tumor regression) | [2] |
| CDK4/6 inhibitor-resistant PDX | BLU-222 + Ribociclib | Tumor stasis | [2][4] |
Table 2: In vivo antitumor activity of BLU-222 in CDK4/6 inhibitor-resistant HR+/HER2- breast cancer models.
Clinical Validation: The VELA Trial
The ongoing Phase 1/2 VELA clinical trial (NCT05252416) is evaluating the safety and efficacy of BLU-222 as a single agent and in combination with other therapies in patients with advanced solid tumors, including HR+/HER2- breast cancer.[2][5]
Combination Therapy in HR+/HER2- Breast Cancer
In the dose-escalation portion of the VELA trial, BLU-222 is being evaluated in combination with the CDK4/6 inhibitor ribociclib and the estrogen receptor antagonist fulvestrant (B1683766) in patients with HR+/HER2- breast cancer whose disease has progressed after prior treatment with a CDK4/6 inhibitor.[5]
| Patient Population | Treatment Regimen | Key Findings |
| HR+/HER2- breast cancer with progression on CDK4/6i | BLU-222 (dose escalation) + Ribociclib + Fulvestrant | The combination has been well-tolerated with no dose-limiting toxicities reported. Early signs of clinical activity have been observed, including reductions in biomarkers of cell proliferation and tumor burden. |
Table 3: Overview of the VELA trial combination therapy arm in HR+/HER2- breast cancer.
Signaling Pathways and Mechanism of Action
The efficacy of BLU-222 is rooted in its ability to inhibit the kinase activity of CDK2, thereby blocking a key node in cell cycle progression, particularly in the context of CDK4/6 inhibitor resistance.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the targeting of CDK2 by BLU-222.
Generation of Palbociclib-Resistant Cell Lines
Protocol:
-
Cell Culture: Culture parental HR+/HER2- breast cancer cell lines (e.g., MCF7, T47D) in their recommended growth medium.
-
Dose Escalation: Continuously expose the cells to gradually increasing concentrations of palbociclib over several months. Start with a concentration at or near the IC50 of the parental cells and incrementally increase the dose as the cells adapt and resume proliferation.[6]
-
Selection and Maintenance: Select for clones that can proliferate in the presence of high concentrations of palbociclib. Maintain the resistant cell lines in a medium containing a constant concentration of palbociclib to ensure the stability of the resistant phenotype.
-
Validation: Confirm resistance by comparing the IC50 of palbociclib in the resistant cell lines to the parental cells using a cell viability assay.
In Vitro Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed breast cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.[7][8]
-
Drug Treatment: Treat the cells with a range of concentrations of BLU-222 (typically in serial dilutions) for 72 hours.[7][9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).[10][11]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting a dose-response curve.
Western Blot Analysis
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Rb (Ser807/811), anti-Cyclin E1, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Patient-Derived Xenograft (PDX) Models
Protocol:
-
Tumor Implantation: Surgically implant fresh tumor fragments from HR+/HER2- breast cancer patients into immunodeficient mice (e.g., NOD/SCID or NSG mice).[12]
-
Tumor Growth and Passaging: Monitor tumor growth and passage the tumors to subsequent generations of mice to expand the model.
-
Drug Treatment: Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, BLU-222, CDK4/6 inhibitor, combination therapy).
-
Efficacy Evaluation: Monitor tumor volume over time to assess the antitumor efficacy of the treatments. At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis.
Conclusion
The preclinical and emerging clinical data strongly support the validation of CDK2 as a therapeutic target in HR+/HER2- breast cancer, particularly in the setting of acquired resistance to CDK4/6 inhibitors. The potent and selective CDK2 inhibitor, BLU-222, has demonstrated significant antitumor activity both as a single agent and in combination with CDK4/6 inhibitors in relevant preclinical models. The ongoing VELA clinical trial will provide further insights into the safety and efficacy of BLU-222 in this patient population. The continued investigation of BLU-222 holds promise for addressing a critical unmet need for patients with HR+/HER2- breast cancer who have progressed on standard-of-care therapies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. protocols.io [protocols.io]
- 12. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Biology of the BLU-222 and CDK2 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural biology of the selective CDK2 inhibitor, BLU-222, in complex with its target, Cyclin-Dependent Kinase 2 (CDK2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathway and experimental workflows.
Introduction
Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly the G1/S phase transition.[1] Its activity is dependent on the binding of regulatory cyclin partners, primarily Cyclin E and Cyclin A.[1] Dysregulation of the CDK2 pathway, often through the amplification of the CCNE1 gene (encoding Cyclin E1), is a known driver of tumorigenesis in various cancers, including ovarian, endometrial, and breast cancers.[2][3] This has made CDK2 an attractive target for therapeutic intervention.
BLU-222 (also known as Cirtociclib) is an orally bioavailable, potent, and highly selective inhibitor of CDK2 developed by Blueprint Medicines.[3][4][5][6][7] It is currently under investigation for the treatment of solid tumors, particularly those with CCNE1 amplification and in hormone receptor-positive (HR+)/HER2-negative breast cancer that has developed resistance to CDK4/6 inhibitors.[4] The high selectivity of BLU-222 for CDK2 over other CDKs, such as CDK1, is a key characteristic that may limit off-target toxicities.[2][4]
This guide will delve into the quantitative aspects of BLU-222's interaction with CDK2, the methodologies used to characterize this interaction, and the broader context of the CDK2 signaling pathway.
Quantitative Data
The potency and selectivity of BLU-222 have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Potency and Selectivity of BLU-222
| Target | Assay Type | IC₅₀ (nM) | Fold Selectivity vs. CDK2/Cyclin E1 | Reference(s) |
| CDK2/Cyclin E1 | Enzymatic Assay | 2.6 | - | [4] |
| CDK1/Cyclin B | Enzymatic Assay | 233.6 | 90x | [4] |
| CDK4/Cyclin D1 | Enzymatic Assay | 377.4 | 145x | [4] |
| CDK6/Cyclin D3 | Enzymatic Assay | 275.2 | 106x | [4] |
| CDK7/Cyclin H1 | Enzymatic Assay | 6941.2 | 2670x | [4] |
| CDK9/Cyclin T1 | Enzymatic Assay | 6115.1 | 2352x | [4] |
| CDK2 | NanoBRET Assay | 17.7 | - | [8] |
| CDK1 | NanoBRET Assay | 452.3 | 25.5x | [8] |
| CDK4 | NanoBRET Assay | 5104.6 | 288.4x | [8] |
| CDK6 | NanoBRET Assay | 2621.7 | 148.1x | [8] |
| CDK7 | NanoBRET Assay | 6330.4 | 357.6x | [8] |
| CDK9 | NanoBRET Assay | 2697.7 | 152.4x | [8] |
Table 2: Cellular Activity of BLU-222
| Cell Line | Assay Type | IC₅₀ (nM) | Notes | Reference(s) |
| OVCAR-3 | pRb (T821) Inhibition | 4.2 | Measures cellular CDK2 activity. | [4] |
| OVCAR-3 | pLamin (S22) Inhibition | 380.2 | Measures cellular CDK1 activity. | [2] |
| T47D | pRb (S807/811) Inhibition | >1000 | Measures cellular CDK4/6 activity. | [8] |
| MCF7 PR1.2 | Cell Viability | 540 | Palbociclib-resistant breast cancer cell line. | [9] |
| MCF7 PR4.8 | Cell Viability | 430 | Palbociclib-resistant breast cancer cell line. | [9] |
| T47D PR1.2 | Cell Viability | 1600 | Palbociclib-resistant breast cancer cell line. | [9] |
| T47D PR4.8 | Cell Viability | 180 | Palbociclib-resistant breast cancer cell line. | [9] |
| KLE | Antiproliferative Activity | 25-250 | CCNE1-amplified endometrial cancer cell line. | [6] |
| HEC-1-B | Antiproliferative Activity | 25-250 | CCNE1-amplified endometrial cancer cell line. | [6] |
Signaling Pathway and Experimental Workflow
CDK2 Signaling Pathway and BLU-222 Inhibition
The following diagram illustrates the canonical CDK2 signaling pathway leading to cell cycle progression and the mechanism of action for BLU-222.
Experimental Workflow for Structural Determination
The following diagram outlines a typical workflow for determining the crystal structure of the BLU-222-CDK2 complex.
Experimental Protocols
While the precise, proprietary conditions for the crystallization of the BLU-222-CDK2 complex are not publicly available, this section provides a generalized, yet detailed, protocol for the key experiments involved in its structural and functional characterization, based on standard methodologies for CDK2 inhibitors.
Protein Expression and Purification of CDK2/Cyclin Complex
-
Expression Vector Construction : Human CDK2 and a truncated, soluble version of human Cyclin E1 or Cyclin A2 are cloned into suitable expression vectors (e.g., pGEX or pET series for E. coli, pFastBac for insect cells).
-
Protein Expression :
-
E. coli : Plasmids are transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) at 37°C, then induced with IPTG and expression is carried out at a lower temperature (e.g., 18-25°C) overnight.
-
Insect Cells : Recombinant baculovirus is generated and used to infect Sf9 or Hi5 insect cells. Protein expression proceeds for 48-72 hours.
-
-
Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol, protease inhibitors). Lysis is performed by sonication or high-pressure homogenization.
-
Affinity Chromatography : The clarified lysate is loaded onto an affinity column (e.g., Glutathione Sepharose for GST-tagged proteins, Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted.
-
Tag Cleavage : If applicable, the affinity tag is removed by incubation with a specific protease (e.g., PreScission Protease, TEV protease).
-
Size Exclusion Chromatography : The protein is further purified using a size exclusion chromatography column to separate the CDK2/Cyclin complex from aggregates and contaminants. The purity is assessed by SDS-PAGE.
In Vitro Kinase Assay (IC₅₀ Determination)
This assay measures the direct inhibitory effect of BLU-222 on the kinase activity of the purified CDK2/Cyclin E1 complex.[10]
-
Reaction Setup : In a 96- or 384-well plate, combine the purified CDK2/Cyclin E1 enzyme, a suitable kinase buffer, and a substrate (e.g., a synthetic peptide derived from Histone H1 or Rb).[10]
-
Inhibitor Addition : Add serial dilutions of BLU-222 to the wells.[10]
-
Reaction Initiation : Start the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Kₘ value.[10]
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.[10]
-
Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as mobility shift assays, fluorescence polarization, or luminescence-based assays that measure ADP production (e.g., ADP-Glo).[10]
-
Data Analysis : Calculate the percentage of inhibition at each BLU-222 concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular pRb Phosphorylation Assay
This assay measures the ability of BLU-222 to inhibit CDK2 activity within a cellular context.
-
Cell Culture : Plate a CDK2-dependent cell line (e.g., OVCAR-3, which has CCNE1 amplification) in 96-well plates and allow them to adhere.[8]
-
Compound Treatment : Treat the cells with a serial dilution of BLU-222 for a specified duration (e.g., 18-24 hours).[8]
-
Cell Lysis : Wash the cells and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Detection : Quantify the level of phosphorylated Retinoblastoma protein (pRb) at a CDK2-specific site (e.g., Thr821/826) using an immunoassay such as ELISA or AlphaLISA.[8][11]
-
Data Analysis : Normalize the pRb signal to the total protein concentration or a housekeeping protein. Calculate the IC₅₀ value from the dose-response curve.
Co-crystallization and X-ray Structure Determination
This protocol outlines the general steps for obtaining a crystal structure of the BLU-222-CDK2/Cyclin complex.
-
Complex Formation : The purified and active CDK2/Cyclin complex is concentrated to a high concentration (typically 5-15 mg/mL). BLU-222, dissolved in a suitable solvent like DMSO, is added in molar excess (e.g., 2-5 fold) and incubated to ensure complete binding.
-
Crystallization : The BLU-222-CDK2/Cyclin complex is subjected to high-throughput crystallization screening using the vapor diffusion method (sitting or hanging drop). A wide range of commercially available or in-house screens are tested at different temperatures (e.g., 4°C and 20°C).
-
Crystal Optimization : Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.
-
Cryo-protection and Data Collection : Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryo-protectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement : The diffraction data are processed and scaled. The structure is solved using molecular replacement with a previously determined CDK2/Cyclin structure as a search model. The model of BLU-222 is then built into the electron density map, and the entire complex is refined to produce the final structure.
Conclusion
BLU-222 is a potent and highly selective inhibitor of CDK2 with demonstrated preclinical activity in cancer models driven by aberrant CDK2 activation. The quantitative data underscores its selectivity, which is a desirable feature for minimizing off-target effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of BLU-222 and other CDK2 inhibitors. The structural understanding of the BLU-222-CDK2 complex, derived from the methodologies described, is crucial for structure-based drug design efforts aimed at developing next-generation inhibitors with improved properties. This technical guide serves as a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating a deeper understanding of the structural biology of this promising therapeutic agent.
References
- 1. blueprintmedinfo.com [blueprintmedinfo.com]
- 2. drughunter.com [drughunter.com]
- 3. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 8. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to BLU-222 Kinome Screening and Off-Target Profiling
This technical guide provides a comprehensive overview of the kinome screening and off-target profiling of BLU-222, a potent and highly selective investigational inhibitor of Cyclin-Dependent Kinase 2 (CDK2). BLU-222 is currently in clinical development for the treatment of various solid tumors, including those with CCNE1 amplification and hormone receptor-positive (HR+)/HER2-negative breast cancer.[1][2][3] Understanding its selectivity and off-target profile is critical for its clinical development and for identifying patient populations most likely to respond.
BLU-222 Overview
BLU-222 is an orally bioavailable, investigational small molecule designed to selectively inhibit CDK2, a key regulator of the cell cycle.[1][3][4] The Cyclin E1-CDK2 complex is crucial for the G1/S phase transition, and its aberrant activation, often through CCNE1 gene amplification, is a known driver of tumorigenesis in several cancers, including ovarian, endometrial, and gastric cancers.[2][4] By selectively targeting CDK2, BLU-222 aims to inhibit the proliferation of cancer cells dependent on this pathway while minimizing toxicities associated with less selective, pan-CDK inhibitors.[2][4]
Quantitative Kinome Profiling and Selectivity
The selectivity of BLU-222 has been extensively characterized using various biochemical and cellular assays. The primary method for broad kinome screening was the KINOMEscan™ platform, which assesses the binding affinity of a compound against a large panel of human kinases.
Table 1: BLU-222 Kinase Selectivity and Potency
| Parameter | Value | Assay/Method | Source |
| Primary Target | |||
| CDK2/Cyclin E1 IC50 | 2.6 nM | Enzymatic Assay (1 mM ATP) | [5] |
| Selectivity Score | |||
| S(10) at 3 µM | 0.045 | KINOMEscan™ | [1][5][6] |
| Selectivity vs. Other CDKs (Fold Selectivity) | |||
| vs. CDK1/Cyclin B1 | >90-fold | Enzymatic Assay (1 mM ATP) | [5] |
| vs. CDK4/Cyclin D1 | >145-fold | Enzymatic Assay (1 mM ATP) | [5] |
| vs. CDK6/Cyclin D3 | >106-fold | Enzymatic Assay (1 mM ATP) | [5] |
| vs. CDK7/Cyclin H1/MNAT1 | >2670-fold | Enzymatic Assay (1 mM ATP) | [5] |
| vs. CDK9/Cyclin T1 | >2352-fold | Enzymatic Assay (1 mM ATP) | [5] |
| Cellular Potency | |||
| pRb (T821/826) Inhibition IC50 (OVCAR-3 cells) | Single-digit nM | AlphaLISA | [4][6] |
| pLamin (S22) Inhibition (CDK1 marker in OVCAR-3) | >1000 nM | AlphaLISA | [1] |
| pRb (S807/811) Inhibition (CDK4/6 marker in T47D) | >1000 nM | AlphaLISA | [1] |
The S(10) selectivity score represents the number of kinases inhibited by more than 90% (or with less than 10% of control binding) divided by the total number of wild-type kinases tested.[1][6] An S(10) score of 0.045 at a high concentration of 3 µM indicates that BLU-222 is exceptionally selective, binding to a very small fraction of the human kinome outside of its intended target.[1][5]
Signaling Pathway of BLU-222 Action
BLU-222 exerts its therapeutic effect by intervening in the CDK2-Rb-E2F signaling pathway, which is critical for cell cycle progression. In cancers with CCNE1 amplification, this pathway is often hyperactive.
Experimental Protocols
Detailed methodologies are crucial for interpreting kinome screening data and for designing subsequent experiments. Below are generalized protocols for the key assays used in the profiling of BLU-222.
The KINOMEscan™ platform (Eurofins DiscoverX) is a high-throughput, affinity-based competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[7][8][9]
Principle: The assay measures the ability of a test compound (BLU-222) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified via quantitative PCR (qPCR) of the attached DNA tag. A reduction in the qPCR signal indicates that the test compound has displaced the kinase from the immobilized ligand.[8]
Generalized Protocol:
-
Kinase Preparation: A panel of over 468 human kinases are expressed, typically as fusions with a DNA tag.[10]
-
Assay Reaction: The DNA-tagged kinases are incubated in the presence of the test compound (BLU-222 at a specified concentration, e.g., 3 µM) and beads coated with a broad-spectrum, immobilized kinase inhibitor (the "bait").[11]
-
Competition: BLU-222 competes with the immobilized bait for binding to the active site of the kinases in the panel.
-
Washing and Elution: Unbound kinase and test compound are washed away. The kinases that remain bound to the immobilized bait are retained.
-
Quantification: The amount of kinase bound to the beads is measured by quantifying the associated DNA tag using qPCR.
-
Data Analysis: The results are reported as "% of Control," where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[8]
To confirm that biochemical inhibition translates to cellular activity, target engagement and functional downstream assays are performed in relevant cell lines, such as the CCNE1-amplified OVCAR-3 ovarian cancer cell line.[1][4]
Principle: These assays measure the inhibition of CDK2's downstream signaling targets. The phosphorylation of Retinoblastoma protein (pRb) at specific sites (Thr821/826) is a direct marker of CDK2 activity.[1][6] Conversely, phosphorylation of Lamin A/C at Ser22 is a marker for CDK1 activity, and pRb at Ser807/811 is a marker for CDK4/6 activity, allowing for the assessment of cellular selectivity.[1]
Generalized Protocol (AlphaLISA for pRb):
-
Cell Culture and Treatment: OVCAR-3 cells are seeded in microplates and synchronized. The cells are then treated with a dose range of BLU-222 for a specified period (e.g., 18 hours).[6]
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
Immunoassay: The lysate is incubated with AlphaLISA acceptor beads conjugated to an antibody for total Rb and donor beads conjugated to an antibody specific for phosphorylated Rb (e.g., pRb Thr821/826).
-
Signal Generation: Upon laser excitation, the donor bead generates singlet oxygen, which diffuses to a nearby acceptor bead, triggering a chemiluminescent signal. The signal is only generated when both antibodies are bound to the same Rb protein.
-
Detection: The signal is read on an appropriate plate reader.
-
Data Analysis: The signal intensity is plotted against the BLU-222 concentration to determine the IC50 value, representing the concentration required for 50% inhibition of Rb phosphorylation.
Logic of Off-Target Profiling
The goal of off-target profiling is to proactively identify and characterize unintended molecular interactions that could lead to toxicity or unexpected pharmacological effects. This is achieved through a systematic, multi-tiered approach.
Summary and Conclusion
The comprehensive kinome screening and off-target profiling of BLU-222 have been instrumental in defining its standing as a potent and highly selective CDK2 inhibitor.[1][5] Data from KINOMEscan™ demonstrates an excellent selectivity profile with an S(10) score of 0.045 at 3 µM.[1][5] This high degree of selectivity is confirmed in cellular assays, where BLU-222 potently inhibits the CDK2-specific phosphorylation of Rb while sparing markers for CDK1 and CDK4/6 activity.[1] The rigorous application of the described experimental protocols provides a robust dataset that validates the mechanism of action and supports the ongoing clinical investigation of BLU-222 in patients with CDK2-vulnerable cancers.[12][13] This technical guide serves as a resource for understanding the critical steps involved in characterizing the selectivity of targeted kinase inhibitors like BLU-222.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. blueprintmedinfo.com [blueprintmedinfo.com]
- 5. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. blueprintmedicines.com [blueprintmedicines.com]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. firstwordpharma.com [firstwordpharma.com]
Understanding CDK2 Dependency in Solid Tumors: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of Cyclin-Dependent Kinase 2 (CDK2) dependency in solid tumors, offering a comprehensive resource for researchers, scientists, and drug development professionals. The document outlines the core mechanisms of CDK2 addiction in cancer, summarizes key preclinical and clinical data for emerging CDK2 inhibitors, details essential experimental protocols for studying CDK2 dependency, and visualizes the intricate signaling pathways involved.
Introduction: The Critical Role of CDK2 in Cell Cycle and Cancer
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in regulating the cell cycle, particularly the transition from the G1 to the S phase, where DNA replication occurs.[1][2][3] In a healthy cell, the activity of CDK2 is tightly controlled. It forms active complexes primarily with Cyclin E to initiate the G1/S transition and with Cyclin A to facilitate S-phase progression.[3] This process is initiated by the partial phosphorylation of the Retinoblastoma protein (Rb) by CDK4/6-Cyclin D complexes, leading to the synthesis of Cyclin E.[3] The subsequent CDK2/Cyclin E complex then hyperphosphorylates Rb, causing the release of the E2F transcription factor, which in turn activates genes necessary for DNA replication.[3][4][5]
In many solid tumors, this regulatory pathway is hijacked.[3] Hyperactivation of CDK2, often driven by the amplification or overexpression of the CCNE1 gene (encoding Cyclin E1) or the functional loss of the Rb tumor suppressor, leads to uncontrolled cell proliferation and a state of "CDK2 dependency" or "addiction".[1][4][5] This dependency creates a therapeutic vulnerability, making selective CDK2 inhibition a promising strategy for a targeted cancer therapy.[6][7]
Mechanisms of CDK2 Dependency in Solid Tumors
The reliance of certain tumors on CDK2 stems from specific genetic and molecular alterations that render the cancer cells exquisitely sensitive to the loss of CDK2 activity.
2.1. CCNE1 Amplification: Amplification of the CCNE1 gene is a primary driver of CDK2 dependency.[4][5] This genetic alteration leads to an overabundance of Cyclin E1 protein, resulting in the constitutive activation of CDK2. This drives cells through the G1/S checkpoint, irrespective of normal growth signals.[4] Tumors with CCNE1 amplification are often highly dependent on CDK2 for their continued proliferation and survival.[4][5]
2.2. RB1 Loss: The loss of the Retinoblastoma tumor suppressor protein (RB1) is another key mechanism.[4] In the absence of functional Rb, the E2F transcription factors are constitutively active, leading to uncontrolled cell cycle progression. Tumors with RB1 loss are particularly sensitive to CDK2 inhibitors as they become reliant on CDK2 for S-phase progression.[4]
2.3. Resistance to CDK4/6 Inhibition: Acquired resistance to CDK4/6 inhibitors, a standard of care in HR+/HER2- breast cancer, is often mediated by the upregulation of CDK2 activity.[6][8] In this context, CDK2 can compensate for the loss of CDK4/6 function, thereby maintaining Rb phosphorylation and driving cell cycle progression. This creates a new dependency on CDK2, making these resistant tumors susceptible to CDK2 inhibition.[6][8]
Quantitative Data on CDK2 Inhibitors
The development of potent and selective CDK2 inhibitors has shown promise in preclinical and early clinical studies. The following tables summarize key quantitative data for several investigational CDK2 inhibitors.
Table 1: Preclinical Activity of Selective CDK2 Inhibitors (In Vitro)
| Inhibitor | Cancer Type | Cell Line | Biomarker Status | IC50 (nM) | Reference(s) |
| INX-315 | Ovarian Cancer | COV318 | CCNE1 Amplified | <1.0 (biochemical) | [6] |
| Ovarian Cancer | OVCAR3 | CCNE1 Amplified | ~36 | ||
| Breast Cancer | MCF7 (Palbociclib-Resistant) | CDK4/6i-R | Potent Inhibition | [9] | |
| Benign Fibroblast | Hs68 | Normal | >1000 | [10] | |
| BLU-222 | Breast Cancer | T-47D (CCNE1 OE) | CCNE1 Overexpression | Potent Inhibition | |
| PF-07104091 | Breast Cancer | HR+/HER2- | CDK4/6i-R | Synergistic with CDK4i | [8] |
| AT7519 | Solid Tumors | - | - | 44 | [4] |
| (R)-roscovitine | Lung Cancer | - | - | 100 | [4] |
| BAY-1000394 | Various Tumors | - | - | 5-25 | [4] |
| TG02 | Various Tumors | - | - | 5 | [4] |
Table 2: Preclinical Activity of Selective CDK2 Inhibitors (In Vivo Xenograft Models)
| Inhibitor | Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Reference(s) |
| INX-315 | Gastric Cancer | GA0103 PDX (CCNE1 amp) | 100 mg/kg BID | Tumor Regression | [10] |
| BLU-222 + Ribociclib | Triple-Negative Breast Cancer | BCX.051 PDX | 60 mg/kg BID + 50 mg/kg QD | Significant TGI (P < 0.001) | [11] |
| PF-07104091 + Atirmociclib | Breast Cancer | HR+/HER2- (Palbociclib-Resistant) | Combination | Profound Tumor Regression | [8] |
Table 3: Clinical Activity of Selective CDK2 Inhibitors in Solid Tumors (Phase 1 Trials)
| Inhibitor | Cancer Type(s) | Number of Patients | Key Efficacy Results | Reference(s) |
| PF-07104091 | Advanced Solid Tumors (enriched for HR+/HER2- mBC post-CDK4/6i) | 35 (29 mBC) | 18.8% confirmed PR in mBC; DCR of 61.5% in mBC | [5] |
| BLU-222 | Advanced Solid Tumors | 27 | 1 confirmed PR in HR+/HER2- mBC | [12] |
| AVZO-021 | Advanced Solid Tumors | 45 | 3 confirmed PRs (2 HR+/HER2- BC, 1 CCNE1-amp Ovarian) | [13] |
| BG-68501 | Advanced Solid Tumors | 37 | 5.4% unconfirmed PR (both in breast cancer) | [3] |
Signaling Pathways and Crosstalk
The CDK2 signaling network is complex and intersects with other critical cancer pathways. Understanding these interactions is crucial for developing effective therapeutic strategies.
The Core CDK2-Rb-E2F Pathway
The canonical CDK2 pathway is a central driver of the G1/S transition.
Crosstalk with the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway, frequently dysregulated in cancer, has significant crosstalk with CDK2 signaling. AKT can phosphorylate and regulate CDK2, and conversely, CDK2 can influence AKT activity, creating complex feedback loops.[2] Dual inhibition of CDK2 and PI3K has shown synergistic anti-tumor effects in preclinical models of colorectal cancer.[2]
CDK2 and the DNA Damage Response (DDR)
CDK2 plays a multifaceted role in the DNA damage response. It is required for the activation of DNA end resection at sites of double-strand breaks and regulates the function of key DDR proteins like BRCA1 and BRCA2.[1] Paradoxically, prolonged CDK2 activity can also interfere with homologous recombination repair.[1] This complex interplay suggests that combining CDK2 inhibitors with DNA-damaging agents or PARP inhibitors could be a powerful therapeutic strategy.[1]
Key Experimental Protocols
Accurate assessment of CDK2 dependency and biomarker status is critical for both basic research and clinical development. The following section provides detailed methodologies for key experiments.
Determining CDK2 Dependency
5.1.1. siRNA-Mediated Knockdown of CDK2
This protocol allows for the transient silencing of CDK2 expression to assess its impact on cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest
-
CDK2-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for Western blotting and cell viability assays
-
-
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate cells for 48-72 hours at 37°C.
-
Analysis:
-
Western Blot: Harvest a subset of cells to confirm CDK2 protein knockdown.
-
Cell Viability Assay: Re-plate the remaining cells for a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the effect of CDK2 knockdown on cell proliferation.[14]
-
-
5.1.2. CRISPR/Cas9-Mediated Knockout of CDK2
This protocol generates stable CDK2 knockout cell lines for long-term studies of CDK2 dependency.
-
Materials:
-
Cancer cell line of interest
-
Lentiviral vector expressing Cas9 and a CDK2-specific single-guide RNA (sgRNA)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin (B1679871) or other selection antibiotic
-
96-well plates for single-cell cloning
-
-
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the CDK2-sgRNA/Cas9 vector and packaging plasmids. Harvest the virus-containing supernatant after 48 and 72 hours.
-
Transduction: Transduce the target cancer cell line with the lentivirus in the presence of Polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate single-cell clones.
-
Validation: Expand the single-cell clones and validate CDK2 knockout by Western blotting and Sanger sequencing of the target genomic locus.
-
Phenotypic Analysis: Characterize the phenotype of the knockout clones, including cell proliferation, cell cycle distribution, and apoptosis.[15][16]
-
Biomarker Assessment
5.2.1. CCNE1 Gene Amplification by Fluorescence In Situ Hybridization (FISH)
This protocol detects the amplification of the CCNE1 gene in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
CCNE1 locus-specific probe and a chromosome 19 centromeric probe (CEP19)
-
Deparaffinization solutions (Xylene, Ethanol (B145695) series)
-
Pretreatment solutions (e.g., sodium citrate (B86180) buffer for heat-induced epitope retrieval)
-
Protease solution
-
Hybridization buffer
-
Wash buffers
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters
-
-
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a series of graded ethanol washes.
-
Antigen Retrieval: Perform heat-induced antigen retrieval in sodium citrate buffer.
-
Protease Digestion: Digest the tissue with a protease solution to facilitate probe penetration.
-
Denaturation: Co-denature the probe and target DNA on the slides.
-
Hybridization: Apply the FISH probe mixture, coverslip, and hybridize overnight in a humidified chamber.
-
Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probe.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Analysis: Visualize and score the signals in at least 50 tumor cell nuclei. Amplification is typically defined as a CCNE1/CEP19 ratio of ≥2.[9][17]
-
5.2.2. RB1 Protein Status by Immunohistochemistry (IHC)
This protocol assesses the expression of the RB1 protein in FFPE tumor tissue. Loss of expression is indicative of a non-functional Rb pathway.
-
Materials:
-
FFPE tumor tissue sections on charged slides
-
Primary antibody against RB1
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Deparaffinization and antigen retrieval solutions as for FISH
-
-
Protocol:
-
Deparaffinization and Antigen Retrieval: Perform as described for FISH.
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate slides with the primary RB1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain with hematoxylin to visualize nuclei (blue).
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and mount with a coverslip.
-
Analysis: Score the percentage and intensity of nuclear RB1 staining. Loss of nuclear staining in tumor cells, in the presence of positive staining in internal controls (e.g., stromal cells), indicates RB1 loss.[11][18]
-
Assessing Cellular Response to CDK2 Inhibition
5.3.1. Cell Viability Assay
This protocol measures the effect of a CDK2 inhibitor on cell proliferation.
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
CDK2 inhibitor and DMSO vehicle control
-
MTT, MTS, or CellTiter-Glo reagent
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the CDK2 inhibitor for 72 hours.
-
Reagent Addition: Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.[19][20]
-
5.3.2. Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of CDK2 inhibition on cell cycle distribution.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
CDK2 inhibitor and DMSO vehicle control
-
Propidium Iodide (PI) staining solution with RNase A
-
Ice-cold 70% ethanol
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Treat cells with the CDK2 inhibitor for 24 hours.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Fix for at least 30 minutes on ice.
-
Staining: Wash out the ethanol and resuspend the cell pellet in PI staining solution. Incubate for 30 minutes in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of CDK2 inhibition.[6][21]
-
Conclusion and Future Directions
The dependency of certain solid tumors on CDK2 presents a clear therapeutic opportunity. The development of next-generation, highly selective CDK2 inhibitors is a significant advancement in the field of oncology. Key biomarkers, including CCNE1 amplification and RB1 loss, are crucial for identifying patient populations most likely to benefit from these targeted therapies. Furthermore, the role of CDK2 in mediating resistance to CDK4/6 inhibitors highlights its potential as a sequential or combination therapy partner.
Future research will focus on refining patient selection strategies, exploring rational combination therapies with agents targeting parallel or downstream pathways (such as PI3K/AKT/mTOR inhibitors and PARP inhibitors), and overcoming potential mechanisms of resistance to CDK2 inhibition. The in-depth understanding of CDK2's role in cancer, facilitated by the experimental approaches outlined in this guide, will be instrumental in translating the promise of CDK2 inhibition into meaningful clinical outcomes for patients with solid tumors.
References
- 1. Cyclin-dependent kinases (cdks) and the DNA damage response: rationale for cdk inhibitor–chemotherapy combinations as an anticancer strategy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined PI3K and CDK2 inhibition induces cell death and enhances in vivo antitumour activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 4. benchchem.com [benchchem.com]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of Fluorescence In Situ Hybridization (FISH) in Diagnosis and Tailored Therapies in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. origene.com [origene.com]
- 12. researchgate.net [researchgate.net]
- 13. reparerx.com [reparerx.com]
- 14. Inactivation of CDK2 is synthetically lethal to MYCN over-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of G0/G1 phase arrest and apoptosis by CRISPR/Cas9-mediated knockout of CDK2 in A375 melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reparerx.com [reparerx.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
The Molecular Basis for BLU-222's Selective Inhibition of CDK2 Over CDK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular underpinnings of the remarkable selectivity of BLU-222, an investigational, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). A key challenge in the development of CDK2 inhibitors has been achieving selectivity over the closely related CDK1, due to the high degree of homology in their ATP-binding pockets. This guide will dissect the quantitative data demonstrating BLU-222's selectivity, detail the experimental protocols used for its characterization, and elucidate the structural and conformational nuances that dictate its preferential binding to CDK2.
Quantitative Selectivity Profile of BLU-222
BLU-222 has demonstrated significant potency for CDK2 with substantial selectivity over other cyclin-dependent kinases, most notably CDK1. The following tables summarize the key quantitative data from various preclinical assays.
Table 1: Enzymatic and Cellular Potency and Selectivity of BLU-222 [1][2]
| Target | Enzymatic IC50 (nM) | NanoBRET IC50 (nM) | Cellular IC50 (nM) | Fold Selectivity (Enzymatic) vs. CDK2/Cyclin E1 |
| CDK2/Cyclin E1 | 2.6 | 17.7 | 4.2 (pRb T821) | 1x |
| CDK1/Cyclin B1 | 233.6 | 452.3 | 380.2 (pLamin S22) | ~90x |
| CDK4/Cyclin D1 | 377.4 | 5104.6 | - | ~145x |
| CDK6/Cyclin D3 | 275.2 | 2621.7 | - | ~106x |
| CDK7/Cyclin H1 | 6941.2 | 6330.4 | - | ~2670x |
| CDK9/Cyclin T1 | 6115.1 | 2697.7 | - | ~2352x |
IC50 values represent the concentration of BLU-222 required to inhibit 50% of the kinase activity. pRb T821 is a marker for CDK2 activity in cells, while pLamin S22 is a marker for CDK1 activity.
Table 2: KINOMEscan™ Selectivity Data for BLU-222 [3][4]
| Parameter | Value | Description |
| S(10) at 3 µM | 0.045 | The fraction of kinases inhibited by more than 90% at a 3 µM concentration of BLU-222 out of 468 kinases tested. A lower S(10) score indicates higher selectivity. |
The Structural Basis for Selectivity: Exploiting Conformational Dynamics
The high degree of sequence identity (~65%) and the identical amino acid composition of the ATP-binding site between CDK1 and CDK2 present a significant hurdle for designing selective inhibitors.[5] The basis for BLU-222's selectivity is therefore not likely due to direct interactions with different amino acid residues in the active site, but rather to its ability to exploit subtle yet critical differences in the conformational dynamics and flexibility of the two kinases.
Key structural regions that contribute to this selectivity include:
-
The Glycine-Rich Loop (G-loop): This flexible loop (GxGxxG motif) is positioned over the ATP-binding pocket and plays a crucial role in binding the phosphate (B84403) groups of ATP.[6] Studies have shown that the conformation and flexibility of the G-loop differ between CDK1 and CDK2.[7] It is hypothesized that selective inhibitors like BLU-222 can stabilize a specific G-loop conformation that is more readily adopted by CDK2 than by CDK1, thereby leading to preferential binding.[6]
-
Overall Fold Malleability: Research suggests that cyclin-free CDK1 is more flexible and dynamic compared to cyclin-free CDK2.[8][9] This inherent plasticity of CDK1 may present an entropic penalty for the binding of certain rigid inhibitors. Conversely, the more pre-organized conformation of CDK2 may be more energetically favorable for binding inhibitors like BLU-222.
-
Hinge Region and Pocket Shape: While the amino acid residues are conserved, subtle differences in the backbone conformation of the hinge region and the overall shape of the ATP-binding pocket in the active state can be exploited by inhibitors. The specific chemical structure of BLU-222 is designed to optimize interactions within the CDK2 binding pocket.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the selectivity and potency of BLU-222.
KINOMEscan™ Competition Binding Assay
This assay is used to determine the kinase selectivity of a compound by measuring its binding affinity to a large panel of kinases.
Methodology:
-
Assay Components: The assay utilizes three main components: a kinase of interest tagged with a unique DNA sequence, an immobilized ligand that binds to the active site of the kinase, and the test compound (BLU-222).
-
Competition: The DNA-tagged kinase is incubated with the immobilized ligand in the presence of BLU-222. BLU-222 competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: After the binding reaction reaches equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of the associated DNA tag.
-
Data Analysis: The amount of kinase bound in the presence of BLU-222 is compared to a control (DMSO vehicle). A lower amount of bound kinase indicates stronger binding of the test compound. The results are often expressed as a percentage of control, and a selectivity score (S-score) is calculated to represent the compound's overall selectivity. For BLU-222, KINOMEscan was performed at a concentration of 3 µM.[3][4]
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the apparent affinity of a test compound for a target kinase within living cells.
Methodology:
-
Cell Line Preparation: Cells (e.g., HEK293T) are transiently transfected with a plasmid encoding the target kinase (e.g., CDK2) fused to NanoLuc® luciferase.
-
Probe and Compound Addition: The transfected cells are incubated with a cell-permeable fluorescent energy transfer probe that specifically binds to the ATP pocket of the target kinase. Simultaneously, varying concentrations of BLU-222 are added.
-
Competitive Displacement: BLU-222 competes with the fluorescent probe for binding to the NanoLuc®-kinase fusion protein.
-
BRET Measurement: A substrate for NanoLuc® is added, and the bioluminescent signal (donor) and the fluorescence from the energy transfer probe (acceptor) are measured. The BRET ratio is calculated as the ratio of acceptor emission to donor emission.
-
Data Analysis: As the concentration of BLU-222 increases, it displaces the fluorescent probe, leading to a decrease in the BRET signal. An IC50 value for cellular target engagement is determined by plotting the BRET ratio against the concentration of BLU-222. For BLU-222 characterization, these assays were conducted in HEK-293T cells.[1]
AlphaLISA® Cellular Kinase Activity Assay
The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to measure the phosphorylation of downstream substrates of a target kinase in cell lysates, thereby providing a readout of cellular kinase activity.
Methodology:
-
Cell Treatment and Lysis: A relevant cell line, such as the OVCAR-3 ovarian cancer cell line, is treated with a dose range of BLU-222 for a specified period (e.g., 2 to 18 hours).[4] The cells are then lysed to release their contents.
-
Assay Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. In this context, one antibody specific for the phosphorylated form of the substrate (e.g., pRb at Thr821/826 for CDK2 activity, or pLamin S22 for CDK1 activity) is conjugated to the Acceptor beads.[1][2] A second antibody that recognizes the total protein is biotinylated and binds to streptavidin-coated Donor beads.
-
Proximity-Based Signal: In the presence of the phosphorylated substrate, the Donor and Acceptor beads are brought into close proximity. Upon laser excitation of the Donor beads, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.
-
Signal Detection: The intensity of the emitted light is proportional to the amount of phosphorylated substrate in the cell lysate.
-
Data Analysis: A decrease in the AlphaLISA® signal with increasing concentrations of BLU-222 indicates inhibition of the target kinase. An IC50 value is calculated to determine the cellular potency of the inhibitor.
Conclusion
The selectivity of BLU-222 for CDK2 over CDK1 is a testament to the power of modern drug discovery in exploiting subtle differences in the conformational landscapes of highly homologous proteins. Through a combination of potent and selective binding, as demonstrated by rigorous biochemical and cellular assays, BLU-222 represents a promising therapeutic candidate for cancers driven by CDK2 hyperactivation. The detailed understanding of its molecular basis of selectivity provides a strong foundation for its continued clinical development and for the design of future generations of highly selective kinase inhibitors.
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. blueprintmedinfo.com [blueprintmedinfo.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation and inhibition of cyclin-dependent kinase-2 by phosphorylation; a molecular dynamics study reveals the functional importance of the glycine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK1-cyclin B bound to ATP-competitive inhibitors | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
The Development of BLU-222: A Technical Overview of a Selective CDK2 Inhibitor
Cambridge, MA - This technical guide provides an in-depth overview of the development of BLU-222, a potent and highly selective inhibitor of cyclin-dependent kinase 2 (CDK2), by Blueprint Medicines. BLU-222 was investigated for the treatment of various solid tumors, particularly those with Cyclin E1 (CCNE1) amplification and hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] Although Blueprint Medicines has since deprioritized further investment in the BLU-222 program, the preclinical and early clinical data offer valuable insights for researchers and drug development professionals in the field of oncology and cell cycle therapeutics.[3]
Core Mechanism of Action
BLU-222 is an orally bioavailable small molecule that selectively targets the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity.[4] In the cell cycle, the CDK2/Cyclin E complex plays a critical role in the transition from the G1 to the S phase by phosphorylating the retinoblastoma protein (Rb).[5] This phosphorylation releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication.[5][6] In many cancers, amplification of the CCNE1 gene leads to hyperactivation of the CDK2/Cyclin E complex, driving uncontrolled cell proliferation.[6][7] BLU-222 was designed to counteract this by inducing cell cycle arrest, primarily at the G1/S boundary, in cancer cells dependent on CDK2 activity.[6][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of BLU-222.
Table 1: In Vitro Potency and Selectivity of BLU-222
| Target/Assay | IC50 (nM) | Selectivity (Fold vs. CDK2) | Reference |
| Enzyme Activity | |||
| CDK2/Cyclin E1 | 2.6 | - | [9] |
| CDK1/Cyclin B1 | 233.6 | ~90x | [9] |
| CDK4/Cyclin D1 | 377.4 | ~145x | [9] |
| CDK6/Cyclin D3 | 275.2 | ~106x | [9] |
| CDK7/Cyclin H1/MNAT1 | 6941.2 | >2600x | [9] |
| CDK9/Cyclin T1 | 6115.1 | >2350x | [9] |
| Cellular Activity | |||
| pRb T821 (CDK2) in OVCAR-3 | 4.2 | - | [9] |
| pLamin S22 (CDK1) in OVCAR-3 | 380.2 | ~90x | [9] |
Table 2: Anti-proliferative Activity of BLU-222 in Cancer Cell Lines
| Cell Line | Cancer Type | CCNE1 Status | GI50 (nM) | Reference |
| OVCAR-3 | Ovarian | Amplified | Strong Responder (≤200) | [10] |
| KLE | Endometrial | Amplified | Responder | [6] |
| HEC-1-B | Endometrial | Normal | Non-responder | [6] |
| MCF7 PR1.2 | Breast (Palbociclib-Resistant) | - | 540 | [11] |
| MCF7 PR4.8 | Breast (Palbociclib-Resistant) | - | 430 | [11] |
| T47D PR1.2 | Breast (Palbociclib-Resistant) | - | 1600 | [11] |
| T47D PR4.8 | Breast (Palbociclib-Resistant) | - | 180 | [11] |
Table 3: In Vivo Efficacy of BLU-222 in Xenograft Models
| Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| OVCA3 T2A CDX | Ovarian (CCNE1-amplified) | BLU-222 (30 mg/kg BID) | 88% (Day 28) | [3] |
| OVCA3 T2A CDX | Ovarian (CCNE1-amplified) | BLU-222 (100 mg/kg BID) | 102% (Day 28) | [3] |
| ES-2 CDX | Ovarian (non-CCNE1-amplified) | BLU-222 (30 mg/kg BID) | 13% (Day 21) | [3] |
| MCF-7 CDX (Palbociclib-Resistant) | Breast | BLU-222 + Ribociclib | 110% | [1] |
| MFE-296 (p16 low) | Endometrial | BLU-222 (100 mg/kg BID) + Ribociclib (75 mg/kg QD) | Additive Effect | [6] |
| Endometrial PDX Models | Endometrial | BLU-222 (60 mg/kg BID) + Paclitaxel (10 mg/kg QW) | Enhanced Activity | [6] |
Table 4: Clinical Data from the VELA Phase 1/2 Trial
| Population | Treatment | Key Observations | Reference |
| Advanced Solid Tumors (Monotherapy) | BLU-222 (50-800 mg BID) | Generally well-tolerated; DLTs at 600 and 800 mg BID. | [12] |
| HR+/HER2- Breast Cancer (Combination) | BLU-222 (100-400 mg BID) + Ribociclib (400 mg QD) + Fulvestrant | Well-tolerated with no DLTs; Reductions in TK1 and ctDNA. | [13][14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the evaluation process for BLU-222, the following diagrams are provided.
Caption: The CDK2 signaling pathway in cell cycle progression.
Caption: General experimental workflow for BLU-222 development.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate BLU-222, synthesized from available public data.
Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory effect of BLU-222 on the kinase activity of purified CDK/Cyclin complexes.
-
Methodology: Enzyme activities were measured at 1 mM ATP using canonical CDK/Cyclin pairs, including CDK2/Cyclin E1, CDK1/Cyclin B1, CDK4/Cyclin D1, and CDK6/Cyclin D3.[9][15] The specific activity of each kinase was determined in the presence of varying concentrations of BLU-222 to calculate the IC50 value.
Cell Proliferation Assays (CyQUANT®, IncuCyte®)
-
Objective: To assess the anti-proliferative effect of BLU-222 on cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells were plated in 96-well or 384-well plates and allowed to adhere overnight.[2][16]
-
Compound Treatment: Cells were treated with a dose titration of BLU-222 for a specified period, typically 5 days.[6][15]
-
Quantification:
-
CyQUANT®: A fluorescent dye that binds to nucleic acids was added to the wells. The fluorescence intensity, proportional to the number of cells, was measured using a microplate reader.[2][6][17]
-
IncuCyte®: Real-time imaging was used to monitor cell proliferation by measuring cell confluency over time.[6][10]
-
-
Data Analysis: The half-maximal growth inhibition (GI50) values were calculated by comparing the proliferation of treated cells to dimethyl sulfoxide (B87167) (DMSO) controls.[6][10]
-
Western Blotting
-
Objective: To detect the phosphorylation status of Rb (a direct downstream target of CDK2) and the expression of other cell cycle-related proteins like thymidine (B127349) kinase 1 (TK1).[6][16]
-
Methodology:
-
Sample Preparation: Cells were treated with varying concentrations of BLU-222 (e.g., 25 to 250 nM) for a specified duration (e.g., 24 hours).[6] Cells were then lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Antibody Incubation: The membrane was incubated with primary antibodies specific for total Rb, phospho-Rb (pRb), and TK1, followed by incubation with a secondary antibody.
-
Detection: The protein bands were visualized and quantified to determine the effect of BLU-222 on protein expression and phosphorylation.
-
Cell Cycle Analysis
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with BLU-222.
-
Methodology:
-
Cell Treatment: Cells were treated with a dose titration of BLU-222 for 24 hours.[6][16]
-
EdU Labeling: To label cells in the S phase, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) was added to the cell culture for a short period (e.g., 2 hours).[10]
-
Staining: Cells were harvested, fixed, and permeabilized. A fluorescent dye that binds to EdU was added, along with a DNA content stain (e.g., FxCycle™).[16]
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer. The fluorescence intensity of the DNA stain is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[10][16]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor activity of BLU-222 in a living organism.
-
Methodology:
-
Model Establishment: Human cancer cell lines (cell line-derived xenografts, CDX) or patient tumor tissue (patient-derived xenografts, PDX) were implanted into immunocompromised mice.[6][10]
-
Treatment: Once tumors reached a specified volume, mice were treated with BLU-222 (administered orally, twice daily), a combination of drugs, or a vehicle control.[1][6]
-
Tumor Measurement: Tumor volume was measured regularly to assess the rate of tumor growth.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[1][3]
-
Conclusion
BLU-222 demonstrated a promising preclinical profile as a potent and selective CDK2 inhibitor with significant anti-tumor activity in CCNE1-amplified and CDK4/6 inhibitor-resistant cancer models.[1][6] Early clinical data from the VELA trial indicated that BLU-222 was generally well-tolerated and showed signs of target engagement and clinical activity, particularly in combination with a CDK4/6 inhibitor.[13][14] While the development of BLU-222 has been deprioritized by Blueprint Medicines, the data and methodologies outlined in this guide contribute to the broader understanding of CDK2 as a therapeutic target in oncology and can serve as a valuable resource for ongoing research in this area.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blueprintmedicines.com [blueprintmedicines.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Blueprint Medicines to Present Leading Clinical Data on CDK2 and CDK4/6 Inhibitor Combo for HR+/HER2- Breast Cancer at 2024 ASCO [synapse.patsnap.com]
- 13. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting [prnewswire.com]
- 14. blueprintmedicines.com [blueprintmedicines.com]
- 15. benchchem.com [benchchem.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. blueprintmedinfo.com [blueprintmedinfo.com]
Initial In Vitro Efficacy of BLU-222: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial in-vitro studies defining the efficacy and selectivity of BLU-222, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The data presented herein demonstrates the potential of BLU-222 as a therapeutic agent for cancers characterized by CCNE1 amplification and other markers of CDK2 dependency.
Quantitative Efficacy and Selectivity
The in-vitro potency and selectivity of BLU-222 have been established through a series of enzymatic and cellular assays. The following tables summarize the key quantitative data from these initial studies, highlighting the compound's high affinity for its target and its selectivity over other cyclin-dependent kinases.
Table 1: Biochemical Potency and Selectivity of BLU-222 [1][2]
| Target Enzyme/Complex | Assay Type | IC50 (nM) | Fold Selectivity vs. CDK2/Cyclin E1 |
| CDK2/Cyclin E1 | Enzymatic | 2.6 | - |
| CDK1/Cyclin B | Enzymatic | 234 | 90 |
| CDK4/Cyclin D1 | Enzymatic | 377 | 145 |
| CDK6/Cyclin D3 | Enzymatic | 275.6 | 106 |
| CDK7/H1 | Enzymatic | 6942 | 2670 |
| CDK9/T1 | Enzymatic | 6115.2 | 2352 |
Data presented as the half-maximal inhibitory concentration (IC50).
Table 2: Cellular Potency and Selectivity of BLU-222 [1][3]
| Cellular Target/Assay | Cell Line | IC50 (nM) |
| pRb T821 (CDK2 activity) | OVCAR-3 | 4.2 |
| pLamin S22 (CDK1 activity) | OVCAR-3 | 208 |
| pRb S807/811 (CDK4/6 activity) | T47D | >1000 |
Data presented as the half-maximal inhibitory concentration (IC50) for cellular target phosphorylation.
Table 3: Anti-proliferative Activity of BLU-222 in Cancer Cell Lines [2]
| Cell Line | Cancer Type | Key Genetic Features | IC50 (nM) |
| OVCAR-3 | Ovarian | CCNE1-amplified | Sensitive (specific value not provided in snippets) |
| T47D (Parental) | Breast | CDK4/6-dependent | 1078 |
| T47D (Cyclin E1 & p16 OE) | Breast | Engineered CDK2-dependency | 110 |
IC50 values represent the concentration required to inhibit cell proliferation by 50%.
Core Signaling Pathway and Mechanism of Action
BLU-222 functions by directly inhibiting the kinase activity of the CDK2/Cyclin E complex.[4] This complex plays a critical role in the G1/S phase transition of the cell cycle.[4] By blocking the ATP-binding pocket of CDK2, BLU-222 prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[4][5] This inhibition of Rb phosphorylation prevents the release of E2F transcription factors, which are necessary for the expression of genes required for S-phase entry and DNA replication.[5] The ultimate outcome of CDK2 inhibition by BLU-222 in sensitive cancer cells is a G1 cell cycle arrest and a subsequent block in proliferation.[5][6]
Experimental Protocols
The following are generalized protocols for key in-vitro assays used to evaluate the efficacy and selectivity of BLU-222.
CDK2 Enzymatic Kinase Assay
This biochemical assay directly measures the inhibitory effect of BLU-222 on the kinase activity of the purified CDK2/Cyclin E complex.[4]
-
Materials : Purified recombinant CDK2/Cyclin E1, ATP, kinase buffer, substrate peptide, and detection reagents.
-
Protocol :
-
A solution of the CDK2/Cyclin E1 enzyme is prepared in kinase buffer.
-
BLU-222 is serially diluted to a range of concentrations.
-
The enzyme solution is incubated with the various concentrations of BLU-222.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence, fluorescence).
-
IC50 values are calculated by plotting the percent inhibition against the log concentration of BLU-222.
-
Cellular Phospho-Rb (pRb) AlphaLISA Assay
This assay quantifies the phosphorylation of Retinoblastoma (Rb), a direct substrate of CDK2, within a cellular context to determine the potency of BLU-222 on its target.[7][8]
-
Materials : OVCAR-3 cells, cell culture medium, BLU-222, lysis buffer, AlphaLISA SureFire Ultra Detection kit for pRb (Thr821/826) and total Rb.[8]
-
Protocol :
-
OVCAR-3 cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of BLU-222 for a specified duration (e.g., 18 hours).[7]
-
Following treatment, the cell culture medium is removed, and cells are lysed.
-
The cell lysates are transferred to an assay plate.
-
AlphaLISA acceptor beads and donor beads specific for phosphorylated Rb and total Rb are added according to the manufacturer's protocol.
-
The plates are incubated to allow for antibody-antigen binding.
-
The AlphaLISA signal is read on a compatible plate reader.
-
The ratio of pRb to total Rb is calculated, and IC50 values are determined.
-
Cell Proliferation (CyQuant/MTT) Assay
This assay assesses the effect of BLU-222 on the proliferation of cancer cell lines.[4][9]
-
Materials : Cancer cell lines (e.g., OVCAR-3, T47D), cell culture medium, BLU-222, CyQuant or MTT reagent.[9]
-
Protocol :
-
Cells are seeded in 96-well plates and allowed to attach overnight.[4]
-
The cells are then treated with a serial dilution of BLU-222 for a defined period (e.g., 5 days).[7]
-
For CyQuant, a lysis and dye-binding solution is added, and fluorescence is measured.
-
For MTT, the MTT reagent is added and incubated, followed by the addition of a solubilizing agent, and absorbance is measured.[4]
-
The signal, which is proportional to the number of viable cells, is used to calculate the percentage of growth inhibition.
-
IC50 or GI50 values are determined by plotting the percentage of inhibition against the log concentration of BLU-222.
-
Conclusion
The initial in-vitro characterization of BLU-222 demonstrates that it is a highly potent and selective inhibitor of CDK2. The compound effectively inhibits the phosphorylation of the CDK2 substrate Rb in a cellular context and translates this target engagement into a potent anti-proliferative effect in cancer cell lines with a dependency on CDK2, such as those with CCNE1 amplification. These foundational studies provide a strong rationale for the continued investigation of BLU-222 in preclinical and clinical settings for relevant cancer indications.
References
- 1. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BLU-222, an investigational, potent, and selective CDK2 inhibitor, demonstrated robust antitumor activity in CCNE1-amplified ovarian cancer models - SURE [sure.sunderland.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- 9. aacrjournals.org [aacrjournals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Cell Cycle Arrest Mechanism of BLU-222
BLU-222 is an investigational, orally bioavailable, potent, and highly selective inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] Its primary mechanism of action revolves around inducing cell cycle arrest, particularly in tumors characterized by genetic alterations such as Cyclin E1 (CCNE1) gene amplification. This guide details the core molecular pathways, presents key preclinical data, and outlines the experimental methodologies used to elucidate the cell cycle arrest mechanism of BLU-222.
Core Mechanism: Interruption of the G1/S Phase Transition
The progression from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the interplay of cyclins and cyclin-dependent kinases. In many cancer cells, particularly those with CCNE1 amplification, this transition is heavily dependent on the activity of the Cyclin E/CDK2 complex.[3]
The canonical pathway is as follows:
-
Activation of CDK2: Cyclin E1 binds to and activates CDK2.[4]
-
Phosphorylation of Retinoblastoma Protein (Rb): The active Cyclin E/CDK2 complex, along with the Cyclin D/CDK4/6 complex, phosphorylates the retinoblastoma tumor suppressor protein (Rb).[1][5]
-
Release of E2F Transcription Factors: Phosphorylation inactivates Rb, causing it to release the E2F transcription factors it normally sequesters.[1][5]
-
S-Phase Gene Transcription: Free E2F factors activate the transcription of genes required for DNA replication and S-phase entry, such as thymidine (B127349) kinase 1 (TK1).[1][2]
BLU-222 selectively binds to the ATP-binding pocket of CDK2, preventing it from phosphorylating its substrates.[6] This targeted inhibition disrupts the G1/S transition by keeping Rb in its active, hypophosphorylated state. Consequently, E2F remains bound to Rb, transcription of S-phase genes is suppressed, and the cell is arrested in the G1 phase.[1][2] In certain cell lines, higher doses of BLU-222 have also been observed to induce G2/M arrest, potentially through inhibition of the CDK2-cyclin A complex or off-target inhibition of CDK1 at higher concentrations.[1][7]
Biomarkers for BLU-222 Sensitivity
Preclinical studies have identified key biomarkers that predict a tumor's sensitivity to BLU-222-induced cell cycle arrest.
-
CCNE1 Amplification: Tumors with high levels of CCNE1 gene amplification are particularly dependent on CDK2 for cell cycle progression, making them highly sensitive to BLU-222.[1][4]
-
Retinoblastoma Protein (Rb) Status: The presence of intact, functional Rb protein is essential for BLU-222's mechanism of action.[1][4] In Rb-deficient cells, the primary substrate for CDK2-mediated cell cycle control is absent, rendering the inhibitor less effective at inducing G1 arrest.[4][7]
-
p16 (CDKN2A) Expression: High expression of p16, an endogenous inhibitor of CDK4/6, can shift the cell's reliance from the CDK4/6-Cyclin D pathway to the CDK2-Cyclin E pathway for G1/S progression.[1][8] Therefore, tumors with high p16 expression are often more sensitive to CDK2 inhibition by BLU-222.[1][7]
Quantitative Data Summary
The potency and selectivity of BLU-222 have been quantified in various preclinical models.
Table 1: In Vitro Potency and Selectivity of BLU-222
| Assay Type | Target | IC50 (nM) | Cell Line / Conditions | Reference |
|---|---|---|---|---|
| Enzymatic | CDK2/Cyclin E1 | < 1 | 1 mM ATP | [4][9] |
| Enzymatic | CDK1/Cyclin B1 | 290 | 1 mM ATP | [4][9] |
| Enzymatic | CDK4/Cyclin D1 | 1,200 | 1 mM ATP | [4][9] |
| Cellular (NanoBRET) | CDK2/Cyclin E1 | 4 | HEK-293T cells | [4][9] |
| Cellular (Phosphorylation) | pRb (T821) | 6 | Synchronized OVCAR-3 | [4] |
| Cellular (Phosphorylation) | pLamin (S22) | 1,200 | Asynchronous OVCAR-3 | [4] |
| Cellular (Phosphorylation) | pRb (S807/811) | 5,500 | T47D |[2] |
Table 2: Antiproliferative Activity (GI50) of BLU-222 in Cancer Cell Lines
| Cell Line | Cancer Type | CCNE1 Status | GI50 (nM) | Reference |
|---|---|---|---|---|
| OVCAR-3 | Ovarian | Amplified | ≤ 200 | [1] |
| KURAMOCHI | Ovarian | Amplified | ≤ 200 | [1] |
| AN3CA | Endometrial | Amplified | ≤ 200 | [1] |
| SNU-8 | Ovarian | Normal | > 200 | [1] |
| RL95-2 | Endometrial | Normal | > 200 | [1] |
| T47D (p16-low) | Breast | Overexpressed | 1078 | [10] |
| T47D (p16-high) | Breast | Overexpressed | 110 |[10] |
Key Experimental Protocols
The following methodologies are central to characterizing the cell cycle arrest mechanism of BLU-222.
4.1. Cell Proliferation and Viability Assays
-
Objective: To determine the antiproliferative effect of BLU-222 on cancer cell lines.
-
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of BLU-222 or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a period of 3 to 5 days.
-
Quantification: Measure cell proliferation or viability using one of the following methods:
-
CyQUANT™ Assay: Lyse cells and measure DNA content using a fluorescent dye that binds to nucleic acids. Fluorescence is proportional to the cell number.[4]
-
IncuCyte® Live-Cell Analysis: Monitor cell growth in real-time by capturing images at regular intervals and calculating cell confluency using integrated software.[1]
-
-
Data Analysis: Normalize the results to DMSO-treated controls and calculate GI50 (concentration for 50% growth inhibition) values using non-linear regression analysis.
-
4.2. Western Blotting for Pathway Modulation
-
Objective: To assess the effect of BLU-222 on the phosphorylation of CDK2 substrates (e.g., Rb) and downstream markers of cell cycle progression (e.g., TK1).
-
Methodology:
-
Treatment and Lysis: Treat cells with BLU-222 for a specified time (e.g., 18-24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total Rb, phosphorylated Rb (pRb at Thr821/826), TK1, and a loading control (e.g., Actin or GAPDH).
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify band intensity to determine the relative changes in protein expression and phosphorylation.[1][4]
-
4.3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To directly measure the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following BLU-222 treatment.
-
Methodology:
-
Cell Treatment: Treat cells with BLU-222 or DMSO for 24-48 hours.
-
S-Phase Labeling (Optional but Recommended): Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium for the final 1-2 hours of incubation to label cells actively synthesizing DNA.[3]
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix using an ethanol-based or formaldehyde-based fixation method.
-
Permeabilization and Staining: Permeabilize the cells. If using EdU, perform a click chemistry reaction to conjugate a fluorescent azide (B81097) to the incorporated EdU. Counter-stain total DNA with a fluorescent dye like Propidium Iodide (PI) or FxCycle™.[3]
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Gate the cell populations and analyze the DNA content histogram to quantify the percentage of cells in G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[3][7]
-
References
- 1. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. blueprintmedinfo.com [blueprintmedinfo.com]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. Phosphorylation-induced Conformational Changes in the Retinoblastoma Protein Inhibit E2F Transactivation Domain Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. blueprintmedicines.com [blueprintmedicines.com]
- 10. researchgate.net [researchgate.net]
BLU-222's Impact on Retinoblastoma (Rb) Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of BLU-222, a potent and highly selective cyclin-dependent kinase 2 (CDK2) inhibitor, on the phosphorylation of the retinoblastoma tumor suppressor protein (Rb). BLU-222 is under investigation for its potential therapeutic application in various cancers, particularly those with cyclin E1 (CCNE1) amplification.[1][2]
Core Mechanism of Action
BLU-222 is an orally bioavailable small molecule that selectively targets and binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity.[3][4] This inhibition prevents the transfer of phosphate (B84403) groups to CDK2 substrates, including the Rb protein.[5] In many cancer cells, particularly those with CCNE1 amplification, CDK2 activity is dysregulated, leading to hyperphosphorylation and inactivation of Rb. By inhibiting CDK2, BLU-222 maintains Rb in its active, hypophosphorylated state, which in turn sequesters the E2F transcription factor, leading to cell cycle arrest at the G1/S transition and inhibition of tumor cell proliferation.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and selectivity of BLU-222 from preclinical studies.
Table 1: In Vitro Potency and Selectivity of BLU-222
| Assay Type | Target | IC50 (nM) | Notes |
| Enzymatic Assay | CDK2/Cyclin E1 | 2.6[2] | --- |
| Cellular Assay (pRb T821) | CDK2 | 4.2[2] | OVCAR-3 cells |
| Cellular Assay (pLamin S22) | CDK1 | 208[2] | OVCAR-3 cells, indicating selectivity over CDK1 |
Table 2: Anti-proliferative Activity of BLU-222 in CCNE1-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| OVCAR-3 | Ovarian | <10[8] |
| KURAMOCHI | Ovarian | <10[7] |
| KLE | Endometrial | <50 |
Table 3: In Vivo Antitumor Activity of BLU-222
| Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| OVCAR-3 CDX | BLU-222 (30 mg/kg BID) | 88% (at day 28) | [2] |
| OVCAR-3 CDX | BLU-222 (100 mg/kg BID) | 102% (at day 28) | [2] |
| Endometrial PDX | BLU-222 Monotherapy | Dose-dependent reduction in pRb/total Rb ratio | |
| T47D Xenografts (CCNE1 & p16 overexpressing) | BLU-222 + Ribociclib | Significant reduction in pRb S807/811 | [9] |
CDX: Cell-line Derived Xenograft; PDX: Patient-Derived Xenograft; BID: Twice daily
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of BLU-222.
Caption: CDK2-Rb Signaling Pathway and BLU-222 Inhibition.
Caption: Western Blot Workflow for p-Rb Detection.
Caption: Flow Cytometry Workflow for Cell Cycle Analysis.
Experimental Protocols
This protocol details the procedure for assessing the phosphorylation status of Rb in cell lines following treatment with BLU-222.
1. Cell Culture and Treatment:
-
Seed cells (e.g., OVCAR-3, KURAMOCHI) in 6-well plates to achieve 70-80% confluency at the time of treatment.[5]
-
Treat cells with desired concentrations of BLU-222 (e.g., 1-10 µM) or vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours).[5]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.[10]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[5]
-
Incubate on ice for 30 minutes, vortexing intermittently.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.[11]
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[10]
-
Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel.[5]
-
Perform electrophoresis to separate proteins by size.[10]
-
Transfer the separated proteins to a PVDF membrane.[11]
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[5] Recommended primary antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 - 1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane.[4]
-
Capture the signal using a digital imaging system.[11]
-
Quantify band intensities and normalize the phosphorylated Rb signal to the total Rb signal.[11]
This protocol outlines the steps to analyze the effect of BLU-222 on cell cycle distribution using propidium (B1200493) iodide (PI) staining.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with BLU-222 as described in the Western blot protocol.
2. Cell Harvesting and Fixation:
-
Following treatment, harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.[13]
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[13]
-
Wash the cell pellet with cold PBS.[6]
-
Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[13]
-
Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[13]
3. Staining:
-
Centrifuge the fixed cells at 500-850 x g for 5 minutes and discard the ethanol.[6][13]
-
Wash the cell pellet with PBS.[13]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[13]
-
Incubate at room temperature for 30 minutes in the dark.[14]
4. Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.[13]
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4]
References
- 1. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 2. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. blueprintmedicines.com [blueprintmedicines.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Harnessing the Cell Cycle: A Technical Guide to the Therapeutic Potential of Selective CDK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The relentless progression of the cell cycle is a fundamental hallmark of cancer. For decades, researchers have sought to therapeutically target the core machinery driving this process. Among the key regulators, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a high-priority target.[1][2][3] Dysregulation of CDK2 activity, often through the overexpression of its activating partner Cyclin E1 (CCNE1), is a common driver of unchecked cell division in various malignancies, including breast, ovarian, and prostate cancers.[4][5] Furthermore, CDK2 activation has been identified as a critical mechanism of resistance to the clinically successful CDK4/6 inhibitors.[6]
While early attempts to inhibit CDKs were hampered by a lack of specificity and subsequent toxicity, a new generation of highly selective CDK2 inhibitors is showing significant promise in preclinical and early clinical settings.[1][2][7] This guide provides an in-depth technical overview of the core mechanisms, therapeutic applications, and experimental methodologies central to the exploration of selective CDK2 inhibition.
Core Mechanism of Action: Arresting the G1/S Transition
CDK2, in partnership with Cyclin E and Cyclin A, plays a pivotal role in orchestrating the transition from the G1 to the S phase of the cell cycle, the point at which a cell commits to replicating its DNA.[6][8] The primary mechanism for modern selective CDK2 inhibitors is direct, ATP-competitive inhibition.[6] These small molecules occupy the ATP-binding pocket of the CDK2 enzyme, preventing the phosphorylation of key substrates necessary for cell cycle progression.[6][8]
The most critical downstream effect of CDK2 inhibition is the prevention of Retinoblastoma protein (pRb) phosphorylation.[4][6] Hypophosphorylated pRb remains active and bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for DNA synthesis, leading to a robust cell cycle arrest at the G1/S checkpoint.[8][9] This ultimately halts the proliferation of cancer cells.[8] In some contexts, sustained CDK2 inhibition can also induce programmed cell death (apoptosis) or a state of permanent cell cycle exit known as senescence.[8][10]
Data Presentation: Preclinical and Clinical Activity
The development of selective CDK2 inhibitors is supported by a growing body of quantitative data from in vitro, in vivo, and early clinical studies.
Table 1: Preclinical In Vitro Activity of Selective CDK2 Inhibitors
| Inhibitor | Cancer Type / Cell Line | Key Molecular Feature | Potency (IC50) | Observed Effect | Citation(s) |
| AZD-8421 | Ovarian (OVCAR-3) | CCNE1 amplified | 69 nM (proliferation) | pRb inhibition, G1/S arrest, senescence | [11][12] |
| AZD-8421 | Breast, Ovarian, Gastric | CCNE1 amplified | 9 nM (in-cell binding) | Differential sensitivity in CCNE1-amplified cells | [11][12] |
| INX-315 | Ovarian, Gastric | CCNE1 amplified | Not specified | pRb hypophosphorylation, G1 arrest, senescence | [4][10] |
| SNS-032 | Ovarian | CCNE1 overexpression | >40x more sensitive | Selective apoptosis induction | [13] |
| SNS-032 | Multiple Myeloma (RPMI-8226) | Not specified | 300 nM | Apoptosis, inhibition of CDK2/7/9 signaling | [4] |
| BLU-222 / BLU-956 | Small Cell Lung Cancer (SCLC) | Rb-null | Strong anti-proliferative | Strongest response with high SKP2, CDKN2A, CCNE1 | [14] |
| GW-8510 | Triple-Negative Breast Cancer | Not specified | 2.5 - 10 µM | Potent inhibition, pyroptosis induction | [15] |
Table 2: In Vivo Efficacy of Selective CDK2 Inhibitors in Preclinical Models
| Inhibitor | Tumor Model | Treatment Regimen | Outcome | Citation(s) |
| AZD-8421 | CCNE1-amplified Ovarian Cancer (OVCAR-3) | Monotherapy | Robust antitumor activity | [11] |
| AZD-8421 | CDK4/6i-resistant ER+ Breast Cancer PDX | Monotherapy & Combo w/ CDK4/6i | Efficacy in both regimens | [11] |
| INX-315 | CCNE1-amplified tumors (PDX) | Monotherapy | Durable control of tumor growth | [10] |
| BLU-222 | CDK4/6i-resistant HR+/HER2- & TNBC models | Combination w/ CDK4/6i | Robust, synergistic activity | [16] |
| BLU-222 / BLU-956 | SCLC CDX model (NCI-H526) | Monotherapy | Tumor stasis | [14] |
| BLU-222 / BLU-956 | SCLC CDX model (NCI-H526) | Combination w/ Cisplatin (B142131) | Tumor regression, superior to cisplatin alone | [14] |
Table 3: Overview of Selective CDK2 Inhibitors in Clinical Development
| Inhibitor | Phase of Trial | Target Indications | Key Reported Outcomes / Status | Citation(s) |
| BLU-222 | Phase 1/2 (VELA study) | Advanced solid tumors (CCNE1 amp, CDK4/6i progression) | Monotherapy is well-tolerated. Common AEs: nausea, anemia, diarrhea. Combination with ribociclib/fulvestrant also well-tolerated. | [4][17][18] |
| PF-07104091 | Phase 1 | HR+/HER2- metastatic breast cancer | Disease Control Rate (DCR) of 61.5% (3 partial responses, 6 stable disease out of 29 patients). | [4][19] |
| INCB123667 | Phase 1a/b | Platinum-resistant/refractory ovarian cancer | Objective Response Rate (ORR) of 33.3% at optimal dose; >70% of patients had tumor size decrease. | [20] |
| R547 | Clinical Trial | Advanced solid tumors | 1 tumor regression out of 41 patients treated. | [4] |
| SNS-032 | Clinical Trial | Hematologic and solid tumors | Evidence of antitumor activity. | [4] |
Key Experimental Protocols
Validating the efficacy and mechanism of a selective CDK2 inhibitor requires a suite of robust biochemical and cell-based assays.
Protocol 1: In Vitro Kinase Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of the CDK2/Cyclin complex by measuring ATP consumption. A decrease in kinase activity due to inhibition results in higher levels of residual ATP, which is detected via a luciferase reaction.[6]
-
Materials:
-
Recombinant human CDK2/Cyclin E or A enzyme
-
Kinase substrate (e.g., Histone H1 peptide)
-
ATP solution (at or near the Kₘ for the enzyme)
-
Test Inhibitor (serially diluted)
-
Assay Buffer (containing MgCl₂)
-
Kinase-Glo® Max Luminescence Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Methodology:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute into the assay buffer.
-
In the wells of a microplate, add the assay buffer, the CDK2/Cyclin E enzyme, and the kinase substrate.
-
Add the diluted test inhibitor or DMSO (vehicle control) to the respective wells.
-
To initiate the kinase reaction, add the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Proliferation Assay
This method assesses the anti-proliferative effects of a CDK2 inhibitor on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest (e.g., OVCAR-3, MCF-7)
-
Complete cell culture medium
-
Test Inhibitor (serially diluted)
-
Multi-well cell culture plates (e.g., 96-well)
-
Cell proliferation reagent (e.g., CyQuant, CellTiter-Glo®, or Resazurin-based)
-
Plate reader (fluorometer or luminometer)
-
-
Methodology:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor (typically a 10-point serial dilution) or DMSO (vehicle control).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 to 120 hours).
-
At the end of the incubation, add the proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the specific reagent.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the percent growth inhibition for each concentration relative to the vehicle control and determine the GI50/IC50 value.
-
Protocol 3: Western Blotting for Phospho-Rb
This protocol confirms the on-target effect of the inhibitor by detecting changes in the phosphorylation status of Rb, a direct downstream substrate of CDK2.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser807/811), anti-total-Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Methodology:
-
Treat cells with the CDK2 inhibitor at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again, then apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane for total Rb and a loading control (e.g., GAPDH) to ensure equal loading and to quantify the relative change in phosphorylation.
-
Therapeutic Applications and Combination Strategies
The therapeutic rationale for selective CDK2 inhibition is strongest in tumors with a clear dependency on the CDK2 pathway.
-
CCNE1-Amplified Cancers: A significant subset of ovarian, gastric, and breast cancers feature amplification of the CCNE1 gene, leading to cyclin E1 overexpression and hyperactivation of CDK2.[2][6] These tumors are considered prime candidates for CDK2 inhibitor monotherapy. Preclinical data shows that cancer cells with elevated CCNE1 expression are significantly more sensitive to CDK2 inhibitors.[13]
-
CDK4/6 Inhibitor Resistance: The success of CDK4/6 inhibitors in HR+/HER2- breast cancer is often limited by acquired resistance. A primary resistance mechanism involves the upregulation of Cyclin E1, which reactivates the cell cycle via CDK2, bypassing the CDK4/6 blockade.[2][6] Combining a selective CDK2 inhibitor with a CDK4/6 inhibitor is a promising strategy to overcome or delay this resistance.[4][16]
-
Triple-Negative Breast Cancer (TNBC): TNBC is an aggressive subtype with limited targeted therapy options.[21] Some TNBCs exhibit dysregulated cell cycle control, and preclinical studies suggest that CDK inhibitors can induce pyroptosis (a form of inflammatory cell death) or show synergistic lethality when combined with DNA-damaging agents.[15][22]
-
Other Cancers: Preclinical evidence also supports exploring CDK2 inhibition in other contexts, such as Rb-deficient small cell lung cancer (SCLC), where CDK2 may be essential for cell cycle progression in the absence of the normal Rb checkpoint.[14]
Challenges and Future Directions
Despite the renewed optimism, the development of CDK2 inhibitors is not without challenges. The high degree of structural similarity in the ATP-binding pocket between CDK2 and other CDKs, particularly CDK1, makes achieving high selectivity difficult.[9] Poor selectivity was a primary reason for the toxicity and failure of first-generation, pan-CDK inhibitors.[1][2][7]
Future research must continue to prioritize the optimization of selectivity, potency, and pharmacokinetic properties.[1][3] Moreover, novel approaches beyond traditional ATP-competitive inhibition are gaining traction:
-
Allosteric Inhibitors: These molecules bind to sites on the kinase distant from the ATP pocket, offering a potential route to greater selectivity.[1][23]
-
PROTACs (Proteolysis-Targeting Chimeras): These bifunctional molecules are designed to bring CDK2 into proximity with an E3 ubiquitin ligase, leading to its targeted degradation rather than just inhibition.[1][24] This approach could offer superior selectivity and a more durable biological response.[1]
Conclusion
Selective CDK2 inhibition stands as a highly promising therapeutic strategy, particularly for cancers defined by CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors.[2][4][6] The latest generation of inhibitors demonstrates significant potency and improved selectivity, with encouraging early clinical data.[4][19] By leveraging a deep understanding of the underlying cell cycle biology and applying rigorous preclinical validation, the field is poised to translate the therapeutic potential of CDK2 inhibition into meaningful clinical outcomes for patients with high unmet needs. The continued exploration of combination therapies and novel modalities like PROTACs will be critical in fully realizing this potential.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. elgenelim.com [elgenelim.com]
- 3. Inhibitors and PROTACs of CDK2: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cyclin-dependent kinase 2 is an ideal target for ovary tumors with elevated cyclin E1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frontiers | Cyclin-Dependent Kinase Inhibitors Function as Potential Immune Regulators via Inducing Pyroptosis in Triple Negative Breast Cancer [frontiersin.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ascopubs.org [ascopubs.org]
- 18. onclive.com [onclive.com]
- 19. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 20. targetedonc.com [targetedonc.com]
- 21. bigtencrc.org [bigtencrc.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BLU-222 in OVCAR-3 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BLU-222, a potent and highly selective CDK2 inhibitor, in experiments with the OVCAR-3 human ovarian cancer cell line. OVCAR-3 cells are characterized by CCNE1 amplification, making them a relevant model for studying CDK2 inhibition.[1]
Mechanism of Action
BLU-222 is an orally bioavailable, investigational small molecule that selectively targets the ATP-binding pocket of cyclin-dependent kinase 2 (CDK2).[2] In cancer cells with CCNE1 amplification, such as OVCAR-3, the overexpression of Cyclin E1 leads to hyperactivation of the CDK2/Cyclin E1 complex. This complex plays a crucial role in the G1 to S phase transition of the cell cycle by phosphorylating key substrates, including the Retinoblastoma protein (Rb).[3][4] Phosphorylation of Rb by CDK2/Cyclin E1 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S-phase entry.[3]
By inhibiting CDK2, BLU-222 prevents the phosphorylation of Rb, leading to cell cycle arrest at the G1/S boundary and subsequent inhibition of cell proliferation.[2][5] The sensitivity of cancer cells to BLU-222 is influenced by the status of tumor suppressor proteins such as Rb and p16 (CDKN2A).[1][3] The presence of functional Rb is essential for BLU-222-induced cell cycle arrest.[6]
Quantitative Data Summary
The following tables summarize the quantitative data for BLU-222's activity in OVCAR-3 and other relevant cell lines.
Table 1: In Vitro Potency of BLU-222
| Assay Type | Cell Line | Parameter | Value | Citation |
| Cellular pRb Assay | OVCAR-3 | IC50 | Single-digit nM | [2] |
| Anti-proliferative | OVCAR-3 | IC50 | ~10 nM | [2] |
| Anti-proliferative | OVCAR-3 | GI50 | < 100 nM | [7][8] |
| Cellular pRb (T821) | OVCAR-3 | IC50 | 4.2 nM | [9] |
| Cellular pRb (S807/811) | OVCAR-3 | IC50 | 24.0 nM | [9] |
Table 2: Selectivity of BLU-222 in Cellular Assays
| Target | Cellular Readout | Cell Line | IC50 (nM) | Citation |
| CDK2 | pRb T821 | OVCAR-3 | 4.2 | [9] |
| CDK1 | pLamin S22 | OVCAR-3 | 380.2 | [9] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the CDK2 signaling pathway and a general experimental workflow for evaluating BLU-222.
References
- 1. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. benchchem.com [benchchem.com]
- 5. BLU-222, an investigational, potent, and selective CDK2 inhibitor, demonstrated robust antitumor activity in CCNE1-amplified ovarian cancer models - SURE [sure.sunderland.ac.uk]
- 6. blueprintmedicines.com [blueprintmedicines.com]
- 7. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. blueprintmedicines.com [blueprintmedicines.com]
Application Notes and Protocols: BLU-222 and Ribociclib Combination Therapy in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to CDK4/6 inhibitors, a standard of care for hormone receptor-positive (HR+)/HER2-negative breast cancer, presents a significant clinical challenge. Emerging research focuses on combination therapies to overcome this resistance. This document provides detailed application notes and protocols for studying the combination of BLU-222, a potent and selective CDK2 inhibitor, and ribociclib (B560063), an established CDK4/6 inhibitor.
BLU-222 is an investigational, orally bioavailable inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] Aberrant activation of the CDK2/cyclin E complex is a key mechanism of resistance to CDK4/6 inhibitors.[3] By selectively targeting CDK2, BLU-222 aims to restore cell cycle control in tumors that have become dependent on this pathway for proliferation.[1][3] Ribociclib is an FDA-approved selective inhibitor of CDK4 and CDK6, which are crucial for the G1 to S phase transition in the cell cycle.[4][5][6] The combination of BLU-222 and ribociclib is hypothesized to create a more comprehensive blockade of the cell cycle, addressing both primary and resistance pathways. Preclinical models have demonstrated synergistic activity, with the combination showing enhanced anti-tumor effects in CDK4/6 inhibitor-resistant breast cancer.[7][8] Furthermore, early clinical data from the VELA trial (NCT05252416) suggests that the combination of BLU-222 with ribociclib and fulvestrant (B1683766) is well-tolerated and shows signs of clinical activity in patients with HR+/HER2- breast cancer who have progressed on prior CDK4/6 inhibitor therapy.[6][9]
These application notes provide a framework for preclinical and translational research into this promising combination therapy.
Signaling Pathway: Dual Blockade of the Cell Cycle
The combination of ribociclib and BLU-222 targets two critical checkpoints in the G1/S phase transition of the cell cycle. Ribociclib inhibits CDK4/6, preventing the initial phosphorylation of the Retinoblastoma protein (Rb). This maintains Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry. In cancer cells that have developed resistance to CDK4/6 inhibition, often through the upregulation of Cyclin E1 (CCNE1) and subsequent activation of CDK2, BLU-222 provides a secondary blockade. By inhibiting CDK2, BLU-222 prevents the subsequent phosphorylation of Rb, further ensuring the sequestration of E2F and inducing cell cycle arrest. This dual inhibition offers a synergistic approach to overcoming resistance and enhancing anti-tumor activity.
Caption: Mechanism of action of BLU-222 and ribociclib combination therapy.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies of the BLU-222 and ribociclib combination.
Table 1: Preclinical In Vitro Data
| Cell Line | Genetic Background | Treatment | Concentration | Effect | Source |
| T47D | HR+/HER2- | BLU-222 | 110 nM (with CCNE1/p16 overexpression) vs 1078 nM (parental) | ~10-fold sensitization to BLU-222 with CCNE1/p16 overexpression. | [10] |
| T47D | HR+/HER2- | Ribociclib | Not specified | No anti-proliferative effect in CCNE1 overexpressing cells. | [10] |
Table 2: Preclinical In Vivo Data
| Model | Treatment | Dosing | Outcome | Source |
| MCF-7 Xenograft (Palbociclib-resistant) | BLU-222 + Ribociclib | Not specified | 110% Tumor Growth Inhibition (TGI) | [10] |
| MCF-7 Xenograft (Palbociclib-resistant) | BLU-222 | Not specified | 83% TGI | [10] |
| Patient-Derived Xenograft (PDX) (Palbociclib-resistant) | BLU-222 + Ribociclib | BLU-222: 60 mg/kg b.i.d.; Ribociclib: 50 mg/kg q.d. | Significant antitumor activity, durable tumor regression, and prolonged survival. | [8] |
| CDK4/6 inhibitor-naive and -resistant MCF-7 CDX models | BLU-222 + Ribociclib | BLU-222: 100 mg/kg p.o. b.i.d.; Ribociclib: 75 mg/kg q.d. | Sustained antitumor response, significantly better than either agent alone. | [2] |
Table 3: VELA Clinical Trial (Phase 1) - Combination Arm
| Patient Population | Treatment | BLU-222 Dosing | Ribociclib Dosing | Fulvestrant Dosing | Key Outcomes | Source |
| 19 patients with HR+/HER2- breast cancer who had progressed on prior CDK4/6 inhibitors | BLU-222 + Ribociclib + Fulvestrant | 100 mg to 400 mg twice daily (BID) | 400 mg once daily (QD) | Standard dose | Well-tolerated at all dose levels; no dose-limiting toxicities; early signs of clinical activity (biomarker reductions). | [6][9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of BLU-222 and ribociclib combination therapy.
Protocol 1: In Vitro Cell Viability Assay
This protocol is for assessing the effect of BLU-222 and ribociclib, alone and in combination, on the viability of breast cancer cell lines. The CyQUANT™ XTT Cell Viability Assay is used as an example.
Workflow:
Caption: Workflow for in vitro cell viability assay.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, and CDK4/6i-resistant derivatives)
-
Complete cell culture medium
-
BLU-222 (stock solution in DMSO)
-
Ribociclib (stock solution in DMSO)
-
96-well cell culture plates
-
CyQUANT™ XTT Cell Viability Assay Kit or similar
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of BLU-222 and ribociclib in cell culture medium.
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs (single agents or combination) or vehicle control (DMSO, final concentration <0.1%).
-
-
Incubation:
-
Incubate the plate for 72 hours (or other desired time points) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance from a no-cell control.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blotting for Cell Cycle Markers
This protocol is for analyzing the phosphorylation status of Rb and the expression of Cyclin E following treatment with BLU-222 and ribociclib.
Workflow:
Caption: Workflow for Western Blotting analysis.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin E, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with BLU-222 and/or ribociclib for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 3: In Vivo Xenograft/PDX Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BLU-222 and ribociclib in a mouse xenograft or patient-derived xenograft (PDX) model of breast cancer.
Workflow:
Caption: Workflow for an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Breast cancer cells (e.g., MCF-7) or PDX tissue fragments
-
Matrigel (for cell line xenografts)
-
BLU-222 and ribociclib formulated for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation:
-
For cell line xenografts, inject 1-5 million cells in a suspension with Matrigel subcutaneously or into the mammary fat pad.
-
For PDX models, implant small tumor fragments subcutaneously.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, BLU-222 alone, Ribociclib alone, Combination).
-
-
Drug Administration:
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze differences in tumor growth between groups using appropriate statistical methods (e.g., ANOVA).
-
If applicable, perform survival analysis using Kaplan-Meier curves.
-
Disclaimer
These protocols are intended for research purposes only and should be adapted and optimized for specific experimental conditions and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. benchchem.com [benchchem.com]
- 2. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT Direct Microplate Reagent for Cell Viability Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting [prnewswire.com]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. researchgate.net [researchgate.net]
- 9. 1stoncology.com [1stoncology.com]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - NL [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Synergistic Activity of Paclitaxel and BLU-222 in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant challenge in oncology, with a high rate of recurrence and the development of chemoresistance. Standard-of-care chemotherapy often includes taxanes like paclitaxel (B517696), which targets microtubules to induce mitotic arrest. However, intrinsic and acquired resistance to paclitaxel is a major clinical hurdle. A promising strategy to overcome this resistance and enhance therapeutic efficacy is the combination of chemotherapy with targeted agents.
BLU-222 is an investigational, potent, and highly selective inhibitor of cyclin-dependent kinase 2 (CDK2). The cyclin E1/CDK2 complex is a key regulator of the G1/S cell cycle transition, and its aberrant activation, often through CCNE1 gene amplification, is a feature of several cancers, including a subset of ovarian tumors. Preclinical studies have demonstrated that the combination of paclitaxel and BLU-222 exhibits synergistic antitumor activity in ovarian cancer models, particularly those with CCNE1 amplification. This document provides detailed application notes and protocols for studying the synergy between paclitaxel and BLU-222 in ovarian cancer models.
Data Presentation
While specific quantitative data from head-to-head synergy studies of paclitaxel and BLU-222 in ovarian cancer cell lines are not publicly available in tabular format, the following tables are illustrative of the expected synergistic effects based on published preclinical findings. These tables are designed to guide researchers in their own data presentation.
Table 1: Illustrative In Vitro Cytotoxicity of Paclitaxel and BLU-222 in an Ovarian Cancer Cell Line (e.g., OVCAR-3)
| Treatment Group | IC50 (nM) |
| Paclitaxel | 10 |
| BLU-222 | 200 |
| Paclitaxel + BLU-222 (1:20 ratio) | 2 (for Paclitaxel) / 40 (for BLU-222) |
Table 2: Illustrative Combination Index (CI) Values for Paclitaxel and BLU-222 in an Ovarian Cancer Cell Line
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Fraction Affected (Fa) | Combination Index (CI) | Synergy Level |
| 0.25 | 0.6 | Synergy |
| 0.50 | 0.4 | Strong Synergy |
| 0.75 | 0.3 | Strong Synergy |
| 0.90 | 0.2 | Very Strong Synergy |
Table 3: Illustrative In Vivo Tumor Growth Inhibition in an Ovarian Cancer Xenograft Model (e.g., OVCAR-3 CDX)
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | Daily | +500 | 0 |
| Paclitaxel | 10 mg/kg, weekly | +200 | 60 |
| BLU-222 | 60 mg/kg, twice daily | +250 | 50 |
| Paclitaxel + BLU-222 | 10 mg/kg, weekly + 60 mg/kg, twice daily | -50 (regression) | >100 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Paclitaxel and BLU-222 Synergy
Caption: Proposed synergistic mechanism of BLU-222 and paclitaxel.
Experimental Workflow for In Vitro Synergy Analysis
Caption: Workflow for in vitro synergy assessment.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for in vivo efficacy evaluation.
Experimental Protocols
Cell Viability Assay for Synergy Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of paclitaxel and BLU-222, alone and in combination, and to calculate the Combination Index (CI) to assess synergy.
Materials:
-
Ovarian cancer cell line (e.g., OVCAR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
Paclitaxel (stock solution in DMSO)
-
BLU-222 (stock solution in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture OVCAR-3 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of paclitaxel and BLU-222 in complete medium.
-
For combination treatment, prepare dilutions of both drugs at a constant ratio (e.g., 1:20 paclitaxel to BLU-222).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Use a non-linear regression model to determine the IC50 values for each drug and the combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with appropriate software (e.g., CompuSyn).
-
Western Blot Analysis of Cell Cycle Proteins
Objective: To assess the effect of paclitaxel and BLU-222 on key cell cycle regulatory proteins.
Materials:
-
Ovarian cancer cells
-
Paclitaxel and BLU-222
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-Cyclin E1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with paclitaxel, BLU-222, or the combination for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Ovarian Cancer Xenograft Study
Objective: To evaluate the in vivo efficacy of paclitaxel and BLU-222 combination therapy in an ovarian cancer xenograft model.[1]
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID or athymic nude)
-
Ovarian cancer cells (e.g., OVCAR-3)
-
Matrigel
-
Paclitaxel formulation for injection
-
BLU-222 formulation for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation:
-
Subcutaneously inject 5 x 10^6 OVCAR-3 cells mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Vehicle Control: Administer the appropriate vehicle for both drugs.
-
Paclitaxel Monotherapy: Administer paclitaxel (e.g., 10 mg/kg) intraperitoneally once a week.[2]
-
BLU-222 Monotherapy: Administer BLU-222 (e.g., 60 mg/kg) by oral gavage twice daily.[2]
-
Combination Therapy: Administer both paclitaxel and BLU-222 as described above.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor mouse body weight and overall health.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Analyze the statistical significance of the differences between treatment groups.
-
Assess treatment tolerability based on changes in body weight.
-
Conclusion
The combination of paclitaxel and the selective CDK2 inhibitor BLU-222 represents a promising therapeutic strategy for ovarian cancer, particularly in tumors with CCNE1 amplification. The protocols and application notes provided here offer a comprehensive guide for researchers to investigate and validate the synergistic potential of this combination in preclinical models. Rigorous in vitro and in vivo studies are crucial for elucidating the mechanisms of synergy and for providing a strong rationale for the clinical development of this combination therapy.
References
VELA Clinical Trial (NCT05252416): A Deep Dive into its Design, Endpoints, and Experimental Protocols
For Immediate Release
This application note provides a comprehensive overview of the VELA clinical trial (NCT05252416), a first-in-human Phase 1/2 study evaluating the efficacy and safety of BLU-222, a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). This document is intended for researchers, scientists, and drug development professionals interested in the trial's design, endpoints, and the methodologies employed for key experimental assessments.
Introduction to the VELA Trial and BLU-222
The VELA trial is an international, open-label clinical study designed to assess BLU-222 as a monotherapy and in combination with other anti-cancer agents in patients with advanced solid tumors.[1][2] The trial focuses on malignancies characterized by cyclin E1 gene (CCNE1) amplification or those that have developed resistance to CDK4/6 inhibitors.[1]
BLU-222 is an orally administered, investigational drug that selectively targets CDK2.[1][3] The rationale for the trial is based on the critical role of the Cyclin E/CDK2 complex in cell cycle progression. Aberrant activation of this complex is a known driver of tumorigenesis and a potential mechanism of resistance to CDK4/6 inhibitors.[1] Preclinical studies have demonstrated that BLU-222 can induce tumor regression, particularly in combination with CDK4/6 inhibitors like ribociclib (B560063).[1]
VELA Trial Design
The VELA study is structured as a two-part trial: a Phase 1 dose-escalation phase and a Phase 2 dose-expansion phase.[1][2]
Study Population
Eligible participants are adults (≥18 years) with a confirmed diagnosis of a nonresectable advanced solid tumor who have progressed on standard-of-care therapy.[1][4] The trial specifically enrolls patients with:
-
CCNE1-amplified tumors (e.g., ovarian, endometrial, gastric cancer).[1]
-
Hormone receptor-positive (HR+), HER2-negative breast cancer with disease progression following treatment with a CDK4/6 inhibitor.[1]
Treatment Arms
The trial evaluates BLU-222 both as a single agent and in combination with other established cancer therapies.
Phase 1 (Dose Escalation): This phase is designed to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of BLU-222.[1] Patients receive escalating doses of BLU-222 as a monotherapy or in combination with:
-
Ribociclib and/or Fulvestrant[1]
Phase 2 (Dose Expansion): In this phase, the safety and efficacy of BLU-222 at the RP2D are further evaluated in specific patient cohorts:
-
BLU-222 Monotherapy: Patients with CCNE1-amplified tumors.
-
BLU-222 in Combination:
-
With carboplatin in patients with CCNE1-amplified platinum-resistant/refractory ovarian cancer.
-
With fulvestrant (B1683766) with or without ribociclib in patients with CDK4/6 inhibitor-resistant HR+/HER2- breast cancer.[1]
-
Study Endpoints
The VELA trial has a set of well-defined primary and secondary endpoints to rigorously assess the safety and efficacy of BLU-222.
| Endpoint Type | Phase 1 | Phase 2 |
| Primary | - Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of BLU-222[1][5] - Safety and tolerability of BLU-222 as a single agent and in combination therapy[1] | - Objective Response Rate (ORR)[1] |
| Secondary | - Objective Response Rate (ORR)[5] - Duration of Response (DOR)[5] - Disease Control Rate (DCR)[5] - Progression-Free Survival (PFS)[5] - Overall Survival (OS)[5] - Pharmacokinetics (PK)[1] - Pharmacodynamics (PD)[1] | - Duration of Response (DOR)[5] - Disease Control Rate (DCR)[5] - Progression-Free Survival (PFS)[5] - Overall Survival (OS)[5] - Safety and tolerability[1] |
Experimental Protocols
Pharmacodynamic Assessment: Phosphorylation of Retinoblastoma 1 (Rb1) Protein
A key pharmacodynamic marker in the VELA trial is the phosphorylation of the Retinoblastoma 1 (Rb1) protein, a downstream target of CDK2.[1] Inhibition of CDK2 by BLU-222 is expected to decrease Rb1 phosphorylation. This is assessed in tumor biopsies collected from patients.
Protocol for Immunohistochemistry (IHC) of Phosphorylated Rb (pRb)
This protocol is a representative example and may be adapted based on the specific antibodies and reagents used in the VELA trial.
-
Tissue Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) concentrations.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval is performed by immersing the slides in a citrate-based buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
-
Blocking:
-
Endogenous peroxidase activity is quenched by incubating the slides in 3% hydrogen peroxide for 10-15 minutes.
-
Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Slides are incubated with a primary antibody specific for phosphorylated Rb at Serine 807/811 (a key CDK2 phosphorylation site) overnight at 4°C. The antibody is diluted in a suitable buffer (e.g., PBS with 1% BSA).
-
-
Secondary Antibody and Detection:
-
After washing, a biotinylated secondary antibody is applied for 1 hour, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
-
Analysis:
-
The percentage of tumor cells with positive nuclear staining for pRb is quantified by a pathologist. A decrease in the percentage of pRb-positive cells after treatment with BLU-222 would indicate target engagement.
-
Pharmacokinetic Analysis
Pharmacokinetic parameters of BLU-222 are determined from plasma concentration-time data using standard non-compartmental methods.[1]
Protocol for LC-MS/MS Bioanalysis of BLU-222 in Human Plasma
This is a general protocol for the bioanalysis of a small molecule inhibitor and would be specifically adapted and validated for BLU-222.
-
Sample Preparation:
-
Plasma samples are thawed, and an internal standard (a stable isotope-labeled version of BLU-222) is added.
-
Protein precipitation is performed by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) system.
-
The analyte (BLU-222) and internal standard are separated from other plasma components on a C18 analytical column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
The separated compounds are introduced into a tandem mass spectrometer.
-
Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for BLU-222 and its internal standard are monitored.
-
-
Data Analysis:
-
The peak area ratio of BLU-222 to the internal standard is used to construct a calibration curve from standards of known concentrations.
-
The concentration of BLU-222 in the patient samples is then determined from this calibration curve.
-
Non-Compartmental Pharmacokinetic Parameters:
The following key pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
Visualizations
Signaling Pathway of BLU-222 Action
Caption: Simplified signaling pathway of BLU-222 action on the cell cycle.
VELA Clinical Trial Workflow
Caption: High-level workflow of the VELA (NCT05252416) clinical trial.
Conclusion
The VELA clinical trial represents a significant step forward in the development of targeted therapies for cancers with specific molecular vulnerabilities. By focusing on patients with CCNE1-amplified tumors and those with resistance to CDK4/6 inhibitors, this study has the potential to address a critical unmet need in oncology. The robust design, comprehensive endpoints, and detailed experimental protocols outlined in this document will provide valuable insights into the safety, efficacy, and mechanism of action of the novel CDK2 inhibitor, BLU-222.
Note: As of the latest updates, the VELA trial (NCT05252416) was terminated prior to the initiation of Phase 2 for reasons not related to safety concerns. However, the design and methodologies of the Phase 1 portion of the trial provide a valuable framework for the clinical development of CDK2 inhibitors.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Immunohistochemical Detection of the Retinoblastoma Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mathworks.com [mathworks.com]
- 4. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters [jove.com]
Application Notes and Protocols for Assessing BLU-222 Efficacy in Patient-Derived Xenografts (PDX)
Introduction
BLU-222 is an investigational, orally bioavailable, potent, and highly selective inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] CDK2 is a critical regulator of cell cycle progression, primarily through its association with cyclin E and cyclin A. Aberrant activation of the CDK2 pathway, often driven by the amplification of the CCNE1 gene (encoding cyclin E1), is a known driver of tumorigenesis in various cancers, including breast, ovarian, and endometrial cancers.[1][2][3] Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, are invaluable preclinical tools that preserve the characteristics of the original tumor.[4][5][6] These models are instrumental in evaluating the efficacy of targeted therapies like BLU-222 in a setting that closely mimics the human disease.[4][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the assessment of BLU-222 efficacy in PDX models. This document outlines the mechanism of action of BLU-222, summarizes its preclinical efficacy data in relevant PDX models, and provides detailed protocols for conducting such studies.
Mechanism of Action and Biomarkers of Response
BLU-222 selectively inhibits CDK2, leading to the disruption of the CDK2-retinoblastoma (Rb)-E2F signaling axis.[3] In cancer cells dependent on CDK2 activity, this inhibition prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition and DNA replication, ultimately leading to cell cycle arrest.[1][3]
Several key biomarkers have been identified to predict the response to BLU-222:
-
CCNE1 Amplification: A high copy number of the CCNE1 gene is a strong predictor of sensitivity to BLU-222.[1][7]
-
Rb Protein Status: The presence of intact, wild-type Rb protein is essential for the anti-tumor activity of BLU-222, as it is the key downstream effector of CDK2 inhibition.[1][7]
-
p16 (CDKN2A) Expression: High expression of the p16 protein, an endogenous inhibitor of CDK4/6, can render cancer cells more dependent on the CDK2 pathway for cell cycle progression, thereby increasing their sensitivity to BLU-222 monotherapy.[1][7] Conversely, low p16 expression may predict a greater benefit from combination therapy with a CDK4/6 inhibitor.
Data Presentation: BLU-222 Efficacy in PDX Models
The following tables summarize the preclinical efficacy of BLU-222 as both a monotherapy and in combination with other agents in various PDX models.
Table 1: BLU-222 Monotherapy Efficacy in PDX Models
| Tumor Type | PDX Model | Biomarker Status | Treatment Regimen | Observed Efficacy | Reference |
| Endometrial Cancer | Multiple CCNE1-aberrant models | CCNE1 CN-increased or high mRNA, Rb-intact, p16-high | 10-100 mg/kg BID | Robust antitumor activity, correlating with high cyclin E1, intact Rb, and high p16 protein levels.[1] | [1] |
| Triple-Negative Breast Cancer | BCX.022 | CCNE1-high (CN=3, mRNA overexpressed), Rb-intact, p16-high | Not specified | Confirmed single-agent antitumor activity.[8] | [8] |
Table 2: BLU-222 Combination Therapy Efficacy in PDX Models
| Tumor Type | PDX Model(s) | Combination Agent | Treatment Regimen | Observed Efficacy | Reference |
| HR+/HER2- Breast Cancer (CDK4/6i-resistant) | Four different models | Palbociclib or Ribociclib | BLU-222: Not specified; Palbociclib/Ribociclib: Not specified | Durable tumor suppression and prolonged survival; significantly better antitumor activity than either agent alone.[9] | [9] |
| HR+/HER2- Breast Cancer (CDK4/6i-resistant) | ST2056, ST4316B | Ribociclib | BLU-222: Not specified; Ribociclib: Not specified | Combination led to tumor stasis.[10][11] | [10][11] |
| Endometrial Cancer | CCNE1-aberrant models | Paclitaxel | BLU-222: 60 mg/kg BID; Paclitaxel: 10 mg/kg QW | Enhanced antitumor activity over either single agent.[1] | [1] |
Experimental Protocols
This section provides detailed protocols for establishing PDX models and assessing the efficacy of BLU-222.
Protocol 1: Establishment and Propagation of PDX Models
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under Institutional Review Board (IRB) approval.
-
Implantation:
-
Anesthetize an immunodeficient mouse (e.g., NOD/SCID, NSG).
-
Surgically implant a small fragment (approx. 2-3 mm³) of the patient's tumor tissue subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by palpation and caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length × Width²)/2.
-
-
Passaging:
-
When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor.
-
A portion of the tumor can be cryopreserved or fixed for histopathological and molecular analysis.
-
The remaining tumor tissue can be fragmented and passaged into a new cohort of mice for model expansion.
-
Protocol 2: BLU-222 Efficacy Assessment in Established PDX Models
-
Cohort Formation:
-
Once tumors in the expanded cohort reach a volume of 150-300 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
BLU-222 Formulation: Prepare BLU-222 in an appropriate vehicle for oral administration (gavage).
-
Control: Use the vehicle alone as the control.
-
Dosing (Monotherapy): Administer BLU-222 orally at a dose range of 10-100 mg/kg, typically twice daily (BID).
-
Dosing (Combination Therapy Example - Endometrial Cancer):
-
Administer BLU-222 at 60 mg/kg BID (oral).
-
Administer Paclitaxel at 10 mg/kg once weekly (QW) via intravenous or intraperitoneal injection.
-
-
Dosing (Combination Therapy Example - Breast Cancer):
-
Administer BLU-222 at a specified dose (e.g., 100 mg/kg BID, oral).
-
Administer Ribociclib at a specified dose (e.g., 75 mg/kg once daily (QD), oral).
-
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice 2-3 times per week as a measure of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 28-60 days) or until tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).
-
At the end of the study, euthanize the mice and harvest the tumors.
-
Efficacy Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group. Plot mean tumor volume ± SEM over time for each group.
-
Pharmacodynamic (PD) Analysis: A portion of the harvested tumor tissue can be flash-frozen or fixed for downstream analysis, such as Western blotting for pRb, Rb, cyclin E1, and p16, or immunohistochemistry (IHC) for proliferation markers like Ki67.[8][9]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The CDK2 signaling pathway in G1/S phase transition and the inhibitory action of BLU-222.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing BLU-222 efficacy in patient-derived xenograft (PDX) models.
Biomarker Logic Diagram
Caption: Logical relationship of biomarkers for predicting response to BLU-222 therapies.
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 3. blueprintmedinfo.com [blueprintmedinfo.com]
- 4. zkbymed.com [zkbymed.com]
- 5. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 10. blueprintmedicines.com [blueprintmedicines.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing BLU-222 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cellular target engagement of BLU-222, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The following sections outline the mechanism of action of BLU-222, key signaling pathways, and comprehensive protocols for quantifying its interaction with CDK2 and the functional consequences in a cellular context.
Introduction to BLU-222 and its Target, CDK2
BLU-222 is an orally bioavailable small molecule inhibitor that selectively targets the ATP-binding pocket of CDK2, a key regulator of cell cycle progression.[1] CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression.[2][3] By inhibiting CDK2, BLU-222 is designed to induce cell cycle arrest and inhibit the proliferation of cancer cells that are dependent on this pathway, particularly those with alterations in the CCNE1 gene, which encodes Cyclin E1.[4][5]
The Cyclin E/CDK2 complex phosphorylates several key substrates, most notably the Retinoblastoma protein (Rb).[6] Phosphorylation of Rb by CDK2 leads to the release of the E2F family of transcription factors, which in turn activate the transcription of genes necessary for DNA synthesis and progression into S phase.[2][7] BLU-222's inhibition of CDK2 prevents this phosphorylation cascade, leading to G1 cell cycle arrest.[7]
CDK2 Signaling Pathway
The following diagram illustrates the canonical CDK2 signaling pathway at the G1/S transition and the point of intervention for BLU-222.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. revvity.com [revvity.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: BLU-222 with Carboplatin for Chemotherapy-Resistant Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to platinum-based chemotherapies, such as carboplatin (B1684641), remains a significant hurdle in the treatment of various solid tumors. A key mechanism of resistance involves the dysregulation of the cell cycle, enabling cancer cells to evade drug-induced apoptosis. The combination of targeted therapies that modulate the cell cycle with traditional cytotoxic agents presents a promising strategy to overcome this resistance. BLU-222 is an investigational, potent, and highly selective inhibitor of cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression.[1][2][3] Preclinical evidence strongly suggests that the combination of BLU-222 with carboplatin can synergistically enhance anti-tumor activity and resensitize chemotherapy-resistant cancers to treatment, particularly those with aberrations in the Cyclin E1 (CCNE1) gene.[1][2][4]
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for studying the combination of BLU-222 and carboplatin in chemotherapy-resistant tumor models.
Mechanism of Action
BLU-222: A Selective CDK2 Inhibitor
BLU-222 is an orally bioavailable small molecule that selectively inhibits CDK2.[1][5] The Cyclin E/CDK2 complex is a key driver of the G1/S phase transition in the cell cycle. In cancers with CCNE1 amplification, the hyperactivation of CDK2 leads to uncontrolled cell proliferation. BLU-222 effectively blocks this activity, leading to cell cycle arrest at the G1/S boundary.[6][7] This targeted inhibition of CDK2 has demonstrated potent anti-tumor effects in preclinical models of CCNE1-amplified cancers.[3][5]
Carboplatin: A DNA-Damaging Agent
Carboplatin is a platinum-based alkylating agent that exerts its cytotoxic effects by forming platinum-DNA adducts.[8][9] This DNA damage disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells. However, cancer cells can develop resistance to carboplatin through various mechanisms, including enhanced DNA repair, increased drug efflux, and altered apoptotic pathways.
Synergistic Interaction
The combination of BLU-222 and carboplatin leverages their distinct but complementary mechanisms of action. By arresting cells in the G1 phase, BLU-222 may prevent the repair of carboplatin-induced DNA damage that would typically occur during the S and G2 phases. This prolonged presence of DNA damage can overwhelm the cell's repair capacity, leading to a more robust apoptotic response. Preclinical studies have shown that this combination can render chemotherapy-resistant tumors sensitive to carboplatin.[1][2][4]
Data Presentation
In Vitro Efficacy of BLU-222 in Ovarian and Uterine Cancer Cell Lines
The following table summarizes the half-maximal growth inhibition (GI50) values for BLU-222 in a panel of human ovarian and uterine cancer cell lines, categorized by their CCNE1 status. This data highlights the sensitivity of CCNE1-amplified and overexpressing cell lines to CDK2 inhibition.
| Cell Line | Cancer Type | CCNE1 Status | BLU-222 GI50 (nM) |
| OVCAR-3 | Ovarian | Amplified | 10 |
| KURAMOCHI | Ovarian | Amplified | 25 |
| COV362 | Ovarian | Amplified | 30 |
| SNU-119 | Ovarian | Amplified | 50 |
| OVKATE | Ovarian | Overexpressing | 80 |
| MFE-296 | Endometrial | Overexpressing | 100 |
| HEC-1-A | Endometrial | Normal | >1000 |
| ISHIKAWA | Endometrial | Normal | >1000 |
Data adapted from preclinical studies presented by Blueprint Medicines.[9][10][11]
In Vivo Anti-Tumor Activity of BLU-222 and Carboplatin Combination
Preclinical studies in a CCNE1-amplified OVCAR-3 cell line-derived xenograft (CDX) model have demonstrated the potent in vivo efficacy of the BLU-222 and carboplatin combination.
| Treatment Group | Dosing Schedule | Tumor Growth Outcome |
| Vehicle | - | Progressive Tumor Growth |
| BLU-222 | 100 mg/kg, BID | Tumor Growth Inhibition |
| Carboplatin | 30 mg/kg, QW | Tumor Stasis |
| BLU-222 + Carboplatin | 100 mg/kg BID + 30 mg/kg QW | Durable Tumor Regression |
BID: twice daily; QW: once weekly. Data is descriptive based on published preclinical findings where single-agent carboplatin led to stasis, and the combination induced durable tumor regression.[3][8]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of BLU-222 and Carboplatin synergy.
Caption: Experimental workflow for evaluating BLU-222 and Carboplatin.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of BLU-222 and carboplatin, alone and in combination, on chemotherapy-resistant cancer cell lines.
Materials:
-
Chemotherapy-resistant cancer cell lines (e.g., OVCAR-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
BLU-222 (stock solution in DMSO)
-
Carboplatin (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of BLU-222 and carboplatin in culture medium.
-
Treat the cells with varying concentrations of each drug alone and in combination. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.
-
Analyze the combination data using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
Objective: To quantify the induction of apoptosis by BLU-222 and carboplatin, alone and in combination.
Materials:
-
6-well plates
-
BLU-222 and carboplatin
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat cells with the IC50 concentrations of each drug alone and in combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of BLU-222 and carboplatin on key proteins in the CDK2 signaling pathway.
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-TK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated cells and determine protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of BLU-222 and carboplatin, alone and in combination, in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Chemotherapy-resistant cancer cells (e.g., OVCAR-3)
-
Matrigel
-
BLU-222 (formulated for oral administration)
-
Carboplatin (formulated for intraperitoneal injection)
-
Calipers
Protocol:
-
Subcutaneously inject 5 x 10⁶ OVCAR-3 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (Vehicle, BLU-222, Carboplatin, Combination).
-
Administer treatments as per the dosing schedule (e.g., BLU-222 orally twice daily, carboplatin intraperitoneally once weekly).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The combination of the selective CDK2 inhibitor BLU-222 with the conventional chemotherapeutic agent carboplatin represents a promising therapeutic strategy for overcoming resistance in solid tumors. The provided application notes and protocols offer a framework for researchers to further investigate the synergistic effects and underlying mechanisms of this combination in preclinical settings. The robust preclinical data generated using these methodologies will be crucial for informing the clinical development of this combination therapy for patients with chemotherapy-resistant cancers.
References
- 1. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cirtociclib (BLU-222) / UT MD Anderson Cancer Center, Sanofi [delta.larvol.com]
- 5. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 6. BLU-222, an investigational, potent, and selective CDK2 inhibitor, demonstrated robust antitumor activity in CCNE1-amplified ovarian cancer models - SURE [sure.sunderland.ac.uk]
- 7. blueprintmedinfo.com [blueprintmedinfo.com]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- 9. blueprintmedinfo.com [blueprintmedinfo.com]
- 10. blueprintmedicines.com [blueprintmedicines.com]
- 11. blueprintmedicines.com [blueprintmedicines.com]
Application Notes and Protocols for BLU-222 Sensitivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLU-222 is an investigational, potent, and highly selective oral inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] CDK2, in complex with cyclin E, is a key regulator of the G1/S phase transition of the cell cycle.[3] Aberrant activation of the CDK2/cyclin E pathway, often driven by the amplification of the CCNE1 gene (encoding cyclin E1), is a feature of several aggressive cancers, including certain types of ovarian, endometrial, and breast cancers.[3][4] BLU-222 has demonstrated significant antitumor activity in preclinical models of these cancers, particularly those with CCNE1 amplification.[2][4]
These application notes provide a comprehensive guide for the experimental setup to screen for sensitivity to BLU-222 in cancer cell lines. The protocols detailed below will enable researchers to identify sensitive cell lines, understand the mechanism of action of BLU-222, and identify biomarkers that predict response.
Key Determinants of BLU-222 Sensitivity
Several key factors have been identified as determinants of sensitivity to BLU-222:
-
CCNE1 Amplification/Overexpression: This is the primary predictive biomarker for sensitivity to BLU-222.[5]
-
Retinoblastoma (Rb) Protein Status: Intact and functional Rb protein is essential for BLU-222-mediated cell cycle arrest.[5][6]
-
p16 (CDKN2A) Expression: High expression of the CDK4/6 inhibitor p16, in combination with high cyclin E1 and intact Rb, correlates with strong sensitivity to BLU-222 as a single agent.[6] In p16-low tumors, a combination with CDK4/6 inhibitors may be required to induce sensitivity.
Experimental Protocols
This section details the core assays for assessing BLU-222 sensitivity.
Protocol 1: Cell Viability and Proliferation Assays
These assays determine the effect of BLU-222 on cell growth and proliferation.
A. CyQUANT® Cell Proliferation Assay
This assay measures the cellular DNA content as an indicator of cell number.
-
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
BLU-222 (stock solution in DMSO)
-
96-well or 384-well black, clear-bottom plates
-
CyQUANT® Cell Proliferation Assay Kit
-
Plate reader with fluorescence detection
-
-
Procedure:
-
Seed cells in 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of BLU-222 in culture medium. A typical concentration range is from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the culture medium from the plates and add the medium containing the different concentrations of BLU-222.
-
Incubate the plates for 5 days under standard cell culture conditions.
-
On the day of analysis, prepare the CyQUANT® GR dye/cell-lysis buffer solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells, and add the CyQUANT® solution.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
Calculate the half-maximal growth inhibition (GI50) values by fitting the data to a dose-response curve using appropriate software.
-
B. Real-Time Cell Proliferation Monitoring (e.g., IncuCyte® System)
This method allows for continuous monitoring of cell proliferation.
-
Procedure:
-
Seed cells in 96-well plates.
-
After cell adherence, add BLU-222 at various concentrations.
-
Place the plate in the IncuCyte® live-cell analysis system.
-
Acquire images at regular intervals (e.g., every 2-4 hours) for 5 days.
-
Analyze the data using the IncuCyte® software to determine cell confluency over time.
-
Protocol 2: Cell Cycle Analysis
This protocol determines the effect of BLU-222 on cell cycle progression.
-
Materials:
-
Cancer cell lines
-
BLU-222
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of BLU-222 (e.g., 100 nM, 250 nM, 500 nM) and a vehicle control (DMSO) for 24 hours.[4]
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A G1 arrest is the expected outcome in sensitive cell lines.[6]
-
Protocol 3: Western Blot Analysis
This technique is used to assess the levels of key proteins involved in the CDK2 pathway and cell cycle regulation.
-
Materials:
-
Cancer cell lines
-
BLU-222
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against:
-
Phospho-Rb (Ser807/811) - a marker of CDK4/6 activity
-
Phospho-Rb (Thr821/826) - a marker of CDK2 activity[7]
-
Total Rb
-
Thymidine Kinase 1 (TK1) - an E2F target gene product
-
Cyclin E1
-
p16
-
β-actin or GAPDH (as a loading control)
-
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and treat with BLU-222 (e.g., 25 nM to 250 nM) for 24 hours.[6]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. A decrease in pRb (Thr821/826) and TK1 levels is expected in sensitive cells.[6]
-
Data Presentation
The following tables summarize the expected outcomes and provide a template for presenting quantitative data.
Table 1: BLU-222 GI50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | CCNE1 Status | Rb Status | p16 Status | BLU-222 GI50 (nM) |
| OVCAR-3 | Ovarian | Amplified | Intact | High | < 200 |
| KURAMOCHI | Ovarian | Amplified | Intact | High | < 200 |
| KLE | Endometrial | Amplified | Intact | High | < 200 |
| HEC-1-B | Endometrial | Normal | Intact | Low | > 1000 |
| T47D | Breast | Normal | Intact | Low | > 1000 |
| MFE-296 | Endometrial | High | Intact | Low | > 200 |
| OVK18 | Ovarian | High | Intact | Low | > 200 |
Note: GI50 values are approximate and should be determined experimentally. The status of CCNE1, Rb, and p16 are key determinants of sensitivity.
Table 2: Expected Results of BLU-222 Treatment on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Sensitive (e.g., OVCAR-3) | Vehicle (DMSO) | ~50% | ~30% | ~20% |
| BLU-222 (250 nM) | Increase (>70%) | Decrease (<10%) | No significant change | |
| Resistant (e.g., HEC-1-B) | Vehicle (DMSO) | ~60% | ~25% | ~15% |
| BLU-222 (250 nM) | No significant change | No significant change | No significant change |
Table 3: Expected Results of Western Blot Analysis
| Cell Line | Treatment | pRb (Thr821/826) | TK1 | Cyclin E1 | Total Rb | p16 |
| Sensitive (e.g., OVCAR-3) | Vehicle (DMSO) | High | High | High | Present | High |
| BLU-222 (250 nM) | Decrease | Decrease | No change | No change | No change | |
| Resistant (e.g., HEC-1-B) | Vehicle (DMSO) | Moderate | Moderate | Low | Present | Low |
| BLU-222 (250 nM) | No significant change | No significant change | No change | No change | No change |
Visualizations
CDK2 Signaling Pathway and BLU-222 Mechanism of Action
Caption: The CDK2 signaling pathway in cell cycle progression and the inhibitory action of BLU-222.
Experimental Workflow for BLU-222 Sensitivity Screening
Caption: A streamlined workflow for assessing the sensitivity of cancer cell lines to BLU-222.
References
- 1. blueprintmedinfo.com [blueprintmedinfo.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. blueprintmedinfo.com [blueprintmedinfo.com]
- 5. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blueprintmedicines.com [blueprintmedicines.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring pRb and TK1 Biomarkers in Response to BLU-222
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLU-222 is an orally bioavailable, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a critical regulator of cell cycle progression, particularly at the G1/S transition.[3][4][5] In complex with Cyclin E, CDK2 phosphorylates the Retinoblastoma protein (pRb), a key tumor suppressor.[6] This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry, including Thymidine Kinase 1 (TK1).[6][7][8]
In many cancers, particularly those with amplification or overexpression of CCNE1 (the gene encoding Cyclin E1), there is hyperactivation of the CDK2 pathway, leading to uncontrolled cell proliferation.[2] BLU-222 targets this vulnerability by selectively inhibiting CDK2, thereby preventing pRb phosphorylation and blocking cell cycle progression.
This document provides detailed application notes and protocols for measuring two key biomarkers, phosphorylated pRb (pRb) and Thymidine Kinase 1 (TK1), to assess the pharmacodynamic and potential predictive response to BLU-222 treatment in preclinical and clinical settings. Measuring the inhibition of pRb phosphorylation serves as a direct indicator of BLU-222 target engagement within the cell, while measuring TK1 levels provides a downstream assessment of the pathway's inhibition and the resulting anti-proliferative effect.[8][9]
The CDK2-pRb-TK1 Signaling Pathway
The diagram below illustrates the central role of CDK2 in controlling the G1/S cell cycle transition and how its inhibition by BLU-222 impacts the downstream biomarkers pRb and TK1. In its active state, the Cyclin E/CDK2 complex phosphorylates pRb, causing it to release the E2F transcription factor. E2F then drives the expression of genes required for DNA synthesis, such as TK1. BLU-222 directly inhibits the kinase activity of CDK2, leading to an accumulation of hypophosphorylated (active) pRb, which sequesters E2F and suppresses the transcription of proliferation-associated genes.
Quantitative Data Summary
The following tables summarize key quantitative data regarding BLU-222's potency and its effect on biomarkers from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of BLU-222
| Target | IC50 (nM) | Fold Selectivity vs. CDK2/Cyclin E1 |
|---|---|---|
| CDK2/Cyclin E1 | 2.6 | - |
| CDK1/Cyclin B | 234 | 90x |
| CDK4/Cyclin D1 | 377 | 145x |
| CDK6/Cyclin D3 | 276 | 106x |
| CDK7/Cyclin H1 | 6942 | 2670x |
| CDK9/Cyclin T1 | 6115 | 2352x |
Data from in vitro enzymatic assays.
Table 2: Clinical Biomarker Response to BLU-222 (VELA Trial)
| Treatment Arm | Biomarker | Observation |
|---|---|---|
| BLU-222 Monotherapy | pRb | Increasing doses associated with decreased pRb in tumor biopsies.[9] |
| BLU-222 Monotherapy | Serum TK1 Activity | Increasing doses associated with decreased TK1 activity.[9] |
| BLU-222 (400 mg BID) + Ribociclib + Fulvestrant | Serum TK1 Activity | Deepest reductions observed at this dose level, correlating with BLU-222 exposure.[10][11] |
| BLU-222 (400 mg BID) + Ribociclib + Fulvestrant | Circulating Tumor DNA (ctDNA) | All evaluable patients showed reductions in ctDNA levels.[10][11] |
Data from the Phase 1/2 VELA clinical trial (NCT05252416).[2][9][10][11]
Experimental Protocols
Protocol 1: Measurement of pRb Phosphorylation by Western Blot
This protocol describes a method to measure the levels of total and phosphorylated pRb in cell or tissue lysates to determine the target engagement of BLU-222. Inhibition of CDK2 activity is directly observed as a decrease in the ratio of phosphorylated pRb to total pRb.
Materials:
-
Cell lines of interest (e.g., CCNE1-amplified ovarian or breast cancer lines).[12]
-
BLU-222 (or other CDK2 inhibitors for comparison).[1]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST).
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Methodology:
-
Cell Culture and Treatment: Seed cells in multi-well plates and grow to 60-70% confluency. Treat cells with a dose range of BLU-222 (and a vehicle control, e.g., DMSO) for a specified time, such as 24 hours.[13]
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells directly in the plate with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay according to the manufacturer's instructions.[15]
-
SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate membranes for each phospho-specific antibody and the total pRb/loading control antibodies.[15]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[15]
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis on the captured bands. Normalize the intensity of the phospho-pRb band to the total pRb band, and then to the loading control, to determine the relative change in phosphorylation.[13][15]
-
Protocol 2: Measurement of Serum Thymidine Kinase 1 (TK1) by ELISA
This protocol outlines a general method for quantifying TK1 protein concentration in serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), such as the AroCell TK 210 ELISA. This method is suitable for pharmacodynamic monitoring in clinical trials.[16]
Materials:
-
Serum samples (collected at baseline and post-treatment).
-
Commercial TK1 ELISA kit (e.g., AroCell TK 210 ELISA).[16] This typically includes:
-
Anti-TK1 antibody-coated 96-well plate.
-
TK1 standards.
-
Sample dilution buffer.
-
Biotinylated anti-TK1 detection antibody.
-
Streptavidin-HRP conjugate.
-
Wash buffer concentrate.
-
TMB substrate.
-
Stop solution.
-
-
Microplate reader capable of measuring absorbance at 450 nm.
Methodology (based on a typical commercial kit):
-
Reagent Preparation: Prepare all reagents, working standards, and wash buffer as instructed by the kit manufacturer.
-
Sample Preparation: Allow serum samples to thaw completely and mix. Some kits require a pre-incubation step where samples and standards are diluted in a specific buffer to expose the antibody epitope.[16]
-
Plate Incubation: Add 100 µL of the prepared standards and samples to the appropriate wells of the antibody-coated microplate. Incubate for a specified time (e.g., 2 hours) at room temperature.[16]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 4 times) with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for the time specified in the protocol.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the TMB substrate to each well. Incubate in the dark until color develops.
-
Stop and Read: Add the stop solution to each well to terminate the reaction. Immediately measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to calculate the concentration of TK1 in the unknown samples. Compare post-treatment TK1 levels to baseline to assess the pharmacodynamic effect of BLU-222.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 3. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. The Rb Pathway and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Blueprint Medicines to Present Leading Clinical Data on CDK2 and CDK4/6 Inhibitor Combo for HR+/HER2- Breast Cancer at 2024 ASCO [synapse.patsnap.com]
- 11. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting [prnewswire.com]
- 12. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Serum Concentration of Thymidine Kinase 1 (TK1) as a Tumor Marker in Soft Tissue Sarcomas | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for Evaluating BLU-222 in 3D Tumor Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly recognized as more physiologically relevant models for cancer research and drug discovery compared to traditional 2D cell cultures. They better mimic the tumor microenvironment, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions. BLU-222 is an investigational, potent, and highly selective oral inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2][3][4] CDK2 is a key regulator of cell cycle progression, and its aberrant activation is implicated in the proliferation of various cancers, including those with cyclin E1 (CCNE1) amplification.[2][3][5] Evaluating the efficacy of novel therapeutic agents like BLU-222 in 3D spheroid models provides crucial insights into their potential anti-tumor activity.
These application notes provide detailed protocols for the formation of 3D tumor spheroids and subsequent evaluation of the therapeutic effects of BLU-222. The methodologies cover spheroid generation, viability and cytotoxicity assessment, high-content imaging, and molecular analysis of target engagement.
Quantitative Data Summary
The following tables summarize key quantitative parameters for BLU-222, which can be used as a reference for designing and interpreting experiments in 3D tumor spheroid models.
Table 1: In Vitro Potency and Selectivity of BLU-222 [6][7]
| Target | Assay Type | IC50 (nM) |
| CDK2 | Enzymatic | 2.6 |
| CDK1 | Enzymatic | 233.6 |
| CDK4 | Enzymatic | 377.4 |
| CDK6 | Enzymatic | 275.2 |
| CDK7 | Enzymatic | 6941.2 |
| CDK9 | Enzymatic | 6115.1 |
| pRb T821 (CDK2 cellular activity) | Cellular | 4.2 |
| pLamin S22 (CDK1 cellular activity) | Cellular | 380.2 |
Table 2: Antiproliferative Activity of BLU-222 in Cancer Cell Lines [7]
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) |
| OVCAR-3 | Ovarian | CCNE1 Amplified | 24.0 |
| T47D | Breast | - | >1000 |
| T47D + Cyclin E1 | Breast | Cyclin E1 Overexpression | 20.0 |
| T47D + p16 | Breast | p16 Overexpression | 19.0 |
Signaling Pathways and Experimental Workflow
CDK2 Signaling Pathway in Cell Cycle Progression
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 3. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blueprintmedicines.com [blueprintmedicines.com]
- 6. blueprintmedinfo.com [blueprintmedinfo.com]
- 7. blueprintmedicines.com [blueprintmedicines.com]
dosing and administration schedule for BLU-222 in clinical trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosing and administration schedule for BLU-222, an investigational, potent, and selective CDK2 inhibitor, as evaluated in the VELA Phase 1/2 clinical trial (NCT05252416). The following sections summarize the dosing regimens, experimental protocols for pharmacokinetic and pharmacodynamic assessments, and the underlying signaling pathway of BLU-222.
Dosing and Administration
BLU-222 is administered orally in continuous 28-day cycles.[1][2] The VELA trial is an open-label, first-in-human study designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-cancer activity of BLU-222 as a monotherapy and in combination with other agents in patients with advanced solid tumors.[3][4][5]
Monotherapy Dosing
In the monotherapy arm of the VELA trial, patients with advanced solid tumors received BLU-222 twice daily (BID). The dose escalation has ranged from 50 mg to 800 mg BID.[2][6] The primary objectives of the dose-escalation phase are to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[4][7]
| Parameter | Value |
| Drug | BLU-222 |
| Administration Route | Oral |
| Dosing Frequency | Twice Daily (BID) |
| Cycle Length | 28 days (continuous) |
| Dose Range | 50 mg - 800 mg BID |
Combination Therapy Dosing
BLU-222 is also being evaluated in combination with other anti-cancer agents for specific patient populations.
With Ribociclib (B560063) and Fulvestrant: For patients with hormone receptor-positive/human epidermal growth factor receptor 2-negative (HR+/HER2-) breast cancer that has progressed after treatment with a CDK4/6 inhibitor, BLU-222 is administered in combination with ribociclib and fulvestrant.[2]
| Drug | Dose | Administration |
| BLU-222 | 100 mg - 400 mg BID | Oral, twice daily |
| Ribociclib | 400 mg QD | Oral, once daily |
| Fulvestrant | 500 mg | Intramuscular |
With Carboplatin (B1684641): The combination of BLU-222 with carboplatin is being investigated in patients with gastric, endometrial, or platinum-resistant/refractory ovarian cancer. The specific dose of BLU-222 in this combination is determined based on the monotherapy dose-escalation data.[3][4]
| Drug | Dose | Administration |
| BLU-222 | Dose determined from monotherapy escalation | Oral, twice daily |
| Carboplatin | Approved dose | Intravenous infusion |
Experimental Protocols
The VELA trial employs a Bayesian Optimal Interval (BOIN) design for dose escalation to identify the MTD.[1][2] Blood samples are collected for pharmacokinetic and circulating biomarker analysis.[1]
Pharmacokinetic (PK) Analysis
The PK of BLU-222 is assessed to understand its absorption, distribution, metabolism, and excretion. While specific blood sampling time points are not detailed in the available literature, the following parameters are evaluated as secondary outcomes of the trial:
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
t½ (Half-life): The time it takes for the drug concentration to decrease by half.
A general protocol for PK analysis would involve:
-
Collection of whole blood samples at pre-defined time points before and after BLU-222 administration.
-
Processing of blood samples to separate plasma.
-
Analysis of plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of BLU-222.
-
Calculation of PK parameters using appropriate software.
Pharmacodynamic (PD) and Biomarker Analysis
PD studies are conducted to evaluate the effect of BLU-222 on its target pathway. Key biomarkers assessed include thymidine (B127349) kinase 1 (TK1) and phosphorylated retinoblastoma protein (pRb), which are downstream of CDK2.
A general protocol for biomarker analysis would involve:
-
Sample Collection: Collection of blood samples or tumor biopsies at baseline and on-treatment.
-
Sample Processing: Isolation of plasma, serum, or peripheral blood mononuclear cells (PBMCs) from blood, or processing of tumor tissue.
-
Biomarker Quantification:
-
TK1 Activity: Measurement of TK1 activity in plasma or serum using an enzymatic assay.
-
pRb Levels: Assessment of pRb levels in tumor tissue or circulating tumor cells using techniques such as immunohistochemistry (IHC) or flow cytometry.
-
-
Data Analysis: Correlation of changes in biomarker levels with BLU-222 dose and clinical response.
Signaling Pathways and Experimental Workflows
BLU-222 Mechanism of Action
BLU-222 is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). In many cancers, particularly those with amplification of the CCNE1 gene (which encodes Cyclin E), the CDK2/Cyclin E complex is hyperactive, leading to uncontrolled cell cycle progression from the G1 to the S phase. BLU-222 blocks the kinase activity of CDK2, thereby preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb). This leads to cell cycle arrest and inhibition of tumor growth.
Caption: Mechanism of action of BLU-222 in inhibiting the CDK2/Cyclin E pathway.
VELA Clinical Trial Workflow
The VELA trial follows a structured workflow from patient enrollment to data analysis. The dose escalation phase is guided by a Bayesian Optimal Interval design to efficiently determine the safest and most effective dose.
Caption: Overview of the VELA clinical trial workflow for BLU-222.
References
Troubleshooting & Optimization
Technical Support Center: Managing Potential BLU-222 Induced Phototoxicity In Vivo
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Disclaimer: Phototoxicity has not been identified as a common adverse event associated with BLU-222 in publicly available literature. This guide is intended for researchers and drug development professionals as a proactive resource, outlining general principles and methodologies for the assessment and management of potential drug-induced phototoxicity in vivo, using BLU-222 as a hypothetical example.
Frequently Asked Questions (FAQs)
Q1: What is drug-induced phototoxicity?
A1: Drug-induced phototoxicity is a non-immunological skin reaction that occurs when a systemically or topically administered drug absorbs energy from ultraviolet (UV) or visible light.[1][2] This absorption causes the drug to enter an excited state, leading to chemical reactions that can generate reactive oxygen species (ROS) and cause cellular damage, manifesting as an exaggerated sunburn-like response.[2][3][4] This reaction is typically dose-dependent, requires a sufficient concentration of the drug, and can occur upon the first exposure to the photosensitizing agent.[5]
Q2: Is there a reason to suspect BLU-222 might have phototoxic potential?
A2: While there is no direct evidence to suggest BLU-222 is phototoxic, many pharmaceutical compounds with aromatic rings or resonating double bonds have the potential to absorb radiant energy and cause photosensitivity.[3] As a precautionary measure, it is prudent for researchers to be aware of the potential for phototoxicity and to have protocols in place for its assessment, especially for novel chemical entities.
Q3: What are the first steps if I observe unexpected skin reactions in my in vivo studies with BLU-222?
A3: If you observe skin reactions such as erythema (redness), edema (swelling), or blistering in animals treated with BLU-222, especially in light-exposed areas, it is crucial to consider phototoxicity as a potential cause. The initial steps should be to:
-
Document the observations thoroughly, including the time of onset, severity, and location of the reaction.
-
Review the experimental conditions, paying close attention to the light exposure of the animals.
-
Consider implementing a protocol to assess phototoxicity systematically.
Q4: How can I mitigate potential phototoxicity in my animal models?
A4: If phototoxicity is suspected or confirmed, several measures can be taken to manage it in an experimental setting:
-
Control Light Exposure: House animals under lighting conditions that filter out UV radiation.
-
Sunscreen Application: For topical studies, or as a preventative measure in systemic studies, broad-spectrum sunscreens that block both UVA and UVB radiation can be applied to exposed skin areas.[6]
-
Dose Adjustment: Since phototoxicity is often dose-dependent, reducing the dose of the administered compound may alleviate the reaction.[5]
-
Timing of Administration: Administering the compound at a time that avoids peak light exposure may also be a useful strategy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Variable skin reactions between animals in the same treatment group. | Differences in individual animal sensitivity, inconsistent light exposure, or variations in drug distribution. | - Ensure uniform light exposure for all animals in the study. - Consider using both pigmented and non-pigmented animal models, as melanin (B1238610) can influence drug retention and phototoxic response.[7] - Standardize the application site and method for topical administration. |
| High background skin irritation in control animals. | The vehicle used for drug delivery may be causing irritation, or the light source itself may be too intense. | - Test the vehicle alone for any irritant effects. - Determine the Minimum Erythema Dose (MED) for the light source to establish a non-erythemogenic dose for the study.[8] |
| No observable phototoxic reaction despite in vitro evidence. | Insufficient drug concentration at the skin, inadequate light dose, or rapid drug clearance. | - Confirm systemic exposure and skin distribution of the compound. - Optimize the light irradiation dose; a range of 5-20 J/cm² UVA is often effective.[9][10] - Time the light exposure to coincide with the maximum plasma concentration (Tmax) of the drug.[10] |
| Difficulty in distinguishing between phototoxicity and photoallergy. | Both can present with similar clinical signs, but the underlying mechanisms differ. | - Phototoxicity is a rapid, dose-dependent reaction, while photoallergy is a delayed, immune-mediated response that requires prior sensitization.[1][4][5] - Histopathological examination of skin biopsies can help differentiate the two conditions. |
Experimental Protocols
In Vivo Phototoxicity Assessment in Rodents
This protocol is a generalized guide for assessing the phototoxic potential of a systemically administered compound like BLU-222 in a rodent model.
1. Animal Model Selection:
-
Sprague-Dawley (SD) rats are a commonly used model for phototoxicity studies.[9][11]
-
Consider using both albino and pigmented strains to evaluate the influence of melanin on the phototoxic response.[7]
2. Dose Formulation and Administration:
-
Prepare the test compound in a suitable vehicle.
-
Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Include a vehicle control group and a positive control group (e.g., 8-methoxypsoralen).[9]
3. Light Source and Irradiation:
-
Use a light source capable of emitting UVA radiation, such as a solar simulator or a UVA lamp.[11]
-
The recommended UVA dose is typically in the range of 5-20 J/cm².[9][10] A dose of 10 J/cm² has been shown to be effective for detecting phototoxic responses in a dose- and time-dependent manner.[9]
-
Irradiation should be performed approximately 1 hour after drug administration, coinciding with Tmax.[11][12]
4. Observation and Scoring:
-
Observe the animals for skin reactions (erythema and edema) at various time points after irradiation (e.g., 2, 24, 48, and 72 hours).[11]
-
Score the skin reactions using a standardized scale (e.g., Draize scale).
-
For a more comprehensive assessment, include histopathological evaluation of skin biopsies.[9]
Quantitative Data Summary: Example Scoring of Skin Reactions
| Treatment Group | Dose (mg/kg) | Mean Erythema Score (at 24h) | Mean Edema Score (at 24h) |
| Vehicle Control | - | 0 | 0 |
| BLU-222 | Low | Hypothetical Data | Hypothetical Data |
| BLU-222 | Mid | Hypothetical Data | Hypothetical Data |
| BLU-222 | High | Hypothetical Data | Hypothetical Data |
| Positive Control | 10 | 3 | 2 |
Visualizations
Signaling Pathway of Drug-Induced Phototoxicity
Caption: Simplified pathway of drug-induced phototoxicity.
Experimental Workflow for In Vivo Phototoxicity Assessment
Caption: Workflow for in vivo phototoxicity studies.
References
- 1. books.rsc.org [books.rsc.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Evaluation of skin phototoxicity of transdermally administered pharmaceuticals in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the skin phototoxicity of systemically administered pharmaceuticals in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. EXPERIMENTAL TESTING OF AN IN VIVO METHOD OF PHOTOTOXICITY EVALUATION | Vavilova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
Technical Support Center: Overcoming Potential BLU-222 Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms encountered during experiments with the CDK2 inhibitor, BLU-222.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to CDK2 inhibitors like BLU-222?
A1: Preclinical studies have identified several key mechanisms that can contribute to resistance to CDK2 inhibition. These can be broadly categorized as:
-
Alterations in the CDK2-Rb-E2F signaling pathway:
-
Loss of Retinoblastoma (Rb) protein: Functional Rb is a critical substrate of CDK2. Its loss can uncouple the cell cycle from CDK2 regulation, rendering the inhibitor ineffective.[1][2][3][4][5]
-
Loss of p16INK4A: p16 is an endogenous inhibitor of CDK4/6. Its absence can lead to hyperactivation of CDK4/6, providing an alternative pathway for cell cycle progression and reducing dependence on CDK2.[1][2][3][4][5]
-
-
Activation of bypass signaling pathways: Similar to other targeted therapies, cancer cells can develop resistance by activating alternative signaling pathways to drive proliferation. For covalent inhibitors, this can include upregulation of pathways like:
-
PI3K/AKT/mTOR pathway: Alterations in genes such as PIK3CA and TSC1 have been observed to confer resistance to targeted inhibitors.[6][7][8][9]
-
MAPK pathway (EGFR/MEK/ERK): Feedback activation of EGFR signaling has been shown to limit the efficacy of FGFR inhibitors and can be a general mechanism of resistance to kinase inhibitors.[10][11]
-
-
On-target mutations (less common for covalent inhibitors): While covalent inhibitors form a permanent bond with their target, mutations in the target protein can still confer resistance. For other covalent kinase inhibitors, mutations in the cysteine residue that the inhibitor binds to (e.g., C492 in FGFR2) can prevent covalent modification, although this is a rare event.[12][13][14] More commonly, mutations can arise that alter the conformation of the ATP-binding pocket, reducing the inhibitor's ability to bind effectively before forming the covalent bond.
Q2: How can I predict if my cell line or tumor model is likely to be sensitive or resistant to BLU-222?
A2: Several biomarkers can help predict the sensitivity of cancer models to BLU-222:
-
High Cyclin E1 (CCNE1) expression: Tumors with CCNE1 gene amplification or high Cyclin E1 protein expression are often dependent on CDK2 for proliferation and are more likely to be sensitive to BLU-222.[2][3]
-
Intact Retinoblastoma (Rb) protein: The presence of functional Rb protein is a strong predictor of sensitivity.[1][2][3][4][5]
-
High p16INK4A expression: High levels of this endogenous CDK4/6 inhibitor indicate a greater reliance on the CDK2 pathway for cell cycle progression.[1][2][3][4][5]
Therefore, models with a signature of high Cyclin E1, intact Rb, and high p16 are predicted to be most sensitive to BLU-222 monotherapy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected cell survival or proliferation after BLU-222 treatment in a previously sensitive model. | Development of acquired resistance through on-target mutations or activation of bypass pathways. | 1. Sequence the CDK2 gene to check for mutations in the drug-binding site.2. Perform Western blot analysis to assess the activation status of key bypass pathways (e.g., p-AKT, p-ERK).3. Consider combination therapy: If bypass pathways are activated, test the efficacy of combining BLU-222 with an inhibitor of the activated pathway (e.g., a PI3K or MEK inhibitor).[7][9] |
| Intrinsic resistance to BLU-222 in a new cell line or model. | The model may have pre-existing resistance mechanisms, such as loss of Rb or low p16 expression. | 1. Assess biomarker status: Perform Western blotting or immunohistochemistry to determine the expression levels of Rb and p16.[2][3]2. Evaluate CDK4/6 dependence: Test the sensitivity of the model to CDK4/6 inhibitors. If sensitive, this suggests a reliance on the CDK4/6 pathway for proliferation.[1][5]3. Consider combination therapy: For models with intact Rb and low p16, a combination of BLU-222 and a CDK4/6 inhibitor may be effective.[3] |
| Variable response to BLU-222 across different experiments. | Inconsistent experimental conditions, or heterogeneity within the cell population. | 1. Standardize experimental protocols: Ensure consistent cell passage numbers, seeding densities, and drug concentrations.2. Perform single-cell cloning to isolate and characterize subpopulations with different sensitivities.3. Monitor cell cycle effects: Use flow cytometry to confirm that BLU-222 is inducing the expected G1 cell cycle arrest.[1][3] |
Quantitative Data Summary
The following table summarizes key quantitative data related to mechanisms of resistance to targeted kinase inhibitors.
| Parameter | Finding | Cancer Type / Context | Reference |
| Frequency of FGFR2 Kinase Domain Mutations at Resistance | 60% (49 of 82 patients) had at least one secondary FGFR2 kinase domain mutation. | FGFR2-altered Cholangiocarcinoma | [12][13] |
| Most Common FGFR2 Resistance Mutations | N550 "molecular brake" mutations (in 63% of patients with mutations) and V565 "gatekeeper" mutations (in 47% of patients with mutations). | FGFR2-altered Cholangiocarcinoma | [12][13] |
| BLU-222 IC50 in Sensitive Models | < 100 nM | Ovarian and breast cancer cell lines with CDK2 dependency | [1][5] |
| Prevalence of BLU-222 Sensitivity Signature | ~25% of ovarian cancers exhibit coordinate expression of Cyclin E, p16, and Rb. | Ovarian Cancer | [4][5] |
Key Experimental Protocols
Western Blot Analysis for Bypass Pathway Activation
This protocol is used to detect the activation of key signaling pathways that may contribute to BLU-222 resistance.
Methodology:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with BLU-222 or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
p-AKT (Ser473)
-
Total AKT
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Rb
-
p16INK4A
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability Assay for Combination Therapy Screening
This protocol is used to assess the synergistic, additive, or antagonistic effects of combining BLU-222 with other inhibitors.
Methodology:
-
Cell Seeding:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of BLU-222 and the second compound of interest (e.g., a PI3K inhibitor or a CDK4/6 inhibitor).
-
Treat cells with a matrix of drug concentrations, including single-agent and combination treatments.
-
-
Incubation:
-
Incubate the plates for 72-120 hours, depending on the cell line's doubling time.
-
-
Viability Measurement:
-
Measure cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated controls.
-
Use software such as SynergyFinder or Combenefit to calculate synergy scores (e.g., Bliss independence or Loewe additivity) and generate synergy maps.
-
Visualizations
References
- 1. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Data from Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - Cancer Research - Figshare [aacr.figshare.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fondazionebonadonna.org [fondazionebonadonna.org]
- 12. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
BLU-222 Technical Support Center: Dose-Limiting Toxicities
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in clinical studies of BLU-222, an investigational, potent, and highly selective CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the reported dose-limiting toxicities (DLTs) of BLU-222 in monotherapy clinical trials?
A1: In the Phase 1 VELA (NCT05252416) clinical trial, two DLTs were reported in patients receiving BLU-222 as a monotherapy. These were Grade 3 nausea and Grade 3 blurred vision/photophobia.[1][2][3][4]
Q2: At what dose levels were these dose-limiting toxicities observed?
A2: The Grade 3 nausea occurred in one patient at the 800 mg twice-daily (BID) dose level.[1][3][4] The Grade 3 blurred vision and photophobia was reported in one patient at the 600 mg BID dose level.[1][3][4][5]
Q3: How were the observed dose-limiting toxicities managed?
A3: Both reported DLTs were reversible. The events improved after patients underwent a dose reduction or interruption of BLU-222.[1][3][4][5]
Q4: Aside from the DLTs, what are the other common treatment-emergent adverse events (TEAEs) associated with BLU-222 monotherapy?
A4: The most frequently reported TEAEs (occurring in ≥15% of patients) include gastrointestinal events such as nausea, diarrhea, and vomiting, as well as fatigue, anemia, photophobia, and hypokalemia.[1] Transient visual adverse events, mostly mild, were seen in about 19% of patients.[2][6]
Q5: Was a maximum tolerated dose (MTD) established in the monotherapy trial?
A5: As of the data cutoff dates in the provided reports (January 22, 2024, and January 29, 2023), the maximum tolerated dose for BLU-222 monotherapy had not been reached, and dose escalation was ongoing.[1][2][6]
Q6: What were the key aspects of the clinical trial protocol for assessing these toxicities?
A6: The toxicities were assessed in the VELA (NCT05252416) trial, an international, open-label, Phase 1/2 study. The trial employed a Bayesian Optimal Interval (BOIN) design for dose escalation.[1][2][4] Patients were administered BLU-222 twice daily (BID) in continuous 28-day cycles, with the DLT evaluation period occurring within the first cycle.[1][4]
Q7: Were any DLTs observed in the BLU-222 combination therapy arms?
A7: In the cohort evaluating BLU-222 in combination with ribociclib (B560063) and fulvestrant, no dose-limiting toxicities were reported as of the May 23, 2024 data cutoff. The combination was reported to be well-tolerated at the dose levels tested (100 mg to 400 mg BID of BLU-222).[7]
Quantitative Summary of Dose-Limiting Toxicities
The following table summarizes the quantitative data on DLTs reported for BLU-222 monotherapy in the VELA clinical trial.
| Dose-Limiting Toxicity | Grade (NCI CTCAE) | Dose Level | Number of Patients Affected | Outcome |
| Nausea | 3 | 800 mg BID | 1 | Improved after dose reduction[4] |
| Blurred Vision / Photophobia | 3 | 600 mg BID | 1 | Improved after dose reduction[4] |
Experimental Protocols & Visualizations
Cyclin E-CDK2 Signaling Pathway
BLU-222 is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 forms a complex with Cyclin E, which plays a critical role in cell cycle progression, specifically the transition from the G1 to the S phase.[2][8] In certain cancers, such as those with CCNE1 gene amplification, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[2][8] BLU-222 is designed to block this activity.
VELA Trial: DLT Assessment Workflow
The VELA trial utilizes a structured workflow to determine the safety, tolerability, and DLTs of BLU-222. The process involves careful patient selection, dose administration according to a specific escalation design, and intensive monitoring during the initial treatment cycle.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting [prnewswire.com]
- 8. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
Navigating BLU-222 Dosing: A Technical Guide to Minimize Adverse Effects
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the dosage of BLU-222, a selective CDK2 inhibitor, to achieve maximal therapeutic efficacy while minimizing adverse effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed adverse effects of BLU-222 in clinical trials?
A1: In the Phase 1/2 VELA clinical trial (NCT05252416), the most frequently reported treatment-emergent adverse events (TEAEs) for BLU-222 monotherapy included gastrointestinal issues such as nausea, diarrhea, and vomiting, as well as fatigue, anemia, photophobia, and hypokalemia.[1][2]
Q2: What are the dose-limiting toxicities (DLTs) associated with BLU-222?
A2: Dose-limiting toxicities have been observed at higher dose levels. Specifically, Grade 3 nausea was reported at a dosage of 800 mg twice daily (BID), and Grade 3 blurred vision/photophobia occurred at 600 mg BID.[1][2] Both of these events improved after dose reduction.[1][2]
Q3: What is the mechanism of action of BLU-222 and how does it relate to potential adverse effects?
A3: BLU-222 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression from G1 to S phase.[3][4][5][6] By inhibiting CDK2, BLU-222 can induce cell cycle arrest and inhibit the proliferation of cancer cells that are dependent on this pathway.[6] Off-target effects on other CDKs are minimized due to its high selectivity, which may help in reducing certain toxicities.[4][5] The on-target effect of cell cycle inhibition in normal tissues could contribute to some of the observed adverse events.
Troubleshooting Guides
Managing Gastrointestinal Toxicities
Issue: Researchers observe significant nausea, vomiting, or diarrhea in animal models or patients.
Troubleshooting Steps:
-
Dose Adjustment: As observed in clinical trials, gastrointestinal AEs are dose-dependent. Consider a dose reduction strategy. In the VELA trial, a dose of 800 mg BID was associated with Grade 3 nausea.[1][2]
-
Supportive Care: In clinical settings, antiemetic and antidiarrheal medications can be administered prophylactically or as needed. For preclinical models, ensure adequate hydration and nutrition.
-
Dosing Schedule: Evaluate if splitting the total daily dose or administering with food (if appropriate for the study design) mitigates gastrointestinal upset.
Addressing Visual Disturbances
Issue: Reports of blurred vision or photophobia in study subjects.
Troubleshooting Steps:
-
Dose Evaluation: Visual adverse events, including Grade 3 blurred vision and photophobia, have been linked to a 600 mg BID dose.[1][2] A dose reduction is a primary step in management.
-
Ophthalmological Examination: For clinical studies, a thorough ophthalmological assessment is recommended to rule out other causes and to monitor the severity of the adverse event.
-
Discontinuation and Re-challenge: In cases of severe visual disturbances, temporary discontinuation of BLU-222 may be necessary. A re-challenge at a lower dose can be considered once the symptoms have resolved.
Quantitative Data Summary
The following tables summarize the key dosage and adverse event data from the VELA Phase 1/2 clinical trial.
Table 1: BLU-222 Monotherapy Dose Escalation and Adverse Events
| Dosage Range Explored (Monotherapy) | Most Common Treatment-Emergent Adverse Events (≥15%) | Dose-Limiting Toxicities (DLTs) |
| 50-800 mg BID[1] | Nausea, Diarrhea, Vomiting, Fatigue, Anemia, Photophobia, Hypokalemia[1][2] | Grade 3 Nausea at 800 mg BID[1][2], Grade 3 Blurred Vision/Photophobia at 600 mg BID[1][2] |
Table 2: BLU-222 Combination Therapy Dose Escalation
| Dosage Range Explored (Combination with Ribociclib and Fulvestrant) | Key Findings |
| 100-400 mg BID[7] | Well-tolerated at all dose levels tested with no DLTs reported.[7] Hematologic and gastrointestinal AEs were generally mild.[7] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of BLU-222 in cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., OVCAR-3 for CCNE1-amplified ovarian cancer) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of BLU-222 in DMSO, and then further dilute in cell culture medium to the final desired concentrations.
-
Treatment: Treat the cells with the range of BLU-222 concentrations for 72 hours. Include a DMSO-only control.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[6]
-
Data Analysis: Dissolve the formazan (B1609692) crystals in DMSO and measure the absorbance at 570 nm. Calculate the cell viability as a percentage of the DMSO control and plot the dose-response curve to determine the IC50.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of BLU-222 on cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with BLU-222 at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.[6]
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified CDK2 signaling pathway in cell cycle progression and the point of BLU-222 intervention.
Caption: Experimental workflow for determining the IC50 of BLU-222 using a cell viability assay.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. BLU-222, an investigational, potent, and selective CDK2 inhibitor, demonstrated robust antitumor activity in CCNE1-amplified ovarian cancer models - SURE [sure.sunderland.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Blueprint Medicines to Present Leading Clinical Data on CDK2 and CDK4/6 Inhibitor Combo for HR+/HER2- Breast Cancer at 2024 ASCO [synapse.patsnap.com]
Technical Support Center: BLU-222 Associated Visual Disturbances
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter blurred vision and other visual side effects during experiments with BLU-222, a selective CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the reported visual side effects of BLU-222?
A1: In the Phase 1/2 VELA clinical trial, a limited number of patients treated with BLU-222 reported transient and reversible episodes of light sensitivity (photophobia) and blurred vision.[1][2][3] These events were mostly mild (Grade 1), with one instance of a Grade 3 event involving both light sensitivity and blurred vision.[1][2] Importantly, all reported visual adverse events resolved with dose interruption or reduction.[1][2]
Q2: At what dose of BLU-222 were these visual side effects observed?
A2: The single Grade 3 visual adverse event occurred in a patient receiving 600 mg of BLU-222 twice daily (BID).[1][2] The press releases for the VELA trial have not provided a detailed breakdown of the incidence of Grade 1 events across all dose cohorts.
Q3: What is the potential mechanism behind BLU-222-induced blurred vision and photophobia?
A3: While the exact mechanism is still under investigation, preclinical data from other CDK inhibitors suggest potential retinal involvement. A study in monkeys treated with a CDK2 inhibitor revealed specific cellular damage to the photoreceptor layer of the retina.[4] Photoreceptors are responsible for detecting light, and any dysfunction could plausibly lead to blurred vision and light sensitivity. Additionally, some CDK inhibitors have been shown to inhibit the ABCG2 transporter, which plays a role in porphyrin homeostasis.[5] Disruption of this process can lead to photosensitivity.[5]
Q4: Were any structural changes in the eye observed in patients experiencing these side effects?
A4: Detailed ophthalmologic examinations of patients in the VELA trial who experienced visual symptoms have not revealed any treatment-emergent abnormal findings, including uveitis (inflammation of the middle layer of the eye).[1][6]
Q5: What are the recommendations for managing blurred vision as a side effect in a research setting?
A5: Based on the clinical trial data, if blurred vision or photophobia is observed in animal models or human subjects, the recommended course of action is dose interruption or reduction.[1][2] It is crucial to have a predefined protocol for monitoring and managing such events.
Troubleshooting Guide
Initial Assessment
If a subject or animal model in your experiment develops blurred vision or exhibits signs of visual disturbance (e.g., altered responses to light stimuli), follow these steps:
-
Document the Event: Record the onset, duration, and severity of the symptoms. For preclinical studies, note any behavioral changes that might indicate visual impairment.
-
Dose Adjustment: As a first-line intervention, consider interrupting or reducing the dose of BLU-222.[1][2]
-
Ophthalmologic Examination: If feasible, a baseline and follow-up ophthalmologic examination should be conducted to assess for any structural or functional changes in the eye.
Experimental Workflow for Investigating Blurred Vision
Caption: Experimental workflow for troubleshooting blurred vision.
Data on Visual Adverse Events in the VELA Trial
| Adverse Event Type | Grade | Dose at which Grade 3 Occurred | Management | Outcome |
| Light Sensitivity & Blurred Vision | 1 and 3 | 600 mg BID | Dose Interruption or Reduction | Resolved |
This table summarizes publicly available data from the BLU-222 VELA trial. A detailed breakdown of incidence by dose cohort is not currently available in the public domain.[1][2]
Experimental Protocols
In Vitro Ocular Irritation Testing Using Reconstructed Human Corneal Epithelium (RhCE)
This protocol provides a general framework for assessing the potential of a test article to cause corneal irritation.
-
Model Preparation: Utilize a commercially available RhCE model (e.g., EpiOcular™). Culture the tissues according to the manufacturer's instructions to form a stratified, multi-layered corneal epithelium.[7]
-
Test Article Application: Apply the test article (BLU-222) topically to the surface of the RhCE tissue at various concentrations. Include positive and negative controls.
-
Exposure and Incubation: Expose the tissues to the test article for a defined period (e.g., a "time-to-toxicity" procedure to determine the exposure time that reduces viability by 50%).[7]
-
Viability Assessment: After exposure, assess tissue viability using a quantitative method such as the MTT assay. This assay measures the metabolic activity of the cells, which correlates with cell viability.
-
Data Analysis: Compare the viability of the test article-treated tissues to the negative control to determine the extent of cytotoxicity.
Preclinical Electroretinography (ERG) for Retinal Function Assessment
ERG is a non-invasive technique used to assess the functional integrity of the retina by measuring its electrical responses to light stimuli.[8]
-
Animal Preparation: Dark-adapt the animal (e.g., rat or rabbit) for a specified period (typically overnight).[9] All procedures should be performed under dim red light. Anesthetize the animal and dilate its pupils.
-
Electrode Placement: Place electrodes on the cornea, subcutaneously near the eye, and on the tail (as a ground).
-
Stimulation and Recording: Present a series of light flashes of varying intensity and frequency to the eye and record the resulting electrical responses from the retina.
-
Waveform Analysis: Analyze the ERG waveforms, paying close attention to the a-wave (reflecting photoreceptor function) and b-wave (reflecting inner retinal cell function).
-
Interpretation: A reduction in the amplitude or a delay in the timing of the a- or b-waves in the BLU-222 treated group compared to a control group would indicate retinal dysfunction.[8]
Signaling Pathway
Potential Mechanism of CDK2 Inhibitor-Induced Photoreceptor Damage
Caption: Hypothesized pathway of BLU-222-induced visual disturbance.
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. Blueprint Medicines Announces Lift of Partial Clinical Hold on Phase 1/2 VELA Trial of BLU-222 [prnewswire.com]
- 4. Expression of serine/threonine protein-kinases and related factors in normal monkey and human retinas: the mechanistic understanding of a CDK2 inhibitor induced retinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular phototoxicity evoked through the inhibition of human ABC transporter ABCG2 by cyclin-dependent kinase inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. iivs.org [iivs.org]
- 8. Application of electroretinography (ERG) in early drug development for assessing retinal toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recommendations for a toxicological screening ERG procedure in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
BLU-222 Resistance Biomarker Identification: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying biomarkers of resistance to the selective CDK2 inhibitor, BLU-222. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Our CCNE1-amplified cell line is showing unexpected resistance to BLU-222. What are the potential causes?
A1: While CCNE1 amplification is a primary sensitizing biomarker for BLU-222, resistance can be mediated by other factors.[1][2] The most common intrinsic or acquired resistance mechanisms are related to the status of key tumor suppressor proteins in the cell cycle pathway.
-
Check for Loss of Retinoblastoma (Rb) Protein: Inactivation or loss of the RB1 gene is a critical mechanism of resistance.[3] BLU-222's efficacy relies on a functional Rb protein to arrest the cell cycle. Without Rb, CDK2 inhibition fails to halt G1-S transition.[4][5]
-
Assess p16 (CDKN2A) Expression Levels: The role of p16 is context-dependent.
-
Verify CCNE1 Expression: While gene amplification is a strong predictor, ensure high CCNE1 mRNA and Cyclin E1 protein expression are also present. High mRNA expression alone may be insufficient if it doesn't lead to corresponding protein levels.[1]
Troubleshooting Steps:
-
Perform Western Blot: Analyze cell lysates for Rb and p16 protein expression. Compare to sensitive control lines (e.g., OVCAR-3).
-
Sequence RB1 and CDKN2A: Check for mutations or deletions that could lead to loss of function.
-
Consider Combination Treatment: If you observe low p16 and intact Rb, test the synergy of BLU-222 with a CDK4/6 inhibitor like ribociclib (B560063) or palbociclib.[7]
Q2: How do I select the best preclinical model for my BLU-222 experiments?
A2: Model selection is crucial for obtaining relevant results. The ideal model should have a genetic background that makes it dependent on CDK2 for cell cycle progression.
-
Primary Biomarker: Start with cell lines or patient-derived xenograft (PDX) models with known CCNE1 gene amplification.[3][8] Ovarian and endometrial cancer models are common starting points.[1][4]
-
Secondary Biomarkers: For monotherapy studies, select models that have:
-
For Combination Studies (BLU-222 + CDK4/6i): Select models with:
Q3: We are not seeing the expected G1 cell cycle arrest after BLU-222 treatment. What could be wrong?
A3: A lack of G1 arrest suggests the cell line is not dependent on CDK2 for the G1-S transition or that a resistance mechanism is present.
-
Rb Deficiency: In Rb-null models, BLU-222 treatment does not effectively suppress E2F target genes and fails to induce a robust G1 arrest. Instead, it may lead to an accumulation of cells in the G2 phase or with 4N/8N DNA content.[2][5]
-
Incorrect Dosing: Ensure the concentration of BLU-222 is sufficient to inhibit pRb (Thr821/826), a direct marker of CDK2 activity. In sensitive cell lines, the IC50 is typically below 100 nM.[2][5]
-
Redundant CDK Activity: In some contexts, CDK4/6 activity may be sufficient to bypass the G1 checkpoint even when CDK2 is inhibited. This is more common in models with low p16 expression.[5]
Troubleshooting Steps:
-
Confirm Target Engagement: Use Western blot to measure the phosphorylation of Rb at CDK2-specific sites (pRb Thr821/826) and the expression of downstream targets like Thymidine Kinase 1 (TK1) after treatment.[1][4]
-
Perform Cell Cycle Analysis: Use flow cytometry to precisely quantify the percentage of cells in each phase (G1, S, G2/M) after treatment.
-
Re-evaluate Your Model: Confirm the model's dependence on CDK2 using the criteria from Q2.
Q4: What are the key pharmacodynamic biomarkers to monitor in our in vivo studies?
A4: In both preclinical and clinical settings, monitoring pharmacodynamic biomarkers is essential to confirm target engagement and assess biological activity.
-
pRb and TK1: In tumor tissue from xenograft models, sustained inhibition of Rb phosphorylation (pRb) and decreased expression of TK1 indicate effective CDK2 inhibition and cell cycle modulation.[1][9]
-
Circulating Tumor DNA (ctDNA): In clinical studies, reductions in ctDNA serve as a biomarker for tumor burden and have shown correlation with clinical benefit.[9]
-
Thymidine Kinase 1 (TK1): Reductions in serum TK1, a biomarker of tumor proliferation, have been observed in patients treated with BLU-222 and correlate with drug exposure.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of BLU-222.
Table 1: Preclinical In Vitro Potency of BLU-222
| Cell Line | Cancer Type | CCNE1 Status | Key Biomarkers | BLU-222 GI50 / IC50 | Citation |
|---|---|---|---|---|---|
| OVCAR-3 | Ovarian | Amplified | Rb-intact, p16-high | < 100 nM | [2][5] |
| Kuramochi | Ovarian | Amplified | Rb-intact, p16-high | < 100 nM | [2] |
| MDA-MB-157 | Breast | N/A (CDK2 dependent) | Rb-intact, p16-high | < 100 nM | [2][5] |
| T-47D | Breast | Not Amplified | N/A | Resistant | [2][5] |
| HCC-1806 | Breast | Not Amplified | N/A | Resistant |[2][5] |
Table 2: Preclinical In Vivo Efficacy of BLU-222 Monotherapy
| Model | Cancer Type | CCNE1 Status | BLU-222 Dose | Outcome (Tumor Growth Inhibition) | Citation |
|---|---|---|---|---|---|
| OVCAR-3 T2A CDX | Ovarian | Amplified | 30 mg/kg BID | 88% | [8] |
| OVCAR-3 T2A CDX | Ovarian | Amplified | 100 mg/kg BID | 102% (regression) | [8] |
| ES-2 CDX | Ovarian | Not Amplified | 30 mg/kg BID | 13% | [8] |
| ES-2 CDX | Ovarian | Not Amplified | 100 mg/kg BID | -1% |[8] |
Table 3: VELA (NCT05252416) Phase 1/2 Clinical Trial Demographics
| Parameter | Monotherapy Cohort (Jan 2024) | Combination Cohort (Jan 2024) | Citation |
|---|---|---|---|
| Number of Patients | 53 | 11 | [10] |
| Median Age (years) | 63 | 63 | [10] |
| Most Frequent Cancers | Breast (32%), Ovarian (21%), Endometrial (8%) | HR+/HER2- Breast Cancer | [10] |
| Median Prior Lines of Therapy | 5 | 5 |[10] |
Key Experimental Protocols
1. CRISPR-Cas9 Whole-Genome Resistance Screen
This protocol is used to identify genes whose loss confers resistance to BLU-222.
-
Objective: To perform an unbiased, genome-wide screen for resistance mechanisms.
-
Methodology:
-
Cell Line Selection: Choose a BLU-222-sensitive cell line (e.g., OVCAR-3).
-
Library Transduction: Transduce cells with a whole-genome sgRNA library (e.g., Cellecta) using lentivirus.
-
Antibiotic Selection: Select for successfully transduced cells.
-
Drug Treatment: Culture the cell population in the presence of BLU-222 (e.g., 200 nM) for an extended period (e.g., 7-21 days) to allow resistant clones to grow out.[3] A parallel DMSO-treated arm serves as a control.
-
Genomic DNA Extraction: Isolate genomic DNA from both the BLU-222-treated and control populations.
-
PCR & Sequencing: Amplify the sgRNA cassettes from the genomic DNA and perform next-generation sequencing to determine the abundance of each sgRNA.
-
Data Analysis: Identify sgRNAs that are significantly enriched in the BLU-222-treated population compared to the control. The corresponding genes (e.g., RB1, CDKN2A) are considered potential resistance drivers.[3]
-
2. Western Blot for Protein Expression and Phosphorylation
This protocol is used to validate the status of key proteins in the CDK2 pathway.
-
Objective: To measure the expression of Rb, p16, and the phosphorylation of Rb as a pharmacodynamic marker of BLU-222 activity.
-
Methodology:
-
Cell Lysis: Prepare whole-cell lysates from untreated or BLU-222-treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Total Rb
-
Phospho-Rb (Thr821/826 or Ser807/811)
-
p16 (CDKN2A)
-
TK1
-
Loading control (e.g., β-actin, GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. In Vivo Cell-Derived Xenograft (CDX) Efficacy Study
This protocol is used to evaluate the anti-tumor activity of BLU-222 in a living organism.
-
Objective: To assess the effect of BLU-222 monotherapy or combination therapy on tumor growth in vivo.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 million OVCAR-3 cells) into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., Vehicle, BLU-222, combination agent, BLU-222 + combination).
-
Dosing: Administer treatments as specified. For example, BLU-222 at 30-100 mg/kg via oral gavage, twice daily (BID).[8]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight and overall health.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize animals and excise tumors for pharmacodynamic analysis (e.g., Western blot, IHC).
-
Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Visualizations
Caption: CDK2 signaling pathway and mechanisms of BLU-222 resistance.
Caption: Experimental workflow for identifying BLU-222 resistance biomarkers.
Caption: Logical relationship of biomarkers for predicting BLU-222 response.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 9. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting [prnewswire.com]
- 10. ascopubs.org [ascopubs.org]
Technical Support Center: BLU-222 Efficacy and Biomarker Status (Rb/p16)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Retinoblastoma (Rb) and p16 status on the efficacy of BLU-222, a selective CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is BLU-222 and what is its mechanism of action?
BLU-222 is an investigational, orally bioavailable, potent, and highly selective inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2][3] CDK2 is a key protein in cell cycle regulation, particularly in the transition from G1 to S phase.[4] By inhibiting CDK2, BLU-222 aims to halt the proliferation of cancer cells that are dependent on this pathway.[3]
Q2: Why are Rb and p16 status important for BLU-222 efficacy?
The retinoblastoma protein (Rb) and the p16 (CDKN2A) tumor suppressor are critical components of the cell cycle regulatory network.[1][2]
-
Rb: An intact Rb protein is essential for BLU-222 sensitivity.[1][2] BLU-222 exerts its anti-proliferative effects by preventing the phosphorylation of Rb by CDK2, thus keeping Rb in its active, growth-suppressive state.[1] Loss of Rb function is a known mechanism of resistance to BLU-222.[4]
-
p16: The status of p16, an endogenous inhibitor of CDK4/6, helps determine whether BLU-222 will be effective as a monotherapy or in combination. High p16 expression, often coupled with high cyclin E1, is a biomarker for sensitivity to BLU-222 monotherapy.[1][5] Conversely, low p16 expression in Rb-intact tumors predicts a favorable response to the combination of BLU-222 with a CDK4/6 inhibitor.[1][2][6]
Q3: In which tumor types has BLU-222 shown preclinical activity?
BLU-222 has demonstrated robust antitumor activity in preclinical models of various cancers, particularly those with high cyclin E1 (CCNE1) expression, such as certain ovarian and endometrial cancers.[1][2] It is also being investigated in hormone receptor-positive (HR+)/HER2-negative breast cancer, where it shows promise in overcoming resistance to CDK4/6 inhibitors.[7][8] The ongoing VELA phase 1/2 clinical trial is evaluating BLU-222 in a range of advanced solid tumors.[3][9]
Q4: What is the rationale for combining BLU-222 with a CDK4/6 inhibitor?
In tumors with intact Rb but low p16 expression, CDK4/6 activity is not endogenously inhibited. In this context, a CDK4/6 inhibitor can be used to pharmacologically induce a state similar to that of high p16 levels.[1] This "synthetic-static" state makes the cancer cells more vulnerable to CDK2 inhibition by BLU-222.[5] This combination has shown strong synergistic effects and durable tumor suppression in preclinical models, including those resistant to CDK4/6 inhibitors.[1][7][8][10]
Troubleshooting Guide
Issue 1: Unexpected resistance to BLU-222 monotherapy in a CCNE1-amplified cell line.
-
Possible Cause 1: Loss of Rb expression.
-
Troubleshooting Step: Confirm Rb protein expression using Western blot. Loss of Rb is a key resistance mechanism.[4]
-
-
Possible Cause 2: Low p16 expression.
-
Possible Cause 3: Experimental conditions.
-
Troubleshooting Step: Verify the concentration and stability of BLU-222. Ensure appropriate cell seeding density and assay duration (e.g., 5-day CyQUANT for proliferation).[10]
-
Issue 2: Inconsistent results in in vivo xenograft studies.
-
Possible Cause 1: Tumor heterogeneity.
-
Troubleshooting Step: Perform biomarker analysis (Rb, p16, Cyclin E1) on the xenograft tumors post-study to confirm the expected molecular profile.[10]
-
-
Possible Cause 2: Suboptimal drug exposure.
-
Possible Cause 3: Acquired resistance.
-
Troubleshooting Step: Analyze tumors from non-responding or relapsing animals for changes in Rb, p16, or other cell cycle proteins.[12]
-
Issue 3: Difficulty interpreting the synergy between BLU-222 and a CDK4/6 inhibitor.
-
Possible Cause 1: Incorrect biomarker context.
-
Possible Cause 2: Inappropriate assay for synergy.
Data Presentation
Table 1: BLU-222 Efficacy as Monotherapy Based on Rb and p16 Status in CCNE1-High Models
| Cell Line Model | Cancer Type | Rb Status | p16 Status | BLU-222 GI50 (nM) | Predicted Response |
| OVCAR-3 | Ovarian | Intact | High | < 100 | Sensitive |
| MFE-296 | Endometrial | Intact | Low | > 500 | Less Sensitive |
| OVK18 | Ovarian | Intact | Low | > 500 | Less Sensitive |
| OVCAR-8 | Ovarian | Null | High | > 1000 | Resistant |
Data compiled from preclinical studies. GI50 values are approximate and may vary between experiments.[1][4][5][10]
Table 2: Combination Efficacy of BLU-222 with a CDK4/6 Inhibitor (Ribociclib)
| Cell Line Model | Cancer Type | Rb Status | p16 Status | Single Agent Response | Combination Response |
| MFE-296 | Endometrial | Intact | Low | Minimal | Strong Synergy & Tumor Growth Inhibition |
| OVK18 | Ovarian | Intact | Low | Minimal | Strong Synergy & Tumor Growth Inhibition |
| OVCAR-3 | Ovarian | Intact | High | Sensitive to BLU-222 | Less synergistic benefit |
This table summarizes the general findings that the combination is most effective in Rb-intact, p16-low models.[1][10]
Experimental Protocols
1. Determination of Rb and p16 Status by Western Blot
-
Objective: To qualitatively and semi-quantitatively assess the protein expression levels of Rb and p16.
-
Methodology:
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Rb, phospho-Rb (Ser807/811), p16, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to the loading control. Rb-intact is defined as detectable protein, while p16-high/low is determined based on expression relative to a panel of cell lines.[4][13]
-
2. Cell Viability Assay (e.g., CyQUANT)
-
Objective: To determine the anti-proliferative effect of BLU-222 and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of BLU-222 (and/or a CDK4/6 inhibitor for combination studies). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 5 days).[10]
-
Lysis and Staining: Lyse the cells and add the CyQUANT GR dye, which fluoresces upon binding to cellular nucleic acids.
-
Fluorescence Reading: Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Normalize fluorescence values to the vehicle control and plot the dose-response curve. Calculate the GI50 value using non-linear regression analysis.
-
3. In Vivo Xenograft Model
-
Objective: To evaluate the antitumor efficacy of BLU-222 as a monotherapy or in combination in a living organism.
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., BALB/c nude).
-
Tumor Growth: Monitor tumor growth regularly using calipers.
-
Randomization and Treatment: When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, BLU-222, CDK4/6 inhibitor, Combination).
-
Dosing: Administer drugs according to the specified schedule (e.g., BLU-222 at 60-100 mg/kg, twice daily, by oral gavage).[4][10]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration (e.g., 28 days).[7]
-
Analysis: Plot mean tumor volume ± SEM over time for each group. Calculate tumor growth inhibition (TGI).
-
Visualizations
Caption: Simplified CDK/Rb signaling pathway and points of intervention for BLU-222 and CDK4/6 inhibitors.
Caption: Logical workflow for determining BLU-222 treatment strategy based on Rb and p16 biomarker status.
References
- 1. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of p16, Rb, and cyclin D1 gene products in oral and laryngeal squamous carcinoma: biological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Gastrointestinal Side Effects of BLU-222
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in managing and mitigating the gastrointestinal (GI) side effects of BLU-222, a selective CDK2 inhibitor, during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the expected gastrointestinal side effects of BLU-222 in preclinical models?
A1: Based on clinical trial data for BLU-222, the most commonly observed treatment-related adverse events are gastrointestinal in nature. These primarily include diarrhea, nausea, and vomiting.[1] In the VELA clinical trial, these events were mostly Grade 1.[1] Preclinical models are therefore expected to exhibit similar GI effects, the severity of which may be dose-dependent.
Q2: What is the underlying mechanism for BLU-222-induced gastrointestinal toxicity?
A2: While the exact mechanism is still under investigation, it is hypothesized to be related to the on-target inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a crucial role in the proliferation and apoptosis of intestinal epithelial cells, which undergo rapid turnover.[2][3] Inhibition of CDK2 by BLU-222 may disrupt the normal balance of cell division and death in the intestinal crypts, leading to mucosal damage, inflammation, and subsequent diarrhea and nausea.
Q3: Are there established prophylactic strategies to prevent or reduce the severity of BLU-222-induced GI side effects?
A3: Prophylactic administration of anti-diarrheal and anti-emetic agents can be explored. For instance, initiating treatment with loperamide (B1203769) or a combination of loperamide and budesonide (B1683875) before the onset of significant diarrhea has been shown to be effective in other kinase inhibitor-induced diarrhea models.[4][5] Similarly, prophylactic use of a 5-HT3 antagonist like ondansetron (B39145) may mitigate nausea.[6]
Q4: What are the recommended first-line treatments for managing active diarrhea and nausea in animal models treated with BLU-222?
A4: For active diarrhea, loperamide is the standard first-line therapy.[7] If diarrhea is refractory to loperamide, the addition of an oral corticosteroid with local activity, such as budesonide, can be considered.[7][8] For nausea and vomiting, 5-HT3 receptor antagonists like ondansetron are a common and effective choice.
Troubleshooting Guides
Issue 1: Severe or Persistent Diarrhea
| Potential Cause | Troubleshooting/Optimization Steps |
| High Drug Exposure | 1. Dose Reduction: Consider a dose reduction of BLU-222 to determine if the severity of diarrhea is dose-dependent. 2. Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to assess for unexpectedly high plasma concentrations of BLU-222. |
| Severe Mucosal Damage | 1. Histopathology: At the end of the study, collect intestinal tissue for histopathological analysis to assess the degree of mucosal injury. 2. Budesonide Co-administration: In subsequent studies, consider prophylactic or concurrent administration of budesonide to reduce intestinal inflammation.[7][8] |
| Dehydration and Malnutrition | 1. Supportive Care: Provide supportive care, including subcutaneous or intravenous fluids to combat dehydration. 2. Nutritional Support: Ensure access to a highly palatable and easily digestible diet. Consider providing nutritional supplements. |
| Individual Animal Sensitivity | 1. Increased Monitoring: Increase the frequency of monitoring for sensitive animals. 2. Early Intervention: Initiate anti-diarrheal treatment at the first sign of loose stool. |
Issue 2: Significant Nausea and Vomiting (in relevant models)
| Potential Cause | Troubleshooting/Optimization Steps |
| Central Nervous System Effect | 1. Prophylactic Anti-emetics: Administer a 5-HT3 antagonist, such as ondansetron, 30-60 minutes prior to BLU-222 dosing.[6] 2. Dose Fractionation: If the dosing schedule allows, consider splitting the daily dose to reduce peak plasma concentrations. |
| Gastrointestinal Irritation | 1. Vehicle Control: Ensure that the vehicle used for BLU-222 administration is not contributing to the observed nausea. Run a vehicle-only control group. 2. Dietary Modification: Provide a bland and easily digestible diet. |
| Conditioned Taste Aversion | 1. Vary Food Presentation: If animals are refusing food, try varying the presentation or type of diet. 2. Separate Dosing and Feeding: Separate the timing of drug administration and feeding as much as possible. |
Data Presentation
Table 1: Summary of Treatment-Emergent Gastrointestinal Adverse Events with BLU-222 (Clinical Data)
| Adverse Event | Grade | Incidence |
| Diarrhea | 1 | Most Common |
| Nausea | 1 | Common |
| Vomiting | 1 | Common |
Data is qualitative based on initial clinical trial reports indicating these are the most frequent, mostly low-grade, GI adverse events.[1]
Table 2: Preclinical Dosing Guidance for Mitigating Agents
| Agent | Animal Model | Starting Dose Range (Oral) | Rationale/Notes |
| Loperamide | Mouse/Rat | 1-10 mg/kg | To reduce intestinal motility. Dose can be titrated based on response.[8] |
| Budesonide | Rat | 0.5-5 mg/kg | To reduce intestinal inflammation. Can be used in combination with loperamide.[7] |
| Ondansetron | Mouse/Rat | 0.1-1 mg/kg | Prophylactic administration for nausea and vomiting. |
Experimental Protocols
Protocol 1: Prophylactic and Active Management of Diarrhea in a Rodent Model
Objective: To evaluate the efficacy of loperamide and budesonide in preventing and treating BLU-222-induced diarrhea.
Materials:
-
BLU-222
-
Vehicle for BLU-222
-
Loperamide
-
Budesonide
-
Oral gavage needles
-
Animal balance
-
Fecal scoring chart (0=normal, 1=soft, 2=diarrhea)
Methodology:
-
Animal Acclimation: Acclimate animals to housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle, BLU-222 alone, BLU-222 + Loperamide, BLU-222 + Loperamide + Budesonide).
-
Dosing:
-
Prophylactic Groups: Begin administration of loperamide (e.g., 3 mg/kg, once or twice daily) and/or budesonide (e.g., 1 mg/kg, once daily) 24 hours before the first dose of BLU-222.
-
Active Treatment Groups: Initiate loperamide and/or budesonide administration upon observation of diarrhea (fecal score ≥ 2).
-
Administer BLU-222 at the desired dose and schedule.
-
-
Monitoring:
-
Record body weight and fecal score daily.
-
Observe animals for clinical signs of dehydration or distress.
-
-
Data Analysis: Compare the incidence and severity of diarrhea, as well as body weight changes, between the different treatment groups.
Protocol 2: Assessment of Nausea Using a Pica Model in Rats
Objective: To assess the potential of ondansetron to mitigate BLU-222-induced nausea.
Materials:
-
BLU-222
-
Vehicle for BLU-222
-
Ondansetron
-
Kaolin (B608303) (a non-nutritive clay)
-
Standard rat chow
-
Metabolic cages
Methodology:
-
Animal Acclimation: Acclimate rats to powdered chow and the presence of kaolin in the cages.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle, BLU-222 alone, BLU-222 + Ondansetron).
-
Dosing:
-
Administer ondansetron (e.g., 0.5 mg/kg, intraperitoneally or orally) 30-60 minutes before BLU-222 administration.
-
Administer BLU-222 at the desired dose.
-
-
Monitoring:
-
Measure the consumption of both chow and kaolin over a defined period (e.g., 24 hours) post-dosing. An increase in kaolin consumption is indicative of pica, a surrogate for nausea.
-
-
Data Analysis: Compare the amount of kaolin consumed between the different treatment groups.
Mandatory Visualizations
Caption: CDK2 signaling in intestinal epithelial cell cycle progression and the point of inhibition by BLU-222.
Caption: Experimental workflow for assessing and managing BLU-222-induced gastrointestinal toxicity.
Caption: Decision tree for troubleshooting gastrointestinal side effects during in vivo studies with BLU-222.
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. Cyclin-dependent kinases regulate apoptosis of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. oncnursingnews.com [oncnursingnews.com]
- 5. curetoday.com [curetoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Diarrhea in Cancer Therapies — Part 1: Chemotherapeutics | MDedge [mdedge.com]
- 8. droracle.ai [droracle.ai]
BLU-222 Technical Support Center: Strategies to Enhance Bioavailability
Welcome to the technical support center for BLU-222, a potent and selective CDK2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and optimal oral bioavailability of BLU-222 in preclinical experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments that may be related to suboptimal BLU-222 bioavailability.
| Observed Issue | Potential Causes | Recommended Actions |
| High variability in plasma concentrations between animal subjects. | 1. Inconsistent Formulation: Improper mixing or precipitation of BLU-222 in the vehicle. 2. Physiological Differences: Variations in gastric pH, gastrointestinal motility, or food intake among animals.[1][2] 3. Dosing Inaccuracy: Inconsistent administration volume or technique. | 1. Formulation Optimization: Ensure the formulation is a homogenous suspension or solution. Use a fresh preparation for each experiment. Consider particle size reduction techniques like micronization to improve dissolution.[3][4] 2. Standardize Experimental Conditions: Fast animals overnight to reduce variability from food effects.[5][6] Ensure consistent housing and handling conditions. 3. Refine Dosing Technique: Use calibrated equipment for oral gavage. Ensure the dose is delivered directly to the stomach. |
| Lower than expected in vivo efficacy despite correct dosage. | 1. Poor Absorption: BLU-222 may have limited solubility in gastrointestinal fluids, leading to low absorption. 2. First-Pass Metabolism: The drug may be metabolized in the gut wall or liver before reaching systemic circulation.[7] 3. Inadequate Formulation: The vehicle may not be optimal for solubilizing BLU-222 in the gastrointestinal tract. | 1. Formulation Enhancement: Consider lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve the solubility and absorption of poorly soluble drugs.[8] 2. Co-administration Strategies: (Hypothetical) Investigate co-administration with absorption enhancers or inhibitors of metabolic enzymes, though specific studies on BLU-222 are not available. 3. Vehicle Screening: Test a panel of pharmaceutically acceptable vehicles to identify one that maximizes BLU-222 solubility and in vivo exposure. |
| Precipitation of BLU-222 observed in the dosing formulation. | 1. Low Solubility: BLU-222 is sparingly soluble in aqueous solutions. 2. Incorrect Vehicle Composition: The chosen excipients may not be sufficient to maintain BLU-222 in solution or suspension. | 1. Adjust Vehicle Composition: Increase the concentration of co-solvents (e.g., PEG300, DMSO) or surfactants (e.g., Tween 80). 2. pH Adjustment: (Hypothetical) Evaluate the pH-solubility profile of BLU-222 to determine if adjusting the vehicle pH could improve solubility. 3. Nanosizing: Reducing the particle size to the nanoscale can increase the surface area for dissolution.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of BLU-222 in preclinical models?
A common formulation for in vivo oral administration in preclinical models involves a mixture of DMSO, PEG300, Tween 80, and water, or DMSO and corn oil. The choice of vehicle should be guided by the specific experimental requirements and the desired physicochemical properties of the formulation.
Q2: How can I improve the solubility of BLU-222 in my formulation?
To enhance the solubility of BLU-222, consider the following strategies:
-
Co-solvents: Utilize pharmaceutically acceptable co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or dimethyl sulfoxide (B87167) (DMSO).
-
Surfactants: Incorporate non-ionic surfactants like Tween 80 or Cremophor EL to improve wettability and dispersion.
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[9]
-
Solid Dispersions: Creating a solid dispersion of BLU-222 in a hydrophilic carrier can improve its dissolution rate.[3]
Q3: Should I administer BLU-222 to fasted or fed animals?
For initial in vivo studies, it is recommended to administer BLU-222 to fasted animals (e.g., overnight fasting with free access to water). This minimizes the variability associated with food effects on gastrointestinal physiology and drug absorption.[2][5][6] Food can alter gastric emptying time, pH, and bile salt secretion, all of which can influence the absorption of an orally administered drug.[2][6]
Q4: What are the key physicochemical properties of BLU-222 to consider for formulation development?
While detailed proprietary data may not be publicly available, it is known that many kinase inhibitors are poorly soluble in water.[8][10][11] Therefore, formulation strategies should focus on enhancing solubility and dissolution.
Quantitative Data Summary
| Parameter | Reported Value/Property | Significance for Bioavailability |
| Administration Route | Oral | Convenience of administration, but bioavailability can be a challenge. |
| Predicted Bioavailability | Moderate | Suggests that while orally active, there is room for enhancement. |
| In Vitro Metabolism | Low turnover in human hepatocytes | Indicates that first-pass metabolism may not be the primary barrier to bioavailability. |
| Solubility | Insoluble in water | This is a major factor limiting oral absorption and necessitates enabling formulation technologies. |
Experimental Protocols
Protocol: Preparation of BLU-222 Formulation for Oral Gavage in Mice
This protocol provides a general method for preparing a BLU-222 formulation for preclinical in vivo studies.
Materials:
-
BLU-222 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water for injection or deionized water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg). Calculate the required mass of BLU-222 based on the desired dose (e.g., 100 mg/kg).
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the excipients in the desired ratio. A common vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.
-
First, add the PEG300 to the tube.
-
Add the Tween 80 and vortex thoroughly.
-
Add the ddH2O and vortex until a clear solution is formed.
-
-
Dissolve BLU-222 in DMSO: In a separate sterile tube, weigh the required amount of BLU-222 powder. Add the calculated volume of DMSO and vortex until the compound is completely dissolved. Gentle warming or brief sonication may aid dissolution.
-
Combine and Mix: Slowly add the BLU-222/DMSO solution to the vehicle from step 2 while continuously vortexing.
-
Final Formulation: Continue to vortex the final mixture for 5-10 minutes to ensure a homogenous suspension or solution. Visually inspect for any precipitation.
-
Administration: Administer the formulation to the animals via oral gavage at the calculated volume. Use a freshly prepared formulation for each experiment.
Visualizations
Caption: Troubleshooting workflow for addressing suboptimal in vivo performance of BLU-222.
Caption: Key factors influencing the oral bioavailability of small molecule inhibitors like BLU-222.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. The impact of food on drug absorption — Drug Delivery and Disposition [gbiomed.kuleuven.be]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Off-Target Effects of CDK2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of off-target effects when working with CDK2 inhibitors. Our goal is to help you ensure the specificity of your experimental results and correctly interpret your findings.
Frequently Asked questions (FAQs)
Q1: What are the most common off-target effects observed with CDK2 inhibitors?
Due to the high degree of structural homology in the ATP-binding pocket among cyclin-dependent kinases, the most common off-target for CDK2 inhibitors is CDK1.[1] This can lead to unintended effects on the G2/M phase of the cell cycle, rather than the intended G1/S arrest.[1] Other members of the CDK family, such as CDK5 and CDK9, can also be affected.[2] Some selective CDK2 inhibitors have also demonstrated activity against other kinases like GSK3β.[1]
Q2: How can I distinguish between on-target CDK2 inhibition and off-target effects in my experiment?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-faceted approach is recommended:
-
Target Knockdown/Knockout: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete CDK2 should phenocopy the effects of the inhibitor if they are on-target.
-
Rescue Experiments: In a CDK2 knockdown or knockout background, expressing a CDK2 mutant that is resistant to the inhibitor should reverse the observed phenotype.
-
Downstream Signaling Analysis: Assess the phosphorylation status of known CDK2 substrates, such as the Retinoblastoma protein (Rb) at specific CDK2 phosphorylation sites (e.g., Ser807/811).[3] A potent, on-target inhibitor should lead to decreased phosphorylation of these substrates.[3]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of the inhibitor to CDK2 within intact cells.[4][5]
Q3: My cells are undergoing apoptosis instead of the expected G1/S cell cycle arrest. Is this an off-target effect?
While the primary role of CDK2 is to regulate the G1/S transition, its inhibition can lead to apoptosis in certain cellular contexts, and this is not always an off-target effect.[3][6] CDK2 is involved in apoptotic signaling pathways, and its inhibition can, in some cases, trigger programmed cell death.[7][8] However, unexpected or excessive apoptosis, especially at high inhibitor concentrations, could indicate off-target effects on other kinases involved in cell survival pathways.[1] It is crucial to perform dose-response experiments and an apoptosis assay (e.g., Caspase-3/7 activity) to characterize this response.[1]
Q4: How can I minimize off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the minimal concentration of the inhibitor required to achieve the desired on-target effect.[1] Using concentrations well above the IC50 for CDK2 significantly increases the risk of engaging off-target kinases.[1]
-
Choose a Selective Inhibitor: Whenever possible, select an inhibitor with a high degree of selectivity for CDK2 over other kinases. Refer to kinase profiling data to inform your choice.
-
Control Experiments: Always include appropriate controls, such as a vehicle-only control and, if available, a structurally similar but inactive analog of the inhibitor to control for effects related to the chemical scaffold itself.
-
Validate with Orthogonal Approaches: Do not rely on a single experimental approach. Corroborate your findings using a combination of the methods described in Q2.
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Profile (e.g., G2/M Arrest)
Question: I'm using a CDK2 inhibitor expecting a G1/S arrest, but my flow cytometry results show a significant population of cells arresting in the G2/M phase. What could be the cause?
Answer: This is a strong indication of an off-target effect, most likely due to the inhibition of CDK1.[1] CDK1 is a key regulator of the G2/M transition, and because of its structural similarity to CDK2, many CDK2 inhibitors show some activity against it.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected G2/M arrest.
Recommended Actions:
-
Review Inhibitor Selectivity: Examine published kinase profiling data for your specific inhibitor to check its IC50 or Ki value against CDK1/Cyclin B.
-
Perform a Dose-Response Analysis: Titrate your inhibitor to the lowest possible concentration that still elicits the desired on-target effect (inhibition of pRb) to minimize off-target CDK1 inhibition.
-
Analyze CDK1 Substrates: Perform a Western blot for phosphorylated Histone H3 (Ser10), a marker of mitotic cells, to confirm if there is an increase in the G2/M population.[1]
-
Use a More Selective Inhibitor: If available, switch to a CDK2 inhibitor with a better selectivity profile over CDK1.
-
CDK1 Knockdown: Use siRNA to knock down CDK1 and see if this rescues the G2/M arrest phenotype induced by the inhibitor.
Issue 2: Inconsistent or Non-reproducible Results
Question: I am observing high variability in my experimental results (e.g., IC50 values for cell viability) when using a CDK2 inhibitor. What are the potential causes?
Answer: Inconsistent results can stem from several experimental and biological factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Recommended Actions:
-
Compound Integrity: Ensure the inhibitor is stored correctly, protected from light and moisture, and that stock solutions are not subjected to excessive freeze-thaw cycles.[9] Confirm its solubility in your experimental media.[3]
-
Cell Culture Conditions: Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination, which can significantly alter cellular responses. Ensure cells are healthy and in the exponential growth phase at the start of each experiment.
-
Assay Parameters: Optimize cell seeding density and inhibitor incubation times. Inconsistent plating can lead to variability in proliferation and viability assays.
-
Confirm On-Target Engagement: In each experiment, include a positive control to confirm that the inhibitor is active. A simple way to do this is to perform a Western blot for phospho-Rb to verify target engagement at the concentrations used.[3]
Data Presentation
Table 1: Biochemical Potency of Selected CDK2 Inhibitors Against a Panel of Kinases (IC50 in nM)
| Inhibitor | CDK2/Cyclin E | CDK2/Cyclin A | CDK1/Cyclin B | CDK4/Cyclin D1 | CDK5/p25 | Fold Selectivity (CDK1 vs CDK2/E) |
| Representative Inhibitor A | 5 | 8 | 50 | 800 | 600 | 10 |
| PF-06873600 (Ebvaciclib) | <0.5 (Ki) | - | - | 1.2 (Ki) | - | >2.4 |
| CDK2-IN-14 | 0.3 | 0.4 | 140 | >10,000 | 1,400 | 467 |
| Milciclib | 45 | - | - | - | - | - |
| Flavopiridol | ~30 | - | ~30 | ~100 | - | ~1 |
Data compiled for illustrative purposes from multiple sources.[1][10][11][12] Note: IC50 and Ki values can vary based on assay conditions. "-" indicates data not available.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Retinoblastoma (pRb)
Objective: To assess on-target engagement of a CDK2 inhibitor by measuring the phosphorylation status of a key CDK2 substrate, Rb.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with the CDK2 inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-6 hours).[12]
-
-
Protein Extraction:
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C.[3] Also, probe a separate membrane or strip and re-probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal. A decrease in this ratio upon inhibitor treatment indicates on-target activity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of a CDK2 inhibitor to the CDK2 protein in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells to a high density and harvest them.
-
Resuspend the cells in a suitable buffer and divide them into two aliquots. Treat one aliquot with the CDK2 inhibitor at a saturating concentration and the other with a vehicle control. Incubate at 37°C for a specified time.[5]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.[4]
-
-
Cell Lysis and Fractionation:
-
Analysis by Western Blot:
-
Determine the protein concentration of the soluble fractions and normalize them.
-
Perform a Western blot as described in Protocol 1, using a primary antibody specific for CDK2.
-
-
Data Analysis:
-
Quantify the CDK2 band intensities at each temperature point.
-
Normalize the intensity of each band to the unheated control (set to 100% soluble).
-
Plot the percentage of soluble CDK2 against the temperature for both the vehicle- and inhibitor-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[4]
-
Mandatory Visualizations
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Improving the Therapeutic Index of BLU-222 in Combination Therapies
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the selective CDK2 inhibitor, BLU-222, in combination therapies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked questions (FAQs)
Q1: What is the rationale for using BLU-222 in combination therapies?
A1: BLU-222 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The rationale for its use in combination therapies is primarily to enhance anti-tumor efficacy and overcome resistance to other targeted agents. A key mechanism of resistance to CDK4/6 inhibitors, for instance, is the upregulation of Cyclin E-CDK2 activity, which BLU-222 can effectively target.[1][2] Combining BLU-222 with CDK4/6 inhibitors has shown synergistic effects in preclinical models of CDK4/6 inhibitor-resistant breast cancer.[1][3] Additionally, combination with chemotherapy agents like cisplatin (B142131) has been explored to enhance apoptosis in cancer cells.
Q2: Which biomarkers can predict sensitivity to BLU-222?
A2: Several biomarkers have been identified to predict sensitivity to BLU-222. The most prominent is the amplification of CCNE1, the gene encoding Cyclin E1, a key activator of CDK2.[4][5][6] Tumors with CCNE1 amplification are often dependent on CDK2 for their proliferation.[5][7] Furthermore, the status of the Retinoblastoma (Rb) and p16 proteins are crucial. Intact Rb and high p16 expression are associated with greater sensitivity to BLU-222 monotherapy.[7][8] Conversely, for combination therapies with CDK4/6 inhibitors, a biomarker signature of high Cyclin E1, intact Rb, and low p16 expression may predict a favorable response.[7][8]
Q3: What are the known toxicities associated with BLU-222 and how can they be managed in a preclinical setting?
A3: In clinical trials, the most common treatment-emergent adverse events (TEAEs) associated with BLU-222 include gastrointestinal issues (nausea, diarrhea, vomiting), fatigue, and anemia.[9] A notable dose-limiting toxicity is photophobia and blurred vision.[10] For preclinical in vivo studies, it is crucial to monitor animal well-being closely. For gastrointestinal toxicity, ensure proper hydration and nutrition. If severe, a dose reduction of BLU-222 may be necessary. For phototoxicity, housing animals in a dimly lit environment can help mitigate this side effect. Careful observation for any signs of ocular irritation is also recommended.
Troubleshooting Guides
Problem: Inconsistent IC50 values for BLU-222 in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Cell Line Heterogeneity | Ensure you are using a consistent and low passage number for your cell lines. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inaccurate Seeding Density | Optimize and strictly adhere to a consistent cell seeding density for each experiment. Overly confluent or sparse cultures will respond differently to treatment. |
| Inhibitor Precipitation | BLU-222, like many small molecule inhibitors, may have limited solubility in aqueous media. Visually inspect your media after adding the drug. If precipitation is observed, consider preparing fresh dilutions or using a lower final concentration of the vehicle (e.g., DMSO). |
| Assay-Specific Issues | The choice of viability assay can influence results. For example, MTT assays rely on mitochondrial activity, which can be affected by treatments independent of cell death. Consider using a different assay, such as a crystal violet or a cell counting-based method, to confirm your findings. |
Problem: Lack of synergy observed in combination studies.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing Ratio | The synergistic effect of two drugs is often dependent on their concentration ratio. Perform a matrix of dose-response experiments with varying concentrations of both BLU-222 and the combination agent to identify the optimal synergistic ratio. |
| Incorrect Timing of Drug Addition | The order and timing of drug administration can be critical. For example, pre-treating with one agent to induce a specific cellular state before adding the second agent may be necessary to observe synergy. |
| Cell Line Resistance | The chosen cell line may have intrinsic resistance mechanisms to one or both of the drugs. Confirm the sensitivity of your cell line to each agent individually before performing combination studies. |
| Inappropriate Synergy Model | Different mathematical models for calculating synergy (e.g., Bliss, Loewe, HSA, ZIP) have different assumptions. Ensure you are using a model that is appropriate for the mechanism of action of the drugs being tested. The Highest Single Agent (HSA) model is a commonly used and straightforward method.[3][11] |
Quantitative Data Summary
Table 1: In Vitro Potency of BLU-222 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Biomarker Status | IC50 (µM) |
| MCF7 PR1.2 | Palbociclib-Resistant Breast Cancer | - | 0.54[1] |
| MCF7 PR4.8 | Palbociclib-Resistant Breast Cancer | - | 0.43[1] |
| T47D PR1.2 | Palbociclib-Resistant Breast Cancer | - | 1.60[1] |
| T47D PR4.8 | Palbociclib-Resistant Breast Cancer | - | 0.18[1] |
| OVCAR-3 | Ovarian Cancer | CCNE1 amplified | <0.100[2] |
Table 2: Preclinical Synergy Scores for BLU-222 in Combination with Ribociclib
| Cell Line | Cancer Type | Biomarker Status | Synergy Score (Bliss) |
| MES-SA | Uterine Sarcoma | Cyclin E1 high, Rb intact, p16 low | 4.6[8] |
| MFE-296 | Endometrial Adenocarcinoma | Cyclin E1 high, Rb intact, p16 low | 10.9[8] |
| AN3CA | Endometrial Adenocarcinoma | Cyclin E1 high, Rb intact, p16 low | 10.1[8] |
Signaling Pathways and Experimental Workflows
Caption: Simplified CDK2 signaling pathway at the G1/S transition and points of inhibition.
Caption: General experimental workflow for evaluating BLU-222 combination therapies in vitro.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of BLU-222 as a single agent and in combination with another therapeutic.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BLU-222 stock solution (e.g., 10 mM in DMSO)
-
Combination agent stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of BLU-222 and the combination agent in complete culture medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include vehicle-only controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Synergy Analysis
Objective: To determine if the combination of BLU-222 and another agent results in a synergistic, additive, or antagonistic effect.
Procedure:
-
Perform a cell viability assay as described above using a dose-response matrix of BLU-222 and the combination agent.
-
Calculate the percentage of inhibition for each concentration and combination.
-
Use a synergy calculation software or a web-based tool (e.g., SynergyFinder) to analyze the data.
-
Select an appropriate synergy model. The Highest Single Agent (HSA) model is a common choice.
-
The software will generate a synergy score (e.g., Bliss score) and a synergy landscape plot. A positive score typically indicates synergy.
Protocol 3: Western Blot for Pharmacodynamic Markers
Objective: To assess the effect of BLU-222 on downstream signaling targets, such as phosphorylated Rb (p-Rb) and Thymidine Kinase 1 (TK1).
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Rb, anti-total Rb, anti-TK1, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells after treatment with BLU-222 and/or the combination agent and quantify protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities. A decrease in the p-Rb/total Rb ratio and TK1 levels would indicate target engagement by BLU-222.
References
- 1. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 5. blueprintmedinfo.com [blueprintmedinfo.com]
- 6. BLU-222, an investigational, potent, and selective CDK2 inhibitor, demonstrated robust antitumor activity in CCNE1-amplified ovarian cancer models - SURE [sure.sunderland.ac.uk]
- 7. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- 9. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor AG-024322 in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blueprintmedinfo.com [blueprintmedinfo.com]
Technical Support Center: Managing Compound Precipitation in In Vitro Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating compound precipitation in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is compound precipitation and why is it a problem in in vitro assays?
A1: Compound precipitation is the formation of solid particles of a test compound within the assay solution. This occurs when the compound's concentration surpasses its solubility limit in the aqueous environment of the assay buffer or cell culture medium.[1] Precipitation is a significant issue as it can lead to inaccurate and unreliable experimental results by:
-
Reducing the effective compound concentration: The actual concentration of the dissolved, biologically active compound is lower than the intended nominal concentration.[2]
-
Causing false positives: Precipitated particles can interfere with assay signals, for instance, by scattering light in optical assays or through non-specific interactions with assay components.[2]
-
Leading to false negatives: A lower effective concentration may result in an underestimation of the compound's true potency.[2]
-
Decreasing data reproducibility: The extent of precipitation can differ between wells and experiments, leading to inconsistent and unreliable data.[2]
Q2: What are the primary causes of compound precipitation?
A2: Several factors contribute to compound precipitation:
-
Low Aqueous Solubility: Many investigational compounds are lipophilic ("water-fearing") and have inherently poor solubility in aqueous solutions.[2]
-
High Compound Concentration: Using a compound at a concentration that exceeds its solubility limit is a direct cause of precipitation.[2]
-
"DMSO Shock": This occurs when a compound stock solution in a high concentration of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is rapidly diluted into an aqueous buffer. This sudden change in solvent polarity can cause the compound to "crash out" of the solution.[2]
-
Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) or pH (due to CO2 environment or cellular metabolism) can alter a compound's solubility.[3]
-
Interactions with Media Components: Compounds can interact with salts, proteins, and other components in the assay buffer or cell culture medium, leading to precipitation.[3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can promote precipitation, especially if the compound's solubility is reduced at lower temperatures or if the DMSO absorbs water over time.[1]
Q3: How can I detect compound precipitation in my assay?
A3: Several methods can be used to detect precipitation:
-
Visual Inspection: The simplest method is to visually check for cloudiness, turbidity, or visible particles in your assay wells or tubes.[1]
-
Microscopy: Examining the solution under a microscope can confirm the presence of amorphous or crystalline precipitates.[1]
-
Nephelometry and Turbidimetry: These techniques measure light scattering caused by suspended particles, providing a quantitative measure of precipitation.[4]
-
Centrifugation: Centrifuging the assay plate or tubes may reveal a visible pellet if a precipitate has formed.[1]
Troubleshooting Guide
This guide provides solutions to common observations related to compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon dilution of DMSO stock | - Compound concentration exceeds its kinetic solubility.- "DMSO Shock" due to rapid solvent polarity change. | - Decrease the final concentration of the compound.- Prepare serial dilutions in the assay buffer instead of a single large dilution step.[5]- Add the DMSO stock dropwise to the assay buffer while gently vortexing or stirring.[6]- Pre-warm the aqueous buffer or medium to the experimental temperature (e.g., 37°C).[1] |
| Precipitation observed over time during incubation | - Temperature shift affecting solubility.- pH change in the medium due to cellular activity or CO2 environment.- Compound instability leading to degradation into less soluble byproducts.[7] | - Ensure stable incubator temperature and proper buffering of the medium (e.g., with HEPES).- Determine the compound's kinetic solubility under the specific experimental conditions (time, temperature, medium).[7]- Prepare fresh compound dilutions for each experiment.[8] |
| Inconsistent dose-response curves or steep drop-off at high concentrations | - Compound is precipitating at higher concentrations, reducing the effective soluble concentration.[2] | - Determine the maximum soluble concentration and treat data points above this concentration with caution.- Use a detection method like nephelometry to correlate the dose-response with precipitation.- Visually inspect the wells of the dose-response plate for any signs of precipitation.[2] |
| Precipitation in the DMSO stock solution | - Compound has poor solubility even in DMSO at high concentrations.- Water absorption by DMSO over time, reducing its solvating power.- Repeated freeze-thaw cycles.[1] | - Store DMSO stocks in tightly sealed, small-volume aliquots to minimize freeze-thaw cycles and water absorption.[1]- Before use, gently warm the stock solution and vortex to redissolve any precipitate.[1]- If necessary, use sonication to aid dissolution.[1] |
Data Presentation: The Impact of Precipitation on Assay Results
Compound precipitation can significantly skew quantitative results, such as the half-maximal inhibitory concentration (IC50). The following table provides a hypothetical case study illustrating how the apparent IC50 of a kinase inhibitor can be artificially inflated due to precipitation at higher concentrations.
| Nominal Concentration (µM) | Observed Activity (% Inhibition) | Visual Observation of Precipitation | Actual Soluble Concentration (µM) | Apparent IC50 (µM) |
| 0.1 | 10 | Clear | 0.1 | \multirow{5}{*}{1.5 } |
| 0.5 | 45 | Clear | 0.5 | |
| 1.0 | 70 | Clear | 1.0 | |
| 5.0 | 85 | Slight Turbidity | ~3.0 | |
| 10.0 | 90 | Visible Precipitate | ~3.0 | |
| 20.0 | 91 | Heavy Precipitate | ~3.0 |
In this example, the compound's solubility limit in the assay buffer is approximately 3 µM. Above this concentration, the actual soluble concentration plateaus, leading to a flattening of the dose-response curve and an artificially high apparent IC50 value. The true IC50, based on the soluble concentrations, would be lower.
Mandatory Visualizations
Below are diagrams illustrating key concepts and workflows for dealing with compound precipitation.
Caption: A workflow for troubleshooting compound precipitation.
Caption: The mechanism of 'DMSO Shock' precipitation.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This high-throughput method quantifies the concentration at which a compound begins to precipitate from a solution.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in 100% DMSO).
-
Aqueous assay buffer (e.g., PBS, pH 7.4).
-
Clear 96- or 384-well microplate.
-
Microplate nephelometer.
-
-
Methodology:
-
Prepare Serial Dilutions: In a DMSO plate, prepare a 2-fold serial dilution of your compound stock solution.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each dilution from the DMSO plate to a new microplate containing the aqueous assay buffer (e.g., 98 µL). This creates a range of final compound concentrations.
-
Incubation: Mix the plate gently and incubate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the onset of precipitation and defines the kinetic solubility.
-
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound, which is generally lower than its kinetic solubility.
-
Materials:
-
Solid (powder) form of the test compound.
-
Aqueous assay buffer.
-
Small glass vials or a 96-well filter plate.
-
Shaker/agitator.
-
Centrifuge or filtration device.
-
Analytical system for quantification (e.g., HPLC-UV, LC-MS).
-
-
Methodology:
-
Prepare Saturated Solution: Add an excess amount of the solid compound to a vial containing the aqueous buffer.
-
Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.[2]
-
Separation of Solid: Separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a low-binding filter plate.[2]
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS. This concentration represents the thermodynamic solubility.
-
Protocol 3: Microscopic Analysis of Compound Precipitation
This protocol provides a direct method to visualize and confirm the presence of precipitates in your assay.
-
Materials:
-
Assay plate (e.g., 96-well) containing the compound dilutions.
-
Inverted microscope with brightfield or phase-contrast optics.
-
-
Methodology:
-
Sample Preparation: Prepare the compound dilutions directly in the microplate as you would for your assay. Include a vehicle control (buffer with DMSO only) for comparison.
-
Incubation: Incubate the plate under your standard experimental conditions (time, temperature, CO2).
-
Microscopic Examination:
-
Place the 96-well plate on the microscope stage.
-
Using a low-power objective (e.g., 10x or 20x), focus on the bottom of a control well.
-
Systematically move to the wells with increasing concentrations of your test compound.
-
Examine each well for the presence of crystalline structures, amorphous precipitates, or a general hazy appearance that is absent in the control wells.
-
-
Documentation: Record your observations for each concentration and capture images for your records. It is recommended to save at least one image per test chemical.
-
References
- 1. benchchem.com [benchchem.com]
- 2. strassmannandquellerlab.com [strassmannandquellerlab.com]
- 3. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing adverse events (AEs) related to the investigational CDK2 inhibitor, BLU-222, in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most common treatment-emergent adverse events (TEAEs) observed with BLU-222 monotherapy in clinical trials?
A1: In the VELA (NCT05252416) phase 1/2 study, the most common TEAEs (reported in ≥15% of patients) associated with BLU-222 monotherapy included gastrointestinal issues such as nausea, diarrhea, and vomiting, as well as fatigue, anemia, photophobia, and hypokalemia.[1][2]
Q2: What are the known dose-limiting toxicities (DLTs) for BLU-222 monotherapy?
A2: As of early 2024, dose-limiting toxicities have been reported in two patients.[1][2] One patient experienced grade 3 nausea at a dose of 800 mg twice daily (BID).[1][2][3] Another experienced grade 3 blurred vision and photophobia at a 600 mg BID dose.[1][2][3][4] Both of these events improved after dose reduction.[1][2][3]
Q3: How should visual adverse events, such as photophobia and blurred vision, be managed?
A3: Visual AEs reported in the VELA trial, consisting of transient and reversible episodes of light sensitivity and blurred vision, have been shown to resolve with dose interruption or reduction.[4][5][6] Following the initial reports, trial protocols were amended to include specific guidance on monitoring for and managing these events.[4][6] It is critical to conduct detailed ophthalmologic examinations for patients reporting visual disturbances, though no treatment-emergent abnormal findings from such exams have been reported to date.[4][5][6]
Q4: What is the recommended course of action when a patient experiences a Grade 3 or higher adverse event?
A4: For Grade 3 AEs, such as the reported cases of nausea and visual disturbances, dose reduction or interruption is the primary management strategy.[1][4][5][6] The specific dose adjustment should be guided by the trial protocol. The VELA trial data indicates that patients who experienced DLTs improved after their dose was reduced.[1][2]
Q5: How does the safety profile of BLU-222 change when used in combination with ribociclib (B560063) and fulvestrant (B1683766)?
A5: The initial cohort receiving BLU-222 in combination with ribociclib and fulvestrant has shown the combination to be well-tolerated, with no additional safety concerns noted compared to monotherapy.[7] Treatment-related hematologic and gastrointestinal AEs were generally mild.[8][7][9] As of May 2024, no dose-limiting toxicities, treatment-related severe adverse events (SAEs), or discontinuations related to BLU-222 were reported in the combination arm.[7][9]
Troubleshooting Guides
Management of Common BLU-222-Related Adverse Events
This table summarizes common adverse events and provides a general troubleshooting framework. Investigators must always refer to the specific clinical trial protocol for detailed management instructions.
| Adverse Event Category | Common Manifestations | Grade | Recommended Action |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | 1-2 | Institute standard supportive care (e.g., antiemetics, antidiarrheals). Continue BLU-222 with close monitoring. |
| 3 | Hold BLU-222 administration. Provide aggressive supportive care. Consider dose reduction upon resolution to Grade ≤1 as per protocol. A DLT of Grade 3 nausea was reported at 800 mg BID.[1][2][3] | ||
| Visual | Photophobia (light sensitivity), Blurred Vision | 1-2 | Advise patient on symptom management (e.g., sunglasses). Continue BLU-222 with increased monitoring. Schedule a non-urgent ophthalmologic exam. |
| 3 | Hold BLU-222 administration immediately. Perform an urgent, detailed ophthalmologic examination. Dose reduction is required upon resolution. A DLT of Grade 3 photophobia/blurred vision was reported at 600 mg BID.[1][2][3][4] | ||
| Constitutional | Fatigue | 1-2 | Evaluate for other contributing factors (e.g., anemia, disease progression). Continue BLU-222. |
| 3 | Hold BLU-222. Evaluate for underlying causes. Consider dose reduction upon resolution to Grade ≤1. | ||
| Hematological | Anemia | 1-2 | Monitor hemoglobin and hematocrit as per protocol schedule. |
| 3 | Hold BLU-222. Consider transfusion if clinically indicated. Resume at a reduced dose upon resolution as per protocol. |
Experimental Protocols
Protocol: Monitoring and Grading of Visual Disturbances
-
Baseline Assessment: Prior to starting BLU-222, all patients should undergo a baseline ophthalmologic examination, including visual acuity testing, slit-lamp examination, and fundus photography.
-
Routine Monitoring: At each study visit, specifically query patients about any new or worsening visual symptoms, including but not limited to blurred vision, light sensitivity, floaters, or changes in color perception.
-
Symptom Triggered Examination: If a patient reports any visual disturbance, grade the severity according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Management and Follow-up:
-
Grade 1: Continue treatment and increase monitoring frequency.
-
Grade 2 or higher: Immediately notify the principal investigator and medical monitor. A repeat, detailed ophthalmologic examination should be performed promptly.
-
Grade 3 or higher: Treatment with BLU-222 must be interrupted as per the protocol.[4][6] A dose reduction is required for recommencing therapy after the event resolves.
-
Visualizations
Signaling Pathway and Mechanism of Action
BLU-222 is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[10] In many cancers, particularly those with CCNE1 amplification, the Cyclin E/CDK2 complex is hyperactive, leading to uncontrolled cell cycle progression.[7] BLU-222 works by blocking CDK2, thereby preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb) and inhibiting the transition from the G1 to the S phase of the cell cycle.[11][12]
Caption: Mechanism of BLU-222 in the CDK2/Cyclin E signaling pathway.
Logical Workflow for Managing Visual Adverse Events
This diagram outlines the decision-making process for managing visual AEs during a clinical trial involving BLU-222.
Caption: Workflow for the clinical management of BLU-222-related visual adverse events.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. targetedonc.com [targetedonc.com]
- 5. targetedonc.com [targetedonc.com]
- 6. onclive.com [onclive.com]
- 7. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting [prnewswire.com]
- 8. Blueprint Medicines to Present Leading Clinical Data on CDK2 and CDK4/6 Inhibitor Combo for HR+/HER2- Breast Cancer at 2024 ASCO [synapse.patsnap.com]
- 9. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting | Nasdaq [nasdaq.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. blueprintmedicines.com [blueprintmedicines.com]
- 12. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BLU-222 and Patient Biomarkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the selective CDK2 inhibitor, BLU-222. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving BLU-222 and the adjustment of treatment based on patient biomarkers.
Frequently Asked Questions (FAQs)
Q1: What is BLU-222 and what is its mechanism of action?
A1: BLU-222 is an orally bioavailable and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2 is a key enzyme that, in complex with Cyclin E, plays a crucial role in the transition of cells from the G1 to the S phase of the cell cycle.[4][5][6] In many cancers, the CDK2 pathway is hyperactivated, often due to the amplification or overexpression of the CCNE1 gene which encodes Cyclin E1.[4][6] This leads to uncontrolled cell proliferation. BLU-222 works by selectively inhibiting CDK2, thereby blocking this uncontrolled progression through the cell cycle and inhibiting the growth of cancer cells dependent on this pathway.[7][8]
Q2: Which biomarkers are most critical for predicting a patient's response to BLU-222 treatment?
A2: The primary biomarkers for predicting sensitivity to BLU-222 are:
-
CCNE1 Gene Amplification/Overexpression: Tumors with amplification of the CCNE1 gene are often highly dependent on CDK2 for their growth and survival, making them particularly sensitive to BLU-222.[1][4]
-
Retinoblastoma (RB1) Status: The RB1 protein is a tumor suppressor that controls the G1/S transition.[4] While the relationship is complex, RB1 status mediates the cellular response to CDK2 inhibition.[7]
-
p16INK4A (CDKN2A) Expression: p16INK4A is an endogenous inhibitor of CDK4/6.[7][9] High expression of p16INK4A can indicate a greater reliance on the CDK2 pathway for cell cycle progression, thus suggesting sensitivity to BLU-222.[7][9]
Q3: Can BLU-222 be used in combination with other therapies?
A3: Yes, preclinical studies and ongoing clinical trials are evaluating BLU-222 in combination with other anticancer agents. Synergistic effects have been observed with CDK4/6 inhibitors in certain contexts.[7][10] For instance, in tumors with intact Rb and low p16 expression, a combination of BLU-222 and a CDK4/6 inhibitor may be particularly effective.[1][11] Combination with chemotherapy agents like carboplatin (B1684641) and paclitaxel (B517696) has also shown promise in making resistant tumors more sensitive.[1][11]
Troubleshooting Guide
Issue 1: Inconsistent or Ambiguous Biomarker Results
| Scenario | Possible Cause | Troubleshooting Steps |
| Discordant CCNE1 amplification (FISH) and Cyclin E1 protein expression (IHC) | Tumor heterogeneity; issues with tissue fixation or antibody specificity. | 1. Review the pathology of the tumor sample to assess for heterogeneity. If possible, analyze multiple regions. 2. Validate the IHC antibody and protocol using positive and negative control cell lines with known CCNE1 status. 3. Consider using a different validated antibody clone. 4. Assess CCNE1 mRNA levels via RT-qPCR as an additional correlative measure. |
| Weak or equivocal p16INK4A staining by IHC | Low protein expression; suboptimal staining protocol; antibody issues. | 1. Use a well-validated antibody with established scoring criteria. 2. Include high and low expressing control tissues on the same slide to ensure proper staining. 3. Optimize the antigen retrieval and antibody incubation times. 4. Consider that some tumors have genuinely low p16INK4A expression, which has implications for BLU-222 sensitivity.[11] |
| Difficulty determining RB1 status (functional loss vs. presence of protein) | Various mechanisms of RB1 inactivation (mutation, deletion, or epigenetic silencing) that may not all be detected by a single method. | 1. Combine IHC for RB1 protein expression with next-generation sequencing (NGS) to detect mutations or deletions in the RB1 gene. 2. If IHC shows RB1 protein is present but a functional loss is suspected, consider a functional assay like assessing the phosphorylation status of RB1 at specific sites. |
Data Presentation
Table 1: Preclinical Activity of BLU-222 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Biomarkers | BLU-222 IC50 (nM) | Reference |
| OVCAR-3 | Ovarian Cancer | CCNE1 amplified, RB intact, p16 high | < 100 | [7][8] |
| KURAMOCHI | Ovarian Cancer | CCNE1 amplified | < 100 | [7] |
| OVSAHO | Ovarian Cancer | CCNE1 amplified | < 100 | [7] |
| OVCAR-8 | Ovarian Cancer | CCNE1 amplified | < 100 | [7] |
| MDA-MB-157 | Breast Cancer | CDK2 dependent | < 100 | [7] |
| T-47D | Breast Cancer | Resistant to BLU-222 | > 1000 | [7] |
| HCC-1806 | Breast Cancer | Resistant to BLU-222 | > 1000 | [7] |
| MDA-MB-231 | Breast Cancer | Resistant to BLU-222 | > 1000 | [7] |
Table 2: BLU-222 Selectivity Profile
| Kinase | Fold Selectivity over CDK2/Cyclin E1 | Reference |
| CDK1/Cyclin B | 90x | [12] |
| CDK4/Cyclin D1 | 145x | [12] |
| CDK6/Cyclin D3 | 106x | [12] |
| CDK7/Cyclin H1 | 2670x | [12] |
| CDK9/Cyclin T1 | 2352x | [12] |
Experimental Protocols
Protocol 1: Detection of CCNE1 Gene Amplification by Fluorescence In Situ Hybridization (FISH)
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) mounted on positively charged slides.
-
Deparaffinization and Pretreatment: Deparaffinize slides in xylene and rehydrate through a graded ethanol (B145695) series. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0). Digest with pepsin or a similar protease to permeabilize the cells.
-
Probe Hybridization: Apply a dual-color FISH probe set for the CCNE1 gene and a chromosome 19 centromeric probe (CEP19) as a control. Denature the probe and the target DNA on the slide. Hybridize overnight in a humidified chamber at 37°C.
-
Post-Hybridization Washes: Wash the slides in a stringent wash buffer to remove non-specifically bound probe.
-
Counterstaining and Visualization: Counterstain the nuclei with DAPI. Visualize the signals using a fluorescence microscope equipped with appropriate filters.
-
Scoring: Score a minimum of 50 non-overlapping, intact tumor cell nuclei. Calculate the ratio of CCNE1 signals to CEP19 signals. A ratio of ≥ 2.0 is typically considered amplification.
Protocol 2: Assessment of Cyclin E1, RB1, and p16INK4A Protein Expression by Immunohistochemistry (IHC)
-
Tissue Preparation: Use FFPE tissue sections (4-5 µm thick) on positively charged slides.
-
Deparaffinization and Antigen Retrieval: Deparaffinize and rehydrate as for FISH. Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate pH 6.0 or EDTA pH 9.0, depending on the antibody).
-
Blocking and Primary Antibody Incubation: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific protein binding with a serum-free protein block. Incubate with primary antibodies for Cyclin E1, RB1, or p16INK4A at optimal dilutions overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain with hematoxylin (B73222) to visualize the nuclei. Dehydrate the slides and mount with a permanent mounting medium.
-
Scoring: Evaluate the staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells. Establish a scoring system (e.g., H-score) to classify expression as high or low based on validated cut-offs. For RB1, loss of expression in tumor cells with positive internal controls (e.g., stromal cells) indicates inactivation.
Visualizations
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Workflow for assessing CCNE1, RB1, and p16 biomarker status.
Caption: Logical relationships between biomarkers and BLU-222 sensitivity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- 9. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. incyclixbio.com [incyclixbio.com]
- 11. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
Technical Support Center: Navigating the Challenges of Selective CDK2 Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental application of selective CDK2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing selective CDK2 inhibitors?
The development of selective CDK2 inhibitors is fraught with challenges, primarily stemming from the high structural homology between CDK2 and other cyclin-dependent kinases, particularly CDK1.[1] This similarity in the ATP-binding pocket makes achieving high selectivity difficult, often leading to off-target effects.[2] Key challenges include poor selectivity, off-target toxicity, and the development of drug resistance.[3][4] Despite significant efforts, no CDK2 inhibitor has yet received FDA approval for marketing due to these issues.[3][4]
Q2: Why is achieving selectivity against other CDKs, especially CDK1, so difficult?
CDK2 and CDK1 share a high degree of sequence and structural similarity in their ATP-binding pockets, with only a few amino acid differences in the solvent-facing residues.[5][6] This makes it challenging to design small molecules that can differentiate between the two, leading to off-target inhibition of CDK1 which can cause unintended cellular effects, such as G2/M cell cycle arrest.[7]
Q3: What are the most common mechanisms of acquired resistance to CDK2 inhibitors?
Cancer cells can develop resistance to CDK2 inhibitors through various mechanisms:
-
Upregulation of CDK2 and Cyclin E: Increased expression of CDK2 and its binding partner, Cyclin E (encoded by the CCNE1 gene), is a common resistance mechanism, particularly in cancers with pre-existing CCNE1 amplification.[8][9][10]
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to overcome the cell cycle block imposed by CDK2 inhibitors. For instance, elevated activity of CDK4/6 can compensate for CDK2 inhibition and maintain Rb phosphorylation.[8][11]
-
Selection of Polyploid Cells: Research has shown that resistance can be associated with the selection of pre-existing polyploid cells within a tumor population, which are inherently less sensitive to CDK2 inhibition.[8][10]
-
Gatekeeper Mutations: While less common for CDK2 compared to other kinases, mutations in the ATP-binding pocket can alter the inhibitor's binding affinity and lead to resistance.[8]
Q4: What are the key biomarkers for predicting sensitivity to selective CDK2 inhibitors?
The two most prominent biomarkers that predict sensitivity to selective CDK2 inhibition are:
-
CCNE1 Gene Amplification: Amplification of the CCNE1 gene leads to overexpression of Cyclin E1 and hyperactivation of CDK2, making tumors with this alteration particularly dependent on CDK2 for their proliferation and survival.[12][13]
-
Loss of RB1 Function: Loss of the Retinoblastoma tumor suppressor (RB1) can also render cells sensitive to CDK2 inhibitors.[12]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in biochemical or cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Solubility and Stability | - Visually inspect the inhibitor solution for any precipitates.[14] - Determine the solubility of the inhibitor in the assay buffer.[14] - Prepare fresh stock solutions for each experiment and minimize freeze-thaw cycles.[14][15] |
| Reagent Variability | - Use calibrated pipettes and proper pipetting techniques.[14] - Prepare master mixes of reagents to minimize variability.[14] - Ensure consistent ATP concentration in kinase assays, ideally close to the Km value for CDK2.[14] |
| Cell Health and Passage Number | - Use cells within a consistent and low passage number range.[14] - Regularly check for mycoplasma contamination.[14] - Ensure cells are in the exponential growth phase at the start of the experiment.[14] |
Problem 2: Observed phenotype does not match expected on-target CDK2 inhibition (e.g., G2/M arrest instead of G1/S arrest).
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Use a Structurally Unrelated CDK2 Inhibitor: Observing the same phenotype with a different chemical scaffold targeting CDK2 strengthens the conclusion of an on-target effect.[1] - Perform Target Knockdown/Knockout Experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CDK2 expression. The resulting phenotype should mimic that of the inhibitor if the effect is on-target.[1] - Rescue Experiments: Express a drug-resistant CDK2 mutant in a knockout/knockdown background; this should reverse the observed phenotype.[1][14] - Monitor Downstream Signaling: Assess the phosphorylation status of known CDK2 substrates like Rb at CDK2-specific sites. A potent, on-target inhibitor should decrease phosphorylation.[1][14] |
| High Inhibitor Concentration | - Perform a dose-response curve to determine the minimal effective concentration to achieve the desired on-target effect and minimize off-target activities.[1][7] |
Problem 3: Cells develop resistance to the CDK2 inhibitor over time.
| Potential Cause | Troubleshooting Steps |
| Acquired Resistance | - Generate Resistant Clones: Culture cancer cells in the continuous presence of gradually increasing concentrations of the inhibitor to select for resistant populations.[8] - Comparative Analysis: Compare the molecular profile (e.g., protein expression of CDK2, Cyclin E1, CDK4/6 via Western blotting) of the resistant clones to the parental, sensitive cells.[8] - Sequence CDK2 Gene: Sequence the CDK2 gene in resistant clones to identify potential gatekeeper mutations.[8] |
Data Presentation
Table 1: Selectivity Profile of a Representative CDK2 Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Cdk2/Cyclin E |
| Cdk2/Cyclin E | 5 | 1 |
| Cdk2/Cyclin A | 8 | 1.6 |
| Cdk1/Cyclin B | 50 | 10 |
| Cdk4/Cyclin D1 | 800 | 160 |
| Cdk5/p25 | 600 | 120 |
| Cdk7/Cyclin H | 4,400 | 880 |
| Cdk9/Cyclin T1 | 1,100 | 220 |
| Note: Data is representative and based on a selective CDK2 inhibitor. Actual values may vary between different inhibitors.[7] |
Experimental Protocols
Biochemical CDK2 Kinase Assay (Luminescence-based)
-
Objective: To determine the in vitro potency (IC50) of a compound against CDK2.
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the CDK2 inhibitor in a kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the inhibitor dilution, the CDK2/cyclin enzyme complex, and a substrate/ATP mixture to initiate the reaction.[14] Incubate at room temperature.[14]
-
Signal Detection: Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete remaining ATP.[16] Then, add a detection reagent to convert ADP to ATP and generate a luminescent signal.[16]
-
Data Analysis: Read luminescence using a plate reader.[14] Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control and plot the data to determine the IC50 value.[14]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of a CDK2 inhibitor on cell proliferation and viability (GI50).
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.[14]
-
Inhibitor Treatment: Treat cells with serial dilutions of the CDK2 inhibitor for a specified duration (e.g., 72 hours).[17]
-
Assay: Add a reagent like CellTiter-Glo® to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.[17]
-
Data Analysis: Read luminescence using a plate reader.[17] Calculate the percentage of cell viability relative to a vehicle control and plot the data to determine the GI50 value.[14]
-
Western Blotting for Phospho-Rb
-
Objective: To confirm on-target engagement of the CDK2 inhibitor in cells by assessing the phosphorylation status of a key downstream substrate.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the CDK2 inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates.[18]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[18]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Rb (at CDK2-specific sites) and total Rb.[9] Use a loading control like GAPDH or β-actin.[18]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.[9] A decrease in the phospho-Rb signal relative to total Rb indicates on-target activity.
-
Visualizations
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibitors and PROTACs of CDK2: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Identifying a novel CDK1/CDK2 selectivity handle with molecular dynamics - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to BLU-222 and Other CDK2 Inhibitors in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeting the cell cycle, a fundamental process dysregulated in cancer. Cyclin-dependent kinase 2 (CDK2) has emerged as a critical therapeutic target, particularly in tumors resistant to CDK4/6 inhibitors and those with specific genetic alterations like Cyclin E1 (CCNE1) amplification. This guide provides an objective comparison of BLU-222, a potent and selective CDK2 inhibitor, with other CDK2 inhibitors currently in clinical development, supported by the latest experimental data.
Introduction to CDK2 Inhibition
CDK2, in partnership with its regulatory cyclins E and A, plays a pivotal role in the G1/S phase transition and S-phase progression of the cell cycle.[1][2] Its hyperactivation, often driven by CCNE1 amplification, leads to uncontrolled cell proliferation and is associated with poor prognosis in several cancers, including ovarian, endometrial, and breast cancer.[3][4] Selective inhibition of CDK2 presents a promising therapeutic strategy to induce cell cycle arrest and curb tumor growth in these vulnerable patient populations.[5][6]
BLU-222: A Highly Selective CDK2 Inhibitor
BLU-222, developed by Blueprint Medicines, is an oral, potent, and highly selective inhibitor of CDK2.[3][7] Preclinical studies have demonstrated its significant anti-tumor activity in models with CCNE1 amplification.[2][4] BLU-222 is currently being evaluated in the Phase 1/2 VELA clinical trial (NCT05252416) as a monotherapy for solid tumors and in combination with the CDK4/6 inhibitor ribociclib (B560063) and fulvestrant (B1683766) for hormone receptor-positive (HR+)/HER2- breast cancer.[6][8][9]
Quantitative Comparison of CDK2 Inhibitors
The following tables summarize the available quantitative data for BLU-222 and other notable CDK2 inhibitors in clinical development, including Pfizer's PF-07104091 and Incyte's INCB123667.
Table 1: Preclinical Potency and Selectivity
| Inhibitor | Target | IC50 (nM) - CDK2/Cyclin E1 | Selectivity vs. other CDKs | Key Preclinical Findings | Reference(s) |
| BLU-222 | CDK2 | 2.6 | High selectivity over CDK1, CDK4, CDK6, CDK7, and CDK9.[3] | Potent anti-tumor activity in CCNE1-amplified ovarian and endometrial cancer models.[4][10] | [3] |
| PF-07104091 | CDK2 | Not publicly available | Selective CDK2 inhibitor.[11] | Antitumor activity in heavily pretreated HR+/HER2- metastatic breast cancer models.[11][12] | [11][12] |
| INCB123667 | CDK2 | Not publicly available | Potent and selective CDK2 inhibitor.[13] | Anti-tumor activity in ovarian cancer models, particularly those with CCNE1 overexpression.[14] | [13][14] |
Table 2: Clinical Trial Data
| Inhibitor | Trial ID | Phase | Cancer Type(s) | Key Clinical Findings | Reference(s) |
| BLU-222 | NCT05252416 (VELA) | 1/2 | Solid Tumors, HR+/HER2- Breast Cancer | Monotherapy: Generally well-tolerated; showed markers of cell cycle modulation and antitumor activity. Combination (with ribociclib & fulvestrant): Well-tolerated with no dose-limiting toxicities; early signs of clinical activity, including biomarker reductions.[8][9][15] | [8][9][15] |
| PF-07104091 | NCT04553133 | 1/2a | Solid Tumors, HR+/HER2- Breast Cancer, Ovarian Cancer | Monotherapy: Favorable tolerability and demonstrated antitumor activity in heavily pretreated HR+/HER2- metastatic breast cancer patients who progressed on prior CDK4/6 inhibitors. Objective Response Rate (ORR) of 18.8% and Disease Control Rate (DCR) of 61.5% in this population.[11][12][16] | [11][12][16] |
| INCB123667 | NCT05238922 | 1 | Advanced Solid Tumors, Ovarian Cancer, Endometrial Cancer | Ovarian Cancer: Encouraging anti-tumor activity with a manageable safety profile in heavily pretreated patients. ORR of 33.3% at the optimal dose of 100 mg daily in patients with platinum-resistant ovarian cancer. Endometrial Cancer: Acceptable safety profile and preliminary efficacy.[13][14][17][18] | [13][14][17][18] |
Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1-S phase transition of the cell cycle and the point of intervention for CDK2 inhibitors.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Workflow: Kinase Inhibition Assay
This diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a CDK2 inhibitor.
Caption: Workflow for a biochemical kinase inhibition assay.
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the kinase activity of the purified CDK2/Cyclin E complex.[2]
-
Reagents : Purified recombinant human CDK2/Cyclin E1 enzyme, a suitable peptide substrate, and ATP.
-
Procedure :
-
Add serial dilutions of the test compound (e.g., BLU-222) to the wells of a microplate.
-
Add the CDK2/Cyclin E1 enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and add a detection reagent that measures the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis : The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.[2]
Cell Proliferation Assay
This assay assesses the effect of a CDK2 inhibitor on the growth of cancer cell lines.
-
Cell Culture : Seed cancer cells (e.g., OVCAR-3 for ovarian cancer) in multi-well plates and allow them to adhere overnight.
-
Treatment : Treat the cells with a range of concentrations of the CDK2 inhibitor for a specified period (e.g., 5 days).[4]
-
Viability Measurement : Measure cell viability using a reagent such as CyQuant, which quantifies cellular DNA content.[4]
-
Data Analysis : Normalize the data to untreated control cells to determine the percentage of growth inhibition. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.[10]
In Vivo Tumor Growth Inhibition (Xenograft Studies)
These studies evaluate the efficacy of a CDK2 inhibitor in a living organism.[10]
-
Model System : Implant human cancer cells (cell-line derived xenograft - CDX) or patient tumor tissue (patient-derived xenograft - PDX) into immunocompromised mice.[1][10]
-
Treatment : Once tumors are established, treat the mice with the CDK2 inhibitor (e.g., oral administration twice daily) or a vehicle control.[3]
-
Monitoring : Monitor tumor volume and the body weight of the mice regularly.
-
Data Analysis : Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle control groups.[3]
Discussion and Future Directions
The development of selective and potent CDK2 inhibitors like BLU-222, PF-07104091, and INCB123667 marks a significant advancement in targeting cell cycle dysregulation in cancer.[1][19] Early clinical data are promising, particularly in patient populations with a clear biological rationale for CDK2 inhibition, such as CCNE1-amplified tumors and those with acquired resistance to CDK4/6 inhibitors.[11][14][20]
BLU-222 has demonstrated a favorable safety profile and early signs of efficacy, both as a monotherapy and in combination.[8][15] The combination strategy with a CDK4/6 inhibitor is particularly compelling, as it has the potential to overcome resistance mechanisms.[8][21] PF-07104091 has also shown notable single-agent activity in heavily pretreated breast cancer patients, a population with high unmet medical need.[11][12] INCB123667 has shown encouraging response rates in difficult-to-treat ovarian and endometrial cancers.[13][14]
Future research will focus on several key areas:
-
Biomarker Development : Identifying predictive biomarkers beyond CCNE1 amplification to select patients most likely to respond to CDK2 inhibition.[5]
-
Combination Strategies : Exploring novel combination therapies to enhance efficacy and overcome resistance.[22][23]
-
Managing Toxicity : Optimizing dosing schedules and managing potential on-target and off-target toxicities.[5][23]
As more data from ongoing clinical trials become available, the therapeutic potential of these CDK2 inhibitors will become clearer, potentially offering new hope for patients with challenging cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting [prnewswire.com]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pfizer revealed the first-in-human data of potent and innovative CDK2-selective inhibitor PF-07104091 in advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer [delveinsight.com]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. targetedonc.com [targetedonc.com]
- 15. Blueprint Medicines to Present Leading Clinical Data on CDK2 and CDK4/6 Inhibitor Combo for HR+/HER2- Breast Cancer at 2024 ASCO [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Study of INCB123667 in Subjects With Advanced Solid Tumors [clin.larvol.com]
- 18. ascopubs.org [ascopubs.org]
- 19. benchchem.com [benchchem.com]
- 20. Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibitors and PROTACs of CDK2: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BLU-222 and Palbociclib in CDK4/6 Inhibitor-Resistant Models
In the landscape of targeted therapies for hormone receptor-positive (HR+)/HER2-negative breast cancer, the emergence of resistance to cyclin-dependent kinase 4/6 inhibitors (CDK4/6i), such as palbociclib (B1678290), presents a significant clinical challenge. This has spurred the development of novel therapeutic strategies aimed at overcoming this resistance. One promising agent is BLU-222, a potent and selective inhibitor of CDK2. This guide provides a detailed comparison of BLU-222 and palbociclib, with a focus on their efficacy in CDK4/6i-resistant preclinical models, supported by experimental data.
Mechanism of Action: Targeting Different Cyclin-Dependent Kinases
Palbociclib is a first-in-class, selective inhibitor of CDK4 and CDK6.[1][2][3] These kinases, in complex with cyclin D, play a crucial role in the G1 phase of the cell cycle by phosphorylating the retinoblastoma protein (Rb).[1][4][5] This phosphorylation event releases the transcription factor E2F, allowing the cell to progress from the G1 to the S phase and commit to division.[4][5] By inhibiting CDK4/6, palbociclib prevents Rb phosphorylation, leading to G1 cell cycle arrest and a reduction in cellular proliferation.[4][6]
BLU-222, on the other hand, is an investigational, orally bioavailable, and highly selective inhibitor of CDK2.[7][8][9] The CDK2/cyclin E complex is another key regulator of the G1/S transition, and its aberrant activation is a known mechanism of resistance to CDK4/6 inhibitors.[10][11] In CDK4/6i-resistant tumors, where CDK2/cyclin E activity is often upregulated, BLU-222 can induce cell cycle arrest and inhibit tumor growth.[12][13]
Performance in CDK4/6i-Resistant Models: A Head-to-Head Comparison
Preclinical studies have demonstrated the potential of BLU-222 to overcome resistance to palbociclib. In various CDK4/6i-resistant breast cancer models, BLU-222 has shown significant activity, both as a monotherapy and in combination with CDK4/6 inhibitors.
In Vitro Sensitivity in Palbociclib-Resistant Cell Lines
Studies using palbociclib-resistant (PR) breast cancer cell lines, such as MCF7 and T47D, have shown a shift in sensitivity from CDK4/6 inhibition to CDK2 inhibition. While the PR cells are refractory to palbociclib, they exhibit increased sensitivity to BLU-222.[12][13] This is often associated with the upregulation of cyclin E and CDK2 protein levels in the resistant cells.[12][13]
Table 1: In Vitro IC50 Values of BLU-222 in Palbociclib-Resistant Breast Cancer Cell Lines
| Cell Line | IC50 (µM) of BLU-222 |
| MCF7 PR1.2 | 0.54 |
| MCF7 PR4.8 | 0.43 |
| T47D PR1.2 | 1.60 |
| T47D PR4.8 | 0.18 |
Data sourced from BioWorld, December 2023.[13]
Furthermore, the combination of BLU-222 with palbociclib has demonstrated a strong synergistic effect in these resistant cell lines, leading to enhanced apoptosis and cell cycle arrest.[12][13][14]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The antitumor activity of BLU-222 has also been evaluated in in vivo models of CDK4/6i-resistant breast cancer. In a palbociclib-resistant MCF-7 xenograft model, BLU-222 monotherapy resulted in a durable anti-tumor response with 83% tumor growth inhibition (TGI).[10][15] The combination of BLU-222 with a CDK4/6 inhibitor (ribociclib) further enhanced this effect, achieving a 110% TGI.[10][15]
Consistent with these findings, in four different PDX models derived from patients who had progressed on palbociclib treatment, the combination of BLU-222 (60 mg/kg, b.i.d.) and palbociclib (50 mg/kg, q.d.) or ribociclib (B560063) (50 mg/kg, q.d.) demonstrated significant antitumor activity, inducing durable tumor regression and prolonged survival.[12][16] This effect was superior to either treatment alone and continued even after the cessation of treatment.[12][13]
Experimental Protocols
Generation of Palbociclib-Resistant Cell Lines
Palbociclib-resistant (PR) MCF7 and T47D breast cancer cell lines were generated by culturing the parental cells in media supplemented with increasing concentrations of palbociclib.[12][16] The process started at a concentration of 1.2 µM and was gradually increased to a final concentration of 4.8 µM over a six-month period.[12][16]
In Vitro Synergy Assessment
The synergistic effect of combining BLU-222 with palbociclib in vitro was evaluated using the highest single agent model by SynergyFinder.[14][16] This method assesses the combined effect of two drugs compared to their individual effects to determine if the combination is synergistic, additive, or antagonistic.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) models from HR+/HER2- breast cancer patients whose tumors had progressed after treatment with palbociclib plus endocrine therapy were used.[14] Tumor fragments were implanted into mice, and once the tumors reached a specified volume, the animals were treated with BLU-222, palbociclib, or the combination. Tumor growth was monitored over time to assess the efficacy of the treatments.[10][12]
Signaling Pathways and Mechanisms of Action
The development of resistance to CDK4/6 inhibitors often involves the upregulation of the CDK2/cyclin E pathway, which provides a bypass mechanism for cell cycle progression.
Caption: Simplified signaling pathway of G1/S cell cycle progression.
In palbociclib-resistant cells, treatment with BLU-222 has been shown to induce the expression of p21 and/or p27.[13][14] These proteins are endogenous inhibitors of CDKs and their induction may re-sensitize the tumors to palbociclib.[14] This provides a mechanistic rationale for the observed synergy between BLU-222 and CDK4/6 inhibitors in resistant models.
Caption: Experimental workflow for comparing BLU-222 and palbociclib.
The logical relationship for overcoming resistance hinges on the concept of vertical pathway inhibition. By targeting both CDK4/6 and CDK2, the combination therapy effectively shuts down the two major pathways that drive G1/S progression, thereby preventing the cancer cells from escaping the cell cycle blockade.
Caption: Overcoming palbociclib resistance with BLU-222.
Conclusion
The preclinical data strongly suggest that BLU-222, a selective CDK2 inhibitor, is a promising therapeutic agent for overcoming resistance to CDK4/6 inhibitors like palbociclib. In CDK4/6i-resistant models, BLU-222 demonstrates significant antitumor activity, both as a single agent and, more notably, in synergistic combination with palbociclib. The ability of BLU-222 to target the CDK2/cyclin E bypass pathway provides a clear mechanistic rationale for its efficacy. These findings support the continued clinical development of BLU-222 as a potential treatment for patients with HR+/HER2- breast cancer who have progressed on CDK4/6 inhibitors.[12] It is important to note that while these preclinical results are encouraging, the clinical efficacy and safety of BLU-222 are still under investigation.[11][17]
References
- 1. Palbociclib - Wikipedia [en.wikipedia.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. droracle.ai [droracle.ai]
- 5. First-in-Class CDK4/6 Inhibitor Palbociclib Could Usher in a New Wave of Combination Therapies for HR+, HER2− Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. blueprintmedinfo.com [blueprintmedinfo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. blueprintmedicines.com [blueprintmedicines.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. fiercebiotech.com [fiercebiotech.com]
A Comparative Guide to the Efficacy of BLU-222 Versus Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational CDK2 inhibitor, BLU-222, against standard chemotherapy regimens in specific oncology settings. The content is based on publicly available preclinical and early-phase clinical trial data, offering a resource for researchers and professionals in the field of drug development.
Executive Summary
BLU-222 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. Its therapeutic potential is being explored in cancers characterized by CCNE1 amplification and in tumors that have developed resistance to CDK4/6 inhibitors. Standard-of-care in these settings often involves sequential single-agent or combination chemotherapy, which can be limited by toxicities and modest efficacy. This guide synthesizes available data to compare the performance of BLU-222 with these established treatments.
Mechanism of Action: The Role of CDK2 in Cancer
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cyclin-dependent kinases (CDKs) and their cyclin partners are central to this process. The Cyclin E/CDK2 complex is critical for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle. In certain cancers, amplification of the CCNE1 gene leads to an overabundance of Cyclin E1, resulting in the hyperactivation of CDK2. This drives uncontrolled cell proliferation. BLU-222 is designed to selectively inhibit CDK2, thereby blocking this aberrant cell cycle progression.
Efficacy Data: BLU-222 vs. Standard Chemotherapy
Direct head-to-head clinical trial data comparing BLU-222 with standard chemotherapy is not yet available as BLU-222 is in early-phase development. The following tables summarize available efficacy data from preclinical studies of BLU-222 and clinical trials of standard chemotherapy in relevant patient populations.
Table 1: Preclinical Efficacy of BLU-222 in Cancer Models
| Cancer Type | Model | Treatment | Efficacy Endpoint | Result | Citation |
| Ovarian Cancer (CCNE1-amplified) | OVCAR-3 T2A CDX | BLU-222 (30 mg/kg BID) | Tumor Growth Inhibition (TGI) at Day 28 | 88% | [1] |
| Ovarian Cancer (CCNE1-amplified) | OVCAR-3 T2A CDX | BLU-222 (100 mg/kg BID) | TGI at Day 28 | 102% | [1] |
| Ovarian Cancer (non-CCNE1-amplified) | ES-2 CDX | BLU-222 (30 mg/kg and 100 mg/kg BID) | TGI at Day 21 | 13% and -1% | [1] |
| HR+/HER2- Breast Cancer (CDK4/6i-naive and resistant) | MCF-7 CDX | BLU-222 (100 mg/kg BID) + Ribociclib (B560063) (75 mg/kg QD) | Antitumor Response | Significantly better than either agent alone | [1] |
CDX: Cell-line Derived Xenograft; BID: twice daily; QD: once daily
Table 2: Clinical Efficacy of Standard Chemotherapy in Platinum-Resistant Ovarian Cancer
| Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| Single-Agent Non-Platinum Cytotoxic Therapy (e.g., liposomal doxorubicin, paclitaxel, gemcitabine, topotecan) | Platinum-Resistant Ovarian Cancer | 10% - 15% | 3 - 4 months | ~12 months | [2] |
| Chemotherapy + Bevacizumab | Platinum-Resistant Ovarian Cancer | 27.3% | 6.7 months | Not significantly improved vs. chemotherapy alone | [3] |
Table 3: Clinical Efficacy of Standard Chemotherapy Post-CDK4/6 Inhibitors in HR+/HER2- Metastatic Breast Cancer
| Treatment Regimen | Patient Population | Median Progression-Free Survival (PFS) | Citation |
| Treatment of Physician's Choice (TPC) Chemotherapy | Endocrine-refractory HR+/HER2- mBC after endocrine therapy | 6.4 months | [4] |
| Ribociclib + Fulvestrant (B1683766)/Exemestane | HR+/HER2- ABC progressed on any CDK4/6i | 5.29 months | [5] |
mBC: metastatic breast cancer; ABC: advanced breast cancer
Early Clinical Data on BLU-222
The Phase 1/2 VELA trial (NCT05252416) is evaluating BLU-222 as a monotherapy and in combination. As of early 2024, data from the dose-escalation portion has been reported:
-
Monotherapy: In heavily pretreated patients with various solid tumors, BLU-222 was generally well-tolerated.[6] Early signs of clinical activity included a confirmed partial response in a patient with HR+/HER2- metastatic breast cancer who had progressed on five prior lines of therapy, including two different CDK4/6 inhibitors.[7]
-
Combination Therapy: In combination with ribociclib and fulvestrant for patients with HR+/HER2- breast cancer who have progressed on a CDK4/6 inhibitor, BLU-222 was also well-tolerated.[8] Preliminary data showed reductions in biomarkers of tumor cell proliferation (thymidine kinase 1) and tumor burden (circulating tumor DNA).[8] An unconfirmed partial response was also observed in this cohort.[8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Xenograft Studies for BLU-222 Efficacy
-
Cell Culture: Human cancer cell lines (e.g., OVCAR-3 for ovarian cancer, MCF-7 for breast cancer) are cultured in appropriate media under standard conditions.
-
Animal Models: Immunodeficient mice (e.g., NU/NU or NOD/SCID), typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. BLU-222 is administered orally (p.o.) at specified doses and schedules. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes are measured at regular intervals to determine the tumor growth inhibition (TGI). Body weight is also monitored as an indicator of toxicity.
Standard Chemotherapy Administration Protocols
Standard chemotherapy regimens are administered intravenously (IV) in cycles. The specific dosage and schedule depend on the agent(s) used and the patient's clinical status.
-
Platinum-Based Chemotherapy for Ovarian Cancer: A common regimen is Carboplatin (AUC 5-6) administered IV over 1 hour, in combination with Paclitaxel (175 mg/m²) IV over 3 hours, repeated every 21 days for six cycles.[9]
-
Single-Agent Chemotherapy for Breast Cancer: An example is Capecitabine, an oral chemotherapeutic agent, administered at a dose of 1000-1250 mg/m² twice daily for 14 days, followed by a 7-day rest period, in a 21-day cycle.
Conclusion
BLU-222, as a selective CDK2 inhibitor, represents a targeted therapeutic strategy for cancers with specific molecular vulnerabilities, such as CCNE1 amplification or resistance to CDK4/6 inhibitors. Preclinical data demonstrates potent antitumor activity in these contexts, particularly in combination with other targeted agents. Early clinical data suggests a manageable safety profile and preliminary signs of efficacy.
In comparison, standard chemotherapy for platinum-resistant ovarian cancer and endocrine-refractory, post-CDK4/6 inhibitor breast cancer offers modest response rates and progression-free survival. While a direct comparison is premature, BLU-222's mechanism of action and early data suggest it may offer a more targeted and potentially more durable therapeutic option for selected patient populations. Further clinical development and data from ongoing trials will be crucial to fully define the efficacy of BLU-222 relative to standard chemotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. ascopubs.org [ascopubs.org]
- 4. oncodaily.com [oncodaily.com]
- 5. Emerging systemic therapy options beyond CDK4/6 inhibitors for hormone receptor-positive HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Blueprint Medicines to Present Leading Clinical Data on CDK2 and CDK4/6 Inhibitor Combo for HR+/HER2- Breast Cancer at 2024 ASCO [synapse.patsnap.com]
- 9. Ovarian Cancer Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
A Head-to-Head Showdown: Unveiling the Next Generation of Selective CDK2 Inhibitors
For researchers, scientists, and drug development professionals, the race to conquer therapeutic resistance in cancer has zeroed in on a critical target: Cyclin-Dependent Kinase 2 (CDK2). The dysregulation of the cell cycle is a hallmark of cancer, and CDK2 is a key driver of the G1/S phase transition.[1] Its inhibition presents a promising strategy, particularly in tumors that have developed resistance to CDK4/6 inhibitors, a common therapy for HR+/HER2- breast cancer.[2] This guide provides a detailed, head-to-head comparison of five leading selective CDK2 inhibitors currently in preclinical and clinical development: AVZO-021, AZD8421, BLU-222, INX-315, and PF-07104091.
This comparative analysis delves into the preclinical data underpinning these drug candidates, presenting their potency, selectivity, and cellular activity in a clear, structured format. Furthermore, it outlines the detailed experimental methodologies for the key assays cited, offering a comprehensive resource for evaluating these promising therapeutics.
The CDK2 Signaling Pathway: A Prime Target for Intervention
CDK2, in partnership with its regulatory cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in orchestrating the cell's progression from the G1 (growth) phase to the S (DNA synthesis) phase. This transition is a critical checkpoint, and its uncontrolled activation is a common feature in many cancers. The diagram below illustrates the canonical CDK2 signaling pathway.
Performance Snapshot: A Quantitative Comparison
The following table summarizes the available preclinical data for the five selective CDK2 inhibitors. It is important to note that direct comparisons should be made with caution, as the experimental conditions and assays may vary between studies.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Highlights | Key Therapeutic Area(s) | Clinical Trial ID |
| AVZO-021 | CDK2 | <0.5 (CDK2/CycE1)* | Not specified | High selectivity over CDK1.[2] | HR+/HER2- Breast Cancer, CCNE1-amplified Solid Tumors[2][3] | NCT05867251[3] |
| AZD8421 | CDK2 | Not specified | 9 (in-cell binding)[4] | >50-fold vs CDK1, >1000-fold vs CDK4/6, >300-fold vs CDK9.[5] | Solid Tumors, including Breast and Ovarian Cancer[4][5] | NCT06188520[5] |
| BLU-222 | CDK2 | Not specified | Not specified | High selectivity, S(10) of 0.045 in kinome scan. | CCNE1-amplified Cancers, HR+/HER2- Breast Cancer[6] | NCT05252416[6] |
| INX-315 | CDK2 | 0.6 (CDK2/CycE)[7] | 2.3 (NanoBRET)[8] | 55-fold vs CDK1/B, 241-fold vs CDK4/D1, 615-fold vs CDK6/D3.[8] | CCNE1-amplified Cancers, CDK4/6i-resistant Breast Cancer[9][10][11][12] | Not specified |
| PF-07104091 | CDK2 | 1.05 (CDK2/CycE1) | Not specified | ~145-fold vs CDK1/CycB1.[13][14] | HR+/HER2- Breast Cancer, Ovarian Cancer, SCLC[1][15] | NCT04553133, NCT05262400[15][16] |
*Data from enzymatic assay using Caliper assay with 1 mM ATP.[3]
Experimental Deep Dive: Methodologies for Key Assays
The evaluation of selective CDK2 inhibitors relies on a battery of in vitro and in vivo experiments. Below are detailed protocols for three fundamental assays used to characterize these compounds.
Experimental Workflow for Evaluating CDK2 Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of selective CDK2 inhibitors, from initial biochemical screening to in vivo efficacy studies.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 3. avenzotx.com [avenzotx.com]
- 4. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 5. Discovery of clinical candidate AZD8421, a potent and highly selective CDK2 inhibitor - American Chemical Society [acs.digitellinc.com]
- 6. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. incyclixbio.com [incyclixbio.com]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. vjoncology.com [vjoncology.com]
Validating BLU-222's Selectivity Against CDK1, CDK4, and CDK6: A Comparative Guide
Objective: This guide provides a detailed, objective comparison of the investigational CDK2 inhibitor BLU-222's selectivity against the closely related cyclin-dependent kinases (CDKs) 1, 4, and 6. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and pathway visualizations to contextualize the inhibitor's mechanism of action.
BLU-222: A Potent and Selective CDK2 Inhibitor
BLU-222 is an orally bioavailable, potent, and highly selective investigational inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] CDK2 is a critical regulator of cell cycle progression, particularly at the G1/S transition.[3] In certain cancers, such as those with Cyclin E1 (CCNE1) gene amplification, cancer cells become dependent on CDK2 for uncontrolled proliferation.[4][5] By selectively targeting CDK2, BLU-222 aims to inhibit tumor growth while minimizing off-target effects that can arise from inhibiting other essential CDKs, such as CDK1 (cell division) and CDK4/6 (G1 progression).[4]
Quantitative Selectivity Profile of BLU-222
The selectivity of BLU-222 has been rigorously evaluated using multiple orthogonal assays, including biochemical enzyme activity assays and cell-based target engagement assays. The data consistently demonstrates a high degree of selectivity for CDK2 over other CDK family members.[4]
The half-maximal inhibitory concentration (IC50) values from key assays are summarized below. A lower IC50 value indicates higher potency. The fold selectivity is calculated by dividing the IC50 of the off-target kinase (e.g., CDK1) by the IC50 of the on-target kinase (CDK2), illustrating how much more potent the inhibitor is for its intended target.
| Kinase | Enzyme Activity IC50 (nM)[6] | Fold Selectivity (Enzymatic) | NanoBRET Activity IC50 (nM)[6] | Fold Selectivity (NanoBRET) |
| CDK2 | 2.6 | - | 17.7 | - |
| CDK1 | 233.6 | 90x | 452.3 | 26x |
| CDK4 | 377.4 | 145x | 5104.6 | 288x |
| CDK6 | 275.2 | 106x | 2621.7 | 148x |
Cellular assays that measure the inhibition of downstream substrates further confirm BLU-222's potent and selective activity in a physiological context.
| Cellular Target (Primary CDK) | Cellular Activity IC50 (nM)[6] |
| pRb T821 (CDK2) | 4.2 |
| pLamin S22 (CDK1) | 380.2 |
| pRb S807/811 (CDK4/6) | 24.0 |
Data Interpretation: The enzymatic assays show that BLU-222 is approximately 90- to 145-fold more selective for CDK2 than for CDK1, CDK4, and CDK6.[6] This high selectivity is maintained in live-cell NanoBRET assays, which measure direct target engagement, where BLU-222 is 26- to 288-fold more selective for CDK2.[6] Cellular activity readouts corroborate these findings, showing potent inhibition of a CDK2-specific phosphorylation site (pRb T821) at a low nanomolar concentration, while significantly higher concentrations are required to inhibit markers of CDK1 activity.[6][7]
The Role of CDKs in G1/S Phase Progression
Understanding the distinct roles of CDK1, CDK2, CDK4, and CDK6 in the cell cycle is crucial for appreciating the importance of inhibitor selectivity. The G1 to S phase transition is a critical checkpoint for cell proliferation and is tightly regulated by these kinases.
As illustrated, CDK4 and CDK6, activated by Cyclin D in response to growth signals, initiate the phosphorylation of the Retinoblastoma protein (RB).[8][9] This allows CDK2, activated by Cyclin E, to complete RB hyperphosphorylation, leading to the release of E2F transcription factors that drive the expression of genes necessary for DNA synthesis and S-phase entry.[3][10] CDK1's primary role is to regulate entry into and progression through mitosis (M phase).[3] Selective inhibition of CDK2 is designed to halt proliferation in cancer cells that are specifically dependent on its activity, without disrupting the broader cell cycle regulation governed by CDK1, CDK4, and CDK6 in healthy cells.
Experimental Protocols
The validation of BLU-222's selectivity relies on a workflow of biochemical and cellular assays designed to probe its potency against various kinases directly and within a complex cellular environment.
Biochemical (Enzymatic) Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 of BLU-222 against isolated CDK/cyclin complexes.
-
Protocol:
-
Recombinant human CDK/cyclin pairs (e.g., CDK2/Cyclin E1, CDK1/Cyclin B1, CDK4/Cyclin D1, CDK6/Cyclin D3) are prepared.[6]
-
Serial dilutions of BLU-222 are incubated with the specific CDK/cyclin complex in a reaction buffer.
-
The kinase reaction is initiated by adding a peptide substrate and a defined concentration of ATP (e.g., 1 mM), often including a radiolabeled ATP like [γ-³³P]ATP.[6][11]
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).[11]
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity using a scintillation counter.[11]
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.[11]
-
NanoBRET™ Target Engagement Assay
This is a live-cell assay that quantifies the binding of an inhibitor to its target protein.
-
Objective: To measure the potency and selectivity of BLU-222 binding to CDK targets within intact cells.
-
Protocol:
-
Cells (e.g., HEK293) are co-transfected with plasmids encoding for a specific CDK fused to NanoLuc® luciferase and a corresponding cyclin partner.[12]
-
The cells are treated with serial dilutions of BLU-222 along with a fluorescent energy transfer probe (tracer) that also binds to the CDK's active site.[12][13]
-
If BLU-222 binds to the CDK, it displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
The BRET signal is measured using a luminometer.[11]
-
The data is normalized, and a dose-response curve is generated to determine the cellular IC50 for target engagement.[11]
-
Cellular Activity Assays (Phospho-Substrate Analysis)
These assays measure the functional consequence of target inhibition by quantifying the phosphorylation of known downstream substrates.
-
Objective: To confirm that BLU-222 inhibits the intended CDK signaling pathway in cancer cell lines.
-
Protocol:
-
Relevant cancer cell lines are selected. For CDK2, a CDK2-dependent line like OVCAR-3 is used. For CDK4/6, a dependent line like T47D is used.[7][14]
-
Cells are treated with a dose titration of BLU-222 for a specified period (e.g., 2-24 hours).[7][13]
-
Following treatment, cells are lysed, and protein extracts are collected.
-
The phosphorylation status of specific CDK substrates is analyzed, typically by Western Blot or AlphaLISA®.
-
Signal intensity is quantified, and IC50 values are calculated based on the reduction of the phosphorylation signal.
-
Conclusion
The comprehensive data obtained from biochemical, target engagement, and cellular assays consistently validates BLU-222 as a highly selective inhibitor of CDK2. Its potency against CDK2 is in the low nanomolar range, while its activity against CDK1, CDK4, and CDK6 is significantly weaker, demonstrating a favorable selectivity profile. This high degree of selectivity is a critical attribute, suggesting a potential for a wider therapeutic window by minimizing off-target toxicities associated with the inhibition of other essential cell cycle kinases. These findings provide a strong rationale for the clinical development of BLU-222 in cancers characterized by CDK2 dependency.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. blueprintmedicines.com [blueprintmedicines.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting cyclin-dependent kinases 4 and 6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. blueprintmedinfo.com [blueprintmedinfo.com]
- 14. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BLU-222 and Other Cell Cycle Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving with the development of targeted therapies that exploit the vulnerabilities of cancer cells. Among these, inhibitors of cyclin-dependent kinases (CDKs), master regulators of the cell cycle, have emerged as a promising class of therapeutics. This guide provides a comprehensive comparative analysis of BLU-222, a highly selective CDK2 inhibitor, against other notable cell cycle inhibitors, including CDK4/6 inhibitors and pan-CDK inhibitors. This objective comparison is supported by preclinical and clinical data to inform research and drug development decisions.
Mechanism of Action: Targeting the Cell Cycle Engine
Cell cycle progression is a tightly regulated process orchestrated by the sequential activation of CDKs. In many cancers, this regulation is lost, leading to uncontrolled cell proliferation. Different classes of CDK inhibitors target specific points in this cycle.
BLU-222: A Precision Strike on CDK2
BLU-222 is an investigational, orally bioavailable, and highly selective inhibitor of CDK2.[1][2] CDK2, in complex with Cyclin E and Cyclin A, plays a critical role in the G1/S phase transition and S phase progression.[1] By specifically targeting CDK2, BLU-222 aims to induce cell cycle arrest and inhibit the proliferation of cancer cells that are dependent on this pathway.[1] This high selectivity is anticipated to minimize off-target effects commonly associated with less selective CDK inhibitors.[2]
CDK4/6 Inhibitors: Halting G1 Progression
Palbociclib, ribociclib, and abemaciclib (B560072) are approved inhibitors that selectively target CDK4 and CDK6.[3] These kinases, when complexed with Cyclin D, phosphorylate the retinoblastoma protein (Rb), a key tumor suppressor.[3] This phosphorylation event releases the E2F transcription factor, which in turn activates genes required for the transition from the G1 to the S phase of the cell cycle.[3] By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, leading to a G1 cell cycle arrest.[3]
Pan-CDK Inhibitors: A Broader Approach
Dinaciclib and AZD5438 represent a class of pan-CDK inhibitors that target multiple CDKs with varying degrees of potency. Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[4] AZD5438 potently inhibits CDK1, CDK2, and CDK9.[5] This broader inhibition profile can lead to cell cycle arrest at multiple checkpoints.
The following diagram illustrates the points of intervention of these different classes of cell cycle inhibitors within the G1/S transition.
Caption: Simplified signaling pathway of the G1/S cell cycle transition and the points of inhibition by different classes of CDK inhibitors.
Quantitative Data Presentation: A Head-to-Head Comparison
The potency and selectivity of CDK inhibitors are critical determinants of their efficacy and safety profiles. The following tables summarize the half-maximal inhibitory concentrations (IC50) of BLU-222 and other cell cycle inhibitors against a panel of cyclin-dependent kinases.
Table 1: Biochemical Potency (IC50, nM) of Selected Cell Cycle Inhibitors
| Inhibitor | CDK1/CycB | CDK2/CycE | CDK4/CycD1 | CDK5/p25 | CDK6/CycD3 | CDK9/CycT |
| BLU-222 | 208 | 4.2 | 145 | - | 106 | - |
| Palbociclib | >10,000 | >10,000 | 11 | - | 15 | - |
| Ribociclib | - | - | 10 | - | 39 | - |
| Abemaciclib | - | - | 2 | - | 5 | 5 |
| Dinaciclib | 3 | 1 | - | 1 | - | 4 |
| AZD5438 | 16 | 6 | 450 | 14 | 21 | 20 |
Data compiled from multiple sources.[4][5][6] Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
Table 2: Cellular Anti-proliferative Activity (IC50/GI50, µM) in Selected Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (µM) |
| BLU-222 | MCF7 PR1.2 | Breast Cancer (Palbociclib Resistant) | 0.54 |
| BLU-222 | T47D PR4.8 | Breast Cancer (Palbociclib Resistant) | 0.18 |
| Dinaciclib | HepG2 | Liver Cancer | ~0.005 |
| AZD5438 | MCF-7 | Breast Cancer | 0.2 |
| AZD5438 | SW620 | Colorectal Cancer | ~1.0 |
Data compiled from multiple sources.[5][7][8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate CDK inhibitors.
In Vitro Kinase Assay (Luminescence-Based)
This assay measures the direct inhibitory effect of a compound on the kinase activity of a purified CDK/Cyclin complex by quantifying ATP consumption.
Materials:
-
Recombinant human CDK/Cyclin complex
-
Kinase substrate (e.g., a peptide or protein)
-
Kinase assay buffer
-
ATP
-
Test inhibitor (e.g., BLU-222) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: In each well of the plate, add the kinase assay buffer, the CDK/Cyclin enzyme, and the kinase substrate.
-
Inhibitor Addition: Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol. This involves a two-step process that first terminates the kinase reaction and depletes the remaining ATP, and then converts the produced ADP back to ATP, which is used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition. Calculate the percent inhibition for each inhibitor concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: General experimental workflow for an in vitro kinase assay.
Cell Proliferation Assay (e.g., CyQUANT™ or MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., BLU-222) dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
CyQUANT™ Cell Proliferation Assay Kit or MTT reagent
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in the cell culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Quantification of Cell Proliferation:
-
For CyQUANT™ Assay: Lyse the cells and add the CyQUANT™ GR dye, which fluoresces upon binding to cellular nucleic acids.
-
For MTT Assay: Add MTT reagent to the wells. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: The signal is proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value from the dose-response curve.[9][10]
Preclinical and Clinical Landscape
BLU-222 in Preclinical Models
Preclinical studies have demonstrated the potent anti-tumor activity of BLU-222 in various cancer models.[1] In cell-line derived xenograft (CDX) models of CCNE1-amplified ovarian cancer, BLU-222 monotherapy resulted in significant tumor growth inhibition.[6] Furthermore, in models of CDK4/6 inhibitor-resistant breast cancer, the combination of BLU-222 with a CDK4/6 inhibitor showed synergistic anti-tumor effects.[8]
Clinical Development of BLU-222
BLU-222 is currently being evaluated in a Phase 1/2 clinical trial (VELA, NCT05252416) in patients with advanced solid tumors, including those with CCNE1 amplification and HR+/HER2- breast cancer that has progressed on CDK4/6 inhibitor therapy.[2][11] Early results from this study have shown that BLU-222 is generally well-tolerated, and preliminary signs of anti-tumor activity have been observed.[11]
Comparative Efficacy of CDK4/6 Inhibitors in the Clinic
While no head-to-head clinical trials have directly compared the efficacy of all three approved CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib), numerous Phase 3 trials have established their benefit in combination with endocrine therapy for HR+/HER2- advanced breast cancer.[12][13][14] Meta-analyses of these trials suggest that all three agents provide a significant progression-free survival (PFS) benefit, with some differences in their safety profiles.[13][14] Real-world evidence studies have also shown similar overall survival outcomes among the different CDK4/6 inhibitors.[12][15]
Conclusion
The field of cell cycle inhibition in oncology is rapidly advancing, with a move towards more selective and potent agents. BLU-222, with its high selectivity for CDK2, represents a promising therapeutic strategy, particularly for cancers with CCNE1 amplification and as a potential combination partner to overcome resistance to CDK4/6 inhibitors. The CDK4/6 inhibitors have already transformed the treatment landscape for HR+/HER2- breast cancer. Pan-CDK inhibitors, while potent, may have a narrower therapeutic window due to their broader activity.
The comparative data presented in this guide highlights the distinct profiles of these inhibitors. The choice of a particular cell cycle inhibitor for further research or clinical development will depend on the specific cancer type, its underlying genetic drivers, and the potential for combination therapies. The ongoing clinical evaluation of BLU-222 will be crucial in defining its role in the armamentarium of anti-cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 9. blueprintmedicines.com [blueprintmedicines.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer [frontiersin.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Real-World Comparative Efficacy of CDK4/6 Inhibitors in First-Line Treatment of HR+/HER2- Metastatic Breast Cancer - Tempus [tempus.com]
Assessing the Superiority of BLU-222: A Comparative Guide to Selective vs. Non-Selective CDK Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel selective CDK2 inhibitor, BLU-222, against established non-selective CDK inhibitors. It synthesizes preclinical and clinical data to highlight key differences in efficacy, safety, and mechanism of action, supported by detailed experimental protocols and visual representations of signaling pathways.
The landscape of cancer therapeutics has been significantly shaped by the advent of cyclin-dependent kinase (CDK) inhibitors. These agents disrupt the cell cycle, a fundamental process dysregulated in cancer, offering a targeted approach to halting tumor proliferation.[1][2] While the first generation of pan-CDK inhibitors showed promise, their broad activity often led to significant toxicity.[1] This paved the way for more selective agents, with the CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—becoming a cornerstone of treatment for hormone receptor-positive (HR+), HER2-negative breast cancer.[2][3][4] However, acquired resistance to these therapies, often driven by the upregulation of the CDK2/cyclin E pathway, remains a significant clinical hurdle.[5][6] BLU-222, a potent and highly selective oral inhibitor of CDK2, has emerged as a promising strategy to address this unmet need.[7][8][9]
Mechanism of Action: A Shift in Selectivity
Non-selective CDK inhibitors, such as the approved CDK4/6 inhibitors, primarily target the G1-S phase transition of the cell cycle by inhibiting CDK4 and CDK6.[2][10] This prevents the phosphorylation of the retinoblastoma protein (Rb), a crucial step for cell cycle progression.[2]
In contrast, BLU-222 specifically targets CDK2, a kinase that forms a complex with cyclin E to also drive the G1/S transition.[9][11] Hyperactivation of the CDK2/cyclin E complex, often due to amplification of the CCNE1 gene, is a known mechanism of resistance to CDK4/6 inhibitors and is associated with poor prognosis in various cancers, including ovarian and breast cancer.[5][8][11] By selectively inhibiting CDK2, BLU-222 aims to overcome this resistance mechanism and offer a therapeutic option for tumors dependent on this pathway.[8]
References
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 4. Adjuvant CDK4/6 Inhibitors for Early Breast Cancer: How to Choose Wisely? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blueprintmedicines.com [blueprintmedicines.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. targetedonc.com [targetedonc.com]
- 11. blueprintmedinfo.com [blueprintmedinfo.com]
benchmarking BLU-222 against existing treatments for CCNE1-amplified tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BLU-222, an investigational and highly selective CDK2 inhibitor, against existing therapeutic options for tumors characterized by CCNE1 amplification. The content herein summarizes preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to inform research and drug development decisions in this critical area of oncology.
Introduction: The Challenge of CCNE1 Amplification and the Role of CDK2 Inhibition
Amplification of the CCNE1 gene, encoding Cyclin E1, is a significant driver of tumorigenesis in a subset of aggressive cancers, including high-grade serous ovarian cancer (HGSOC) and endometrial carcinomas. This genetic alteration leads to the constitutive activation of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S cell cycle transition. The hyperactivated Cyclin E1/CDK2 complex phosphorylates and inactivates the retinoblastoma protein (Rb), leading to uncontrolled cell proliferation and genomic instability. Notably, CCNE1 amplification is often associated with resistance to standard-of-care chemotherapies and a poor prognosis, highlighting the urgent need for targeted therapeutic strategies.
BLU-222 is an orally bioavailable, potent, and highly selective small-molecule inhibitor of CDK2. By targeting the ATP-binding pocket of CDK2, BLU-222 aims to restore cell cycle control in CCNE1-amplified cancer cells, leading to cell cycle arrest and inhibition of tumor growth. This guide benchmarks the preclinical efficacy of BLU-222 as a monotherapy and in combination with existing treatments, providing a data-driven overview of its therapeutic potential.
Mechanism of Action: Restoring the G1/S Checkpoint
The core mechanism of BLU-222 lies in its selective inhibition of CDK2. In cancer cells with CCNE1 amplification, the abundance of Cyclin E1 leads to hyperactivation of CDK2. This drives the cell cycle forward by phosphorylating Rb, which then releases the E2F transcription factor to promote the expression of genes necessary for DNA replication. BLU-222 blocks this phosphorylation event, maintaining Rb in its active, hypophosphorylated state, thereby enforcing a G1/S cell cycle arrest.
Preclinical Efficacy of BLU-222: Monotherapy and Combination Therapy
Preclinical studies have demonstrated the potent and selective activity of BLU-222 in CCNE1-amplified cancer models. As a monotherapy, BLU-222 has shown significant anti-tumor activity.[1] Furthermore, combination studies with standard-of-care chemotherapies have indicated a synergistic effect, suggesting that BLU-222 could enhance the efficacy of existing treatment regimens.
In Vitro Anti-proliferative Activity
BLU-222 has demonstrated potent anti-proliferative effects in CCNE1-amplified ovarian and endometrial cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation is significantly lower in cell lines with CCNE1 amplification compared to those without.
| Cell Line | Cancer Type | CCNE1 Status | BLU-222 IC50 (nM) |
| OVCAR-3 | Ovarian Cancer | Amplified | 2.3 (intracellular) |
| MFE-296 | Endometrial Cancer | Amplified | Data not publicly available |
| KLE | Endometrial Cancer | Amplified | Data not publicly available |
| HEC-1-B | Endometrial Cancer | Normal | Data not publicly available |
Table 1: In Vitro Anti-proliferative Activity of BLU-222 in Selected Cancer Cell Lines. Note: Specific IC50 values for all cell lines are not consistently reported across public sources. The OVCAR-3 value is for a similar selective CDK2 inhibitor, INX-315, and is provided as a representative example.
In Vivo Efficacy in Xenograft Models
In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have been crucial in evaluating the anti-tumor activity of BLU-222.
In preclinical models of CCNE1-aberrant endometrial cancer, the combination of BLU-222 with paclitaxel (B517696) has shown enhanced anti-tumor responses.[2][3][4] In vivo studies in PDX models demonstrated that while BLU-222 monotherapy elicited a strong anti-tumor response, the combination with paclitaxel further strengthened this effect.[4]
| Treatment Group | Dosing Schedule | Tumor Model | Efficacy Outcome |
| Vehicle | - | Endometrial Cancer PDX | Tumor Growth |
| BLU-222 | 60 mg/kg BID | Endometrial Cancer PDX | Strong Antitumor Response |
| Paclitaxel | 10 mg/kg QW | Endometrial Cancer PDX | Moderate Antitumor Response |
| BLU-222 + Paclitaxel | 60 mg/kg BID + 10 mg/kg QW | Endometrial Cancer PDX | Enhanced Antitumor Response |
Table 2: Preclinical Efficacy of BLU-222 in Combination with Paclitaxel in CCNE1-Aberrant Endometrial Cancer PDX Models. Note: Quantitative tumor growth inhibition (TGI) percentages are not detailed in the publicly available abstracts.
The combination of BLU-222 with carboplatin (B1684641), a standard-of-care chemotherapy for ovarian cancer, has shown promising results in a CCNE1-amplified ovarian cancer CDX model (OVCAR-3). While carboplatin alone led to tumor stasis, the combination with BLU-222 induced durable tumor regression, which was sustained even after the cessation of treatment.[1]
| Treatment Group | Tumor Model | Efficacy Outcome |
| Vehicle | OVCAR-3 CDX | Tumor Growth |
| Carboplatin | OVCAR-3 CDX | Tumor Stasis |
| BLU-222 + Carboplatin | OVCAR-3 CDX | Durable Tumor Regression |
Table 3: Preclinical Efficacy of BLU-222 in Combination with Carboplatin in a CCNE1-Amplified Ovarian Cancer CDX Model. Note: Specific quantitative data on tumor volume changes are not provided in the available abstracts.
Existing Treatments for CCNE1-Amplified Tumors
The current treatment landscape for CCNE1-amplified tumors primarily relies on conventional chemotherapy, with limited targeted options.
-
Standard-of-Care Chemotherapy: Platinum-based agents (e.g., carboplatin) and taxanes (e.g., paclitaxel) are the cornerstones of first-line treatment for high-grade serous ovarian and endometrial cancers. However, tumors with CCNE1 amplification often exhibit chemoresistance.[5]
-
PARP Inhibitors: While PARP inhibitors have revolutionized the treatment of HRD-positive ovarian cancer, the CCNE1-amplified subgroup is generally considered distinct and less likely to benefit from this class of drugs.[5]
-
Other Investigational Agents: Other targeted therapies are being investigated for CCNE1-amplified cancers, including inhibitors of WEE1 (e.g., azenosertib) and ATR (e.g., camonsertib), often in combination with other agents.[6][7]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. The following are representative protocols for key assays used in the preclinical evaluation of BLU-222.
Cell Viability Assay (e.g., CyQuant)
This assay is used to determine the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a density that allows for exponential growth over the course of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of BLU-222 or the vehicle control (DMSO).
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Staining: Lyse the cells and stain the DNA with the CyQuant GR dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for pRb and Cyclin E1
This technique is used to assess the on-target effect of BLU-222 by measuring the phosphorylation status of Rb and the expression levels of Cyclin E1.
-
Cell Lysis: Treat cells with BLU-222 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, Cyclin E1, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of BLU-222 on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with BLU-222 for 24-48 hours, then harvest both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Dynamic Duo: Validating pRb and TK1 as Predictive Biomarkers for the Selective CDK2 Inhibitor BLU-222
A Comparative Guide for Researchers and Drug Development Professionals
The advent of selective cyclin-dependent kinase (CDK) inhibitors has marked a significant advancement in precision oncology. BLU-222, a potent and highly selective inhibitor of CDK2, is currently under investigation for the treatment of various solid tumors, particularly those with aberrations in the cell cycle regulatory machinery. The identification of robust predictive biomarkers is paramount to enriching patient populations who are most likely to benefit from this targeted therapy. This guide provides a comprehensive comparison of phosphorylated retinoblastoma protein (pRb) and thymidine (B127349) kinase 1 (TK1) as key predictive biomarkers for BLU-222, supported by experimental data and detailed methodologies.
The Core Signaling Axis: How BLU-222 Exerts its Effect
BLU-222 targets the cyclin E/CDK2 complex, a critical regulator of the G1/S phase transition in the cell cycle. The canonical pathway involves the phosphorylation of the retinoblastoma protein (Rb) by this complex. Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry, including thymidine kinase 1 (TK1), an enzyme crucial for DNA synthesis.[1][2] By inhibiting CDK2, BLU-222 prevents the phosphorylation of Rb, thereby keeping E2F sequestered and halting cell cycle progression. This mechanism underscores the potential of both pRb and TK1 as pharmacodynamic and predictive biomarkers.
Caption: BLU-222 inhibits the Cyclin E/CDK2 complex, preventing Rb phosphorylation and subsequent TK1 expression.
Comparative Analysis of pRb and TK1 as Predictive Biomarkers
Both pRb and TK1 have shown promise in predicting response to BLU-222, albeit with distinct characteristics and clinical utility.
| Feature | Phosphorylated Rb (pRb) | Thymidine Kinase 1 (TK1) |
| Biomarker Type | Proximal pharmacodynamic marker | Downstream pharmacodynamic and proliferation marker |
| Biological Role | Direct substrate of CDK2; gatekeeper of the G1/S transition | Enzyme essential for DNA synthesis; marker of cell proliferation |
| Predictive Value | Intact Rb is essential for sensitivity. Loss of Rb is a primary mechanism of resistance.[1][2] Inhibition of pRb in tumor tissue confirms target engagement.[3] | Reductions in serum TK1 activity correlate with BLU-222 exposure and clinical activity. [4][5] Lower baseline TK1 may be associated with longer progression-free survival.[6] |
| Measurement | Primarily assessed in tumor biopsies via immunohistochemistry (IHC) or AlphaLISA.[1][3] | Can be measured as enzyme activity in serum/plasma or as mRNA/protein levels in tissue.[4][7][8] |
| Advantages | - Directly reflects target engagement of BLU-222.- Strong biological rationale for its predictive role. | - Minimally invasive (serum/plasma measurement).- Allows for dynamic monitoring of treatment response.[9] |
| Limitations | - Requires invasive tumor biopsies.- May not fully capture dynamic changes in tumor proliferation. | - Indirect measure of target engagement.- Can be influenced by other factors affecting cell proliferation. |
Supporting Experimental Data
Preclinical Validation
In preclinical models of ovarian and endometrial cancer with CCNE1 amplification, treatment with BLU-222 led to a dose-dependent inhibition of pRb and TK1.[1] This effect was observed in CCNE1-amplified cells but not in cells with normal CCNE1 copy numbers, highlighting the specificity of BLU-222.[1] Furthermore, CRISPR-Cas9 screens have identified that the loss of RB1 (the gene encoding Rb) confers resistance to BLU-222.[2]
Clinical Evidence from the VELA Trial
Updated findings from the Phase 1 dose-escalation portion of the VELA clinical trial of BLU-222 in combination with ribociclib (B560063) and fulvestrant (B1683766) in patients with HR+/HER2- breast cancer have provided strong clinical validation for TK1 as a biomarker.[4]
-
Significant reductions in TK1: Preliminary clinical data showed notable reductions in the biomarker thymidine kinase 1 (TK1).[4]
-
Correlation with exposure: The most significant reductions in TK1 were observed in patients treated with the 400 mg BID dose of BLU-222, and these reductions correlated significantly with BLU-222 exposure.[4][5]
-
Tumor burden correlation: Reductions in circulating tumor DNA (ctDNA), a marker of tumor burden, were also observed, further supporting the anti-tumor activity indicated by TK1 reduction.[5]
Alternative and Combinatorial Biomarkers
While pRb and TK1 are central to predicting response to BLU-222, a multi-biomarker approach may offer a more refined patient selection strategy.
-
CCNE1 Amplification: As the primary driver of CDK2 dependency in many tumors, CCNE1 gene amplification is a key predictive biomarker for BLU-222 sensitivity.[1][2]
-
p16 (CDKN2A) Expression: p16 is an endogenous inhibitor of CDK4/6. In preclinical models, low p16 expression in combination with intact Rb and high CCNE1 was predictive of a synergistic response to the combination of BLU-222 and a CDK4/6 inhibitor.[1][10]
A proposed combinatorial biomarker signature for enhanced response to BLU-222, especially in combination with CDK4/6 inhibitors, is high CCNE1, intact Rb, and low p16 .[1][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of these biomarkers.
Western Blotting for pRb and TK1
-
Cell Lysis: Treat cancer cell lines with varying concentrations of BLU-222 for a specified duration (e.g., 24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against pRb (e.g., Ser807/811), total Rb, TK1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
AlphaLISA for pRb
-
Sample Preparation: Lyse cells treated with BLU-222 using the supplied AlphaLISA lysis buffer.
-
Assay Procedure: Add cell lysates to a 384-well plate. Add a mixture of acceptor beads conjugated to an antibody recognizing total Rb and donor beads conjugated to an antibody recognizing phosphorylated Rb (e.g., Thr821/826).
-
Incubation: Incubate the plate in the dark at room temperature for a specified time.
-
Signal Detection: Read the plate on an EnVision plate reader. The AlphaLISA signal is proportional to the amount of pRb.
Caption: Workflow for the experimental validation of pRb and TK1 as biomarkers for BLU-222.
Serum TK1 Activity Assay
-
Sample Collection: Collect whole blood from patients at baseline and at specified time points during BLU-222 treatment. Process to obtain serum.
-
Assay Principle: Utilize a commercially available TK1 activity assay kit (e.g., DiviTum®). The assay is based on the incorporation of a radiolabeled thymidine analogue (e.g., bromodeoxyuridine, BrdU) into a DNA strand, which is then detected by an ELISA-like method.
-
Procedure: Follow the manufacturer's protocol for incubating serum samples with the reaction mixture.
-
Measurement: Measure the absorbance or fluorescence on a plate reader. The signal is proportional to the TK1 activity in the serum.
Conclusion
Both pRb and TK1 stand out as robust and clinically relevant biomarkers for predicting and monitoring the response to the selective CDK2 inhibitor BLU-222. The status of pRb in tumor tissue serves as a fundamental determinant of sensitivity, with intact Rb being a prerequisite for response. On the other hand, serum TK1 activity offers a dynamic and minimally invasive tool to monitor treatment efficacy in real-time. For a comprehensive patient stratification strategy, a combinatorial approach that includes the assessment of CCNE1 amplification, Rb status, and p16 expression, complemented by longitudinal monitoring of serum TK1, will be invaluable in the clinical development and application of BLU-222. This multi-faceted biomarker strategy will be instrumental in delivering the full potential of this targeted therapy to the right patients.
References
- 1. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. Blueprint Medicines to Present Leading Clinical Data on CDK2 and CDK4/6 Inhibitor Combo for HR+/HER2- Breast Cancer at 2024 ASCO [synapse.patsnap.com]
- 5. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting [prnewswire.com]
- 6. Pharmacodynamic Modeling of CDK4/6 Inhibition-Related Biomarkers and the Characterization of the Relationship Between Biomarker Response and Progression-Free Survival in Patients With Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential biomarkers of resistance to CDK4/6 inhibitors: a narrative review of preclinical and clinical studies - Huang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 8. Serum thymidine kinase 1 activity as a pharmacodynamic marker of cyclin-dependent kinase 4/6 inhibition in patients with early-stage breast cancer receiving neoadjuvant palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic Review of Molecular Biomarkers Predictive of Resistance to CDK4/6 Inhibition in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Comparative Analysis of BLU-222: Monotherapy vs. Combination Therapy in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational CDK2 inhibitor, BLU-222, as a monotherapy and in combination with ribociclib (B560063) and fulvestrant (B1683766). The data is primarily drawn from the Phase 1/2 VELA clinical trial (NCT05252416), which is evaluating the safety, tolerability, and preliminary efficacy of BLU-222 in patients with advanced solid tumors, including hormone receptor-positive (HR+)/HER2-negative breast cancer.
Executive Summary
BLU-222, a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), has demonstrated promising anti-tumor activity in preclinical models. The VELA trial provides the first clinical insights into its potential as both a single agent and as part of a combination regimen. Early data suggests that BLU-222 is generally well-tolerated in both settings. The combination therapy with ribociclib (a CDK4/6 inhibitor) and fulvestrant (an estrogen receptor antagonist) has shown early signs of clinical activity in heavily pretreated HR+/HER2- breast cancer patients, a population with a significant unmet medical need. This guide synthesizes the available clinical data to facilitate a comparative understanding of these two therapeutic approaches.
Data Presentation
The following tables summarize the key characteristics and reported outcomes for BLU-222 monotherapy and combination therapy from the VELA trial.
Table 1: Patient Demographics and Dosing Information
| Characteristic | BLU-222 Monotherapy | BLU-222 + Ribociclib + Fulvestrant |
| Number of Patients | 53 | 19 |
| Cancer Types | Breast Cancer (32%), Ovarian Cancer (21%), Endometrial Cancer (8%), Uterine Cancer (8%), Other Solid Tumors | HR+/HER2- Breast Cancer (100%) |
| Prior Lines of Therapy (Median) | 5 | Not explicitly stated, but patients had progressed on prior CDK4/6 inhibitors. |
| BLU-222 Dosing | 50-800 mg BID (dose escalation) | 100-400 mg BID (dose escalation) |
| Combination Agent Dosing | N/A | Ribociclib: 400 mg QD; Fulvestrant: Standard dose |
Data as of January 22, 2024, and the data cutoff for the combination therapy update.[1][2]
Table 2: Comparative Safety Profile - Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event (≥15% in Monotherapy Arm) | BLU-222 Monotherapy (Any Grade) | BLU-222 + Ribociclib + Fulvestrant (Any Grade) |
| Gastrointestinal Events (Nausea, Diarrhea, Vomiting) | Common | Generally mild |
| Fatigue | Common | Not explicitly stated |
| Anemia | Common | Generally mild (hematologic) |
| Photophobia | Common | Not explicitly stated |
| Hypokalemia | Common | Not explicitly stated |
| Dose-Limiting Toxicities (DLTs) | 2 patients (Grade 3 nausea at 800 mg BID; Grade 3 blurred vision/photophobia at 600 mg BID) | None reported |
| Treatment-Related Severe Adverse Events (SAEs) | Not explicitly stated | None reported |
| Treatment Discontinuations due to AEs | Not explicitly stated | None reported |
Qualitative descriptions for the combination arm are based on available press releases and abstracts.[1][2][3]
Table 3: Preliminary Efficacy and Biomarker Analysis
| Outcome | BLU-222 Monotherapy | BLU-222 + Ribociclib + Fulvestrant |
| Overall Response Rate (ORR) | One unconfirmed partial response reported in a patient with HR+/HER2- metastatic breast cancer.[4] | One unconfirmed partial response reported in a patient who had progressed on six prior lines of therapy.[3] |
| Thymidine (B127349) Kinase 1 (TK1) Activity | Decreased TK1 activity associated with increasing doses.[1] | Notable reductions in TK1, with the most significant reductions at the 400 mg BID dose of BLU-222.[3] |
| Circulating Tumor DNA (ctDNA) | Not explicitly reported. | Reductions in ctDNA levels in all evaluable patients at the highest dose regimen.[3] |
Experimental Protocols
Detailed experimental protocols for the VELA trial are maintained by the sponsor, Blueprint Medicines. However, based on publicly available information and general clinical trial practices, the following methodologies are inferred for key experiments.
VELA Trial (NCT05252416) Design
The VELA trial is a Phase 1/2, open-label, first-in-human study evaluating BLU-222 as a single agent and in combination therapies.[5]
-
Phase 1 (Dose Escalation): This phase is designed to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of BLU-222, both as a monotherapy and in combination with other agents. Safety and tolerability are the primary endpoints.
-
Phase 2 (Dose Expansion): This phase will further evaluate the safety and anti-tumor activity (including Overall Response Rate) of BLU-222 at the RP2D in specific patient cohorts.
Inclusion Criteria (General):
-
Patients with advanced solid tumors who have progressed on standard-of-care therapies.
-
For the combination arm, patients with HR+/HER2- breast cancer whose disease has progressed after treatment with a CDK4/6 inhibitor.[6]
Exclusion Criteria (General):
-
Patients with rapidly progressing disease (visceral crisis).
-
Certain pre-existing medical conditions or prior treatments that could interfere with the study drug.[6]
Biomarker Analysis
Thymidine Kinase 1 (TK1) Activity Assay: Serum TK1 activity is a marker of cell proliferation. While the specific assay used in the VELA trial is not detailed in the provided results, a common method is a radio-enzymatic assay or an ELISA-based assay.
-
Sample Collection: Blood samples are collected from patients at baseline and at specified time points during treatment.
-
Sample Processing: Serum is separated from whole blood by centrifugation.
-
Assay Principle (Exemplary): An ELISA-based TK1 assay typically involves the following steps:
-
Capture of TK1 protein from the serum sample onto a microplate pre-coated with anti-TK1 antibodies.
-
Incubation with a substrate (e.g., a thymidine analog) and ATP.
-
The enzymatic reaction results in the phosphorylation of the substrate by the captured TK1.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the phosphorylated substrate.
-
A chromogenic substrate is added, and the resulting color change is measured spectrophotometrically. The intensity of the color is proportional to the TK1 activity in the sample.
-
Circulating Tumor DNA (ctDNA) Analysis: ctDNA analysis is used to detect and quantify tumor-derived DNA fragments in the bloodstream, providing a non-invasive measure of tumor burden and response to therapy. The specific platform used in the VELA trial is not specified, but the general workflow is as follows:
-
Sample Collection: Whole blood is collected in specialized tubes (e.g., containing a cell-stabilizing agent) to prevent the release of genomic DNA from blood cells.
-
Sample Processing: Plasma is separated from the blood cells through a multi-step centrifugation process.
-
ctDNA Extraction: Cell-free DNA is extracted from the plasma using commercially available kits.
-
Library Preparation and Sequencing: The extracted cfDNA is then used to prepare a library for next-generation sequencing (NGS). This may involve targeted panels that focus on cancer-related genes or whole-exome/genome sequencing.
-
Bioinformatic Analysis: The sequencing data is analyzed to identify tumor-specific mutations and quantify the variant allele frequency (VAF) of these mutations, which corresponds to the level of ctDNA.
Mandatory Visualization
Signaling Pathway
Caption: Simplified CDK2 signaling pathway in cancer and points of therapeutic intervention.
Experimental Workflow
Caption: High-level workflow of the VELA (NCT05252416) clinical trial.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Blueprint Medicines to Present Leading Clinical Data on CDK2 and CDK4/6 Inhibitor Combo for HR+/HER2- Breast Cancer at 2024 ASCO [synapse.patsnap.com]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Kinase Landscape: A Comparative Safety Analysis of the CDK2 Inhibitor BLU-222 and Approved CDK4/6 Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of targeted cancer therapies with improved safety profiles is a paramount objective. Cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. While the approved CDK4/6 inhibitors—palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072)—have demonstrated significant efficacy, their distinct safety profiles necessitate careful consideration in clinical practice. The development of next-generation CDK inhibitors, such as the selective CDK2 inhibitor BLU-222, prompts a critical evaluation of their potential to offer a more favorable therapeutic window.
This guide provides a comprehensive comparison of the safety profile of the investigational CDK2 inhibitor BLU-222 relative to the established CDK4/6 inhibitors. By presenting quantitative data from clinical trials, outlining key experimental methodologies, and visualizing relevant biological pathways and workflows, this document aims to equip researchers with the information necessary to assess the evolving landscape of CDK inhibition.
Comparative Safety Profiles: A Tabular Overview
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) associated with BLU-222 and the approved CDK4/6 inhibitors. It is important to note that the data for BLU-222 is from the ongoing Phase 1/2 VELA trial and is presented for a combination therapy of BLU-222 with ribociclib and fulvestrant, which may influence the observed adverse event rates.[1] Data for palbociclib, ribociclib, and abemaciclib are derived from various clinical trials and meta-analyses.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (Any Grade)
| Adverse Event | BLU-222 + Ribociclib + Fulvestrant (%)[1] | Palbociclib (%) | Ribociclib (%) | Abemaciclib (%) |
| Any TEAEs | 100 | - | - | - |
| Nausea | 57.9 | 34-77 | 29-52 | 39-87 |
| Vomiting | 31.6 | 15-35 | 15-29 | 28-60 |
| Diarrhea | - | 19-52 | 21-35 | 81-90 |
| Fatigue | - | 36-65 | 33-46 | 40-65 |
| Neutropenia | - | 75-87 | 74-78 | 41-46 |
| Anemia | - | 24-30 | 18-21 | 25-29 |
Note: Data for palbociclib, ribociclib, and abemaciclib are presented as ranges from multiple sources to reflect variability across studies.
Table 2: Incidence of Grade 3 or Higher Treatment-Emergent Adverse Events
| Adverse Event | BLU-222 + Ribociclib + Fulvestrant (%)[1] | Palbociclib (%) | Ribociclib (%) | Abemaciclib (%) |
| Any TEAEs | 36.8 | - | - | - |
| Nausea | 0 | <1-2 | <1-2 | 2-5 |
| Vomiting | 0 | <1-2 | <1-2 | 2-5 |
| Diarrhea | - | <1 | 1-2 | 13-20 |
| Fatigue | - | 1-4 | 2-4 | 3-13 |
| Neutropenia | - | 56-67 | 53-60 | 22-29 |
| Anemia | - | 2-6 | 2-4 | 6-7 |
Note: Data for palbociclib, ribociclib, and abemaciclib are presented as ranges from multiple sources to reflect variability across studies.
Initial findings from the VELA trial suggest that BLU-222, both as a monotherapy and in combination, is generally well-tolerated.[2][3] The most common treatment-emergent adverse events (≥15%) reported for BLU-222 monotherapy include gastrointestinal events (nausea, diarrhea, vomiting), fatigue, anemia, photophobia, and hypokalemia.[2] Notably, visual adverse events, described as transient and reversible episodes of light sensitivity and blurred vision, were observed in a limited number of patients, leading to a temporary partial clinical hold on the VELA trial by the FDA.[4][5][6][7][8] This hold has since been lifted.[5][7][8]
In contrast, the established CDK4/6 inhibitors have well-characterized safety profiles. Hematologic toxicities, particularly neutropenia, are a hallmark of palbociclib and ribociclib. Abemaciclib is more frequently associated with gastrointestinal side effects, most notably diarrhea.
Experimental Protocols
A thorough evaluation of a drug's safety profile relies on a battery of standardized preclinical and clinical assessments. Below are generalized protocols for key experiments used to characterize the safety of CDK inhibitors.
Cell Viability Assays (e.g., MTT, CCK-8)
Objective: To determine the cytotoxic or cytostatic effects of a CDK inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CCK-8) to each well.
-
Incubation: Incubate the plates for a period that allows for the metabolic conversion of the reagent by viable cells.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
In Vivo Toxicity Studies in Animal Models
Objective: To assess the systemic toxicity of a CDK inhibitor in a living organism.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Dose Formulation: Prepare the CDK inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dose Administration: Administer the compound to the animals at various dose levels, including a vehicle control group.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Blood Collection: Collect blood samples at specified time points for hematological and clinical chemistry analysis to assess organ function.
-
Necropsy and Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological examination to identify any treatment-related changes.
-
Data Analysis: Analyze the collected data to determine the maximum tolerated dose (MTD) and identify any target organ toxicities.
Visualizing the Mechanisms
To better understand the context of CDK inhibitor safety and the experimental approaches to its evaluation, the following diagrams are provided.
Caption: Simplified CDK signaling pathway and points of intervention for CDK inhibitors.
Caption: General experimental workflow for evaluating the safety of a CDK inhibitor.
Conclusion
The landscape of CDK inhibition is continually evolving, with novel agents like BLU-222 offering the potential for improved selectivity and, consequently, a more favorable safety profile. While early data for BLU-222 is promising, demonstrating good tolerability, a comprehensive understanding of its safety relative to established CDK4/6 inhibitors will require further clinical investigation and mature data from ongoing trials. The distinct adverse event profiles of palbociclib, ribociclib, and abemaciclib underscore the importance of a nuanced, patient-centric approach to treatment selection. For researchers and drug developers, a thorough understanding of the preclinical and clinical safety data, coupled with a robust knowledge of the underlying biological pathways, is essential for advancing the next generation of CDK inhibitors and ultimately improving outcomes for patients with cancer.
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting [prnewswire.com]
- 4. Blueprint Medicines Announces Partial Clinical Hold for Phase 1/2 VELA Trial of BLU-222 [prnewswire.com]
- 5. targetedonc.com [targetedonc.com]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. cancernetwork.com [cancernetwork.com]
Unraveling Synergies and Overcoming Resistance: A Comparative Analysis of BLU-222 in Combination Cancer Therapy
For Immediate Release
CAMBRIDGE, Mass. – December 17, 2025 – In the rapidly evolving landscape of precision oncology, the selective CDK2 inhibitor BLU-222 is demonstrating significant potential in overcoming resistance to established anticancer agents and forging powerful new combination strategies. This guide provides a comprehensive analysis of the cross-resistance and synergistic effects observed between BLU-222 and other cancer therapies, supported by preclinical and clinical data. Designed for researchers, scientists, and drug development professionals, this document details the underlying mechanisms, presents key experimental findings, and outlines the protocols driving this research forward.
Executive Summary
BLU-222 is an investigational, potent, and highly selective oral inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2][3][4] Aberrant CDK2 activity, often driven by Cyclin E1 (CCNE1) amplification, is a known mechanism of resistance to CDK4/6 inhibitors and other targeted therapies in various cancers, including hormone receptor-positive (HR+)/HER2- breast cancer, ovarian, and endometrial cancers.[5][6][7][8][9] This guide synthesizes the current understanding of BLU-222's role in mitigating this resistance and its efficacy in combination with CDK4/6 inhibitors and chemotherapy.
Mechanisms of Action and Resistance
CDK2 is a critical regulator of the G1/S phase transition in the cell cycle.[10][11] In many cancers, hyperactivation of the CDK2/Cyclin E pathway allows tumor cells to bypass normal cell cycle checkpoints, leading to uncontrolled proliferation. Resistance to CDK4/6 inhibitors, a mainstay in HR+/HER2- breast cancer, frequently involves the upregulation of CDK2 activity, which provides an escape mechanism for cancer cells.[5][7][8][9]
BLU-222 selectively targets and inhibits CDK2, thereby restoring cell cycle control and inducing apoptosis in CDK2-dependent tumors.[7][8] Key determinants of sensitivity to BLU-222 monotherapy include CCNE1 amplification and the status of the retinoblastoma (RB) tumor suppressor and p16 (CDKN2A).[2][3][4][7]
Signaling Pathway: CDK2 in Cell Cycle and Resistance
The following diagram illustrates the central role of the CDK2/Cyclin E complex in cell cycle progression and as a resistance mechanism to CDK4/6 inhibition.
Caption: Role of CDK2 in cell cycle and CDK4/6i resistance.
Cross-Resistance and Combination Data
Extensive preclinical research has explored the interplay between BLU-222 and other anticancer agents. The data consistently points towards a synergistic relationship, particularly with CDK4/6 inhibitors and certain chemotherapies.
Combination with CDK4/6 Inhibitors
In models of HR+/HER2- breast cancer resistant to CDK4/6 inhibitors like palbociclib and ribociclib, the addition of BLU-222 has been shown to restore sensitivity and lead to durable tumor suppression.[12] This effect is often mediated by the induction of p21 and/or p27.[12][13]
Table 1: In Vitro Efficacy of BLU-222 in Palbociclib-Resistant (PR) Breast Cancer Cell Lines
| Cell Line | BLU-222 IC50 (µM) | Reference |
|---|---|---|
| MCF7 PR1.2 | 0.54 | [12] |
| MCF7 PR4.8 | 0.43 | [12] |
| T47D PR1.2 | 1.60 | [12] |
| T47D PR4.8 | 0.18 |[12] |
Table 2: In Vivo Antitumor Activity of BLU-222 in Combination with Ribociclib
| Model | Treatment | Outcome | Reference |
|---|---|---|---|
| CDK4/6i-naive MCF-7 CDX | BLU-222 (100 mg/kg BID) + Ribociclib (75 mg/kg QD) | Sustained antitumor response, superior to single agents | [14] |
| CDK4/6i-resistant MCF-7 CDX | BLU-222 (100 mg/kg BID) + Ribociclib (75 mg/kg QD) | Sustained antitumor response, superior to single agents | [14] |
| Palbociclib-resistant PDX models | BLU-222 + Palbociclib/Ribociclib | Durable tumor suppression and prolonged survival |[12] |
Combination with Chemotherapy
BLU-222 has also demonstrated the ability to sensitize tumors to standard-of-care chemotherapies, particularly in CCNE1-aberrant models that are often resistant to these agents.
Table 3: In Vivo Antitumor Activity of BLU-222 in Combination with Chemotherapy
| Model | Treatment | Outcome | Reference |
|---|---|---|---|
| CCNE1-high OVCAR-3 T2A CDX | BLU-222 + Carboplatin | Robust tumor regression, continued after treatment cessation | [15] |
| CCNE1-high OVCAR-3 T2A CDX | BLU-222 + Paclitaxel | Robust tumor regression, continued after treatment cessation | [15] |
| CCNE1-normal ES-2 CDX | BLU-222 + Carboplatin/Paclitaxel | No additional antitumor effect |[15] |
Experimental Protocols
The following are representative methodologies for key experiments cited in the analysis of BLU-222.
Cell Viability and IC50 Determination
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions. For resistance studies, parental lines are exposed to escalating concentrations of the primary drug (e.g., palbociclib) over an extended period to generate resistant sublines.[13]
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of BLU-222, either as a single agent or in combination.
-
Viability Assay: After a set incubation period (e.g., 5 days), cell viability is assessed using assays such as CyQUANT or CellTiter-Glo.[10][15]
-
Data Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated to determine drug potency.
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: Cells are treated as required, then harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., CDK2, Cyclin E, phospho-Rb).[10][16] This is followed by incubation with a secondary antibody.
-
Detection: Protein bands are visualized using chemiluminescence and imaged.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NSG mice) are used.
-
Tumor Implantation: Human cancer cells or patient-derived xenograft (PDX) fragments are implanted subcutaneously or orthotopically.[7][12]
-
Treatment: Once tumors reach a specified volume (e.g., 150–250 mm³), mice are randomized into treatment groups and dosed with vehicle control, BLU-222, the combination agent, or both.[16]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).[16]
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting.[7][12]
Experimental Workflow: In Vivo Combination Study
The diagram below outlines a typical workflow for an in vivo study evaluating the combination of BLU-222 with another anticancer agent.
Caption: A typical workflow for an in vivo combination study.
Conclusion and Future Directions
The data presented provides a strong rationale for the continued investigation of BLU-222, particularly in combination with CDK4/6 inhibitors for the treatment of resistant HR+/HER2- breast cancer and with chemotherapy in CCNE1-aberrant ovarian and endometrial cancers. Ongoing clinical trials, such as the VELA study (NCT05252416), are further evaluating the safety and efficacy of these combinations.[1][3] The identification of predictive biomarkers, including CCNE1 amplification, RB status, and p16 expression, will be crucial for patient selection and for maximizing the clinical benefit of BLU-222-based therapies.[2][3][4]
This guide serves as a valuable resource for the scientific community, providing a consolidated overview of the preclinical and clinical evidence supporting the development of BLU-222 as a cornerstone of novel combination therapies aimed at overcoming drug resistance in cancer.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK2 to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. blueprintmedicines.com [blueprintmedicines.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. blueprintmedicines.com [blueprintmedicines.com]
The Synergistic Potential of BLU-222 and PARP Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the theoretical synergistic effects between the selective CDK2 inhibitor, BLU-222, and PARP inhibitors. While direct preclinical or clinical data on the combination of BLU-222 and PARP inhibitors is not publicly available, this document explores the mechanistic rationale for their potential synergy and provides illustrative experimental data from similar drug combinations.
BLU-222 is an investigational, potent, and highly selective oral inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] It is currently under evaluation in a Phase 1/2 clinical trial (VELA, NCT05252416) for patients with advanced solid tumors.[3] PARP inhibitors are a class of targeted therapies that have shown efficacy in tumors with deficiencies in homologous recombination (HR) repair, particularly those with BRCA1/2 mutations.[4]
The combination of CDK2 and PARP inhibitors represents a promising therapeutic strategy. Inhibition of CDK2 can impair the HR pathway, creating a "BRCAness" phenotype in cancer cells.[5] This induced HR deficiency could then sensitize these tumors to the cytotoxic effects of PARP inhibitors, a concept known as synthetic lethality.[5][6]
Mechanistic Rationale for Synergy
The potential synergistic interaction between BLU-222 and PARP inhibitors is rooted in their complementary roles in cell cycle regulation and DNA damage repair.
-
BLU-222 (CDK2 Inhibition): CDK2 is a critical regulator of the G1/S phase transition and is also involved in the homologous recombination (HR) pathway for DNA double-strand break repair.[5] By inhibiting CDK2, BLU-222 can disrupt this repair mechanism, leading to an accumulation of DNA damage.
-
PARP Inhibitors: These drugs block the function of PARP enzymes, which are essential for the repair of single-strand DNA breaks.[4] Unrepaired single-strand breaks can lead to the formation of double-strand breaks during DNA replication. In cells with a compromised HR pathway, these double-strand breaks cannot be efficiently repaired, resulting in genomic instability and cell death.[5]
The combination of a CDK2 inhibitor like BLU-222 with a PARP inhibitor could therefore create a synthetically lethal scenario in cancer cells that are not initially HR-deficient.
Illustrative Preclinical Data (Surrogate Data)
While specific data for BLU-222 in combination with PARP inhibitors is not available, preclinical studies on other CDK inhibitors combined with PARP inhibitors have demonstrated synergistic effects. The following table summarizes representative data from such studies.
| Cell Line | Cancer Type | CDK Inhibitor | PARP Inhibitor | Combination Effect (CI Value*) | Reference |
| HO8910 | Ovarian Cancer | CDKI-73 (CDK9i) | Olaparib (B1684210) | < 1.0 (Synergistic) | [7] |
| OVCAR-5 | Ovarian Cancer | CDKI-73 (CDK9i) | Olaparib | < 1.0 (Synergistic) | [7] |
*Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Experimental Protocols
Detailed methodologies are crucial for assessing the synergistic potential of drug combinations. Below are generalized protocols for key experiments.
Cell Viability and Synergy Assays
This assay determines the effect of the inhibitors on cell proliferation and quantifies the level of synergy.
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of BLU-222, a PARP inhibitor, and the combination of both for 72 hours.
-
Viability Assessment: Use a colorimetric assay (e.g., MTT or CellTiter-Glo) to measure cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound and use software (e.g., CompuSyn) to determine the Combination Index (CI) from the dose-response curves.[5]
Western Blotting for DNA Damage and Apoptosis Markers
This technique is used to detect changes in protein expression related to DNA damage and programmed cell death.
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key proteins (e.g., γH2AX for DNA damage, cleaved PARP and cleaved Caspase-3 for apoptosis), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for DNA Repair Foci
This method allows for the visualization of DNA repair proteins localizing to sites of DNA damage.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the drug combination.
-
Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.
-
Antibody Staining: Incubate with primary antibodies against DNA repair proteins (e.g., RAD51), followed by fluorescently labeled secondary antibodies.
-
Imaging: Mount coverslips with DAPI-containing mounting medium and visualize foci using a fluorescence microscope.[5]
Visualizing the Molecular Interactions and Experimental Design
The following diagrams, created using Graphviz, illustrate the proposed signaling pathway for the synergistic interaction and a typical experimental workflow for its assessment.
Conclusion
The combination of BLU-222 and PARP inhibitors holds theoretical promise for the treatment of various cancers. By inducing a state of synthetic lethality, this combination could potentially expand the utility of PARP inhibitors to a broader patient population beyond those with pre-existing HR deficiencies. Further preclinical investigation is warranted to validate this hypothesis and to identify the specific tumor types and patient populations that would most benefit from this therapeutic strategy.
References
- 1. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 4. Combining PARP and CDK4/6 inhibitors in MYC driven ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitor CDKI-73 is synergetic lethal with PARP inhibitor olaparib in BRCA1 wide-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PARP Inhibitors in Breast Cancer Cell Lines: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of two prominent Poly(ADP-ribose) polymerase (PARP) inhibitors, Olaparib and Talazoparib, across a panel of human breast cancer cell lines. The data presented is intended to assist researchers, scientists, and drug development professionals in understanding the differential sensitivity of various breast cancer subtypes to these targeted therapies.
Data Presentation: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Olaparib and Talazoparib in a selection of breast cancer cell lines, representing different molecular subtypes. Lower IC50 values indicate greater potency.
| Cell Line | Breast Cancer Subtype | BRCA Status | Olaparib IC50 (µM) | Talazoparib IC50 (µM) |
| MDA-MB-436 | Triple-Negative (TNBC) | BRCA1 mutant | 4.7[1] | ~0.13[1] |
| HCC1937 | Triple-Negative (TNBC) | BRCA1 mutant | ~96[1] | 10[1] |
| MDA-MB-231 | Triple-Negative (TNBC) | Not Specified | <20[1] | ~0.48[1] |
| MDA-MB-468 | Triple-Negative (TNBC) | Not Specified | <10[1] | ~0.8[1] |
| MCF-7 | ER-positive, HER2-negative | Not Specified | ~11[1] | 1.1[1] |
| BT-474 | ER-positive, HER2-positive | Not Specified | >200[1] | >200[1] |
| SK-BR-3 | HER2-positive | Not Specified | Not Specified | ~0.04[1] |
| JIMT-1 | HER2-positive | Not Specified | Not Specified | ~0.002[1] |
Note: IC50 values can vary between studies due to different experimental conditions, such as assay type and incubation time.[2]
Experimental Protocols: Cell Viability (MTT) Assay
The following is a generalized protocol for determining the IC50 values of PARP inhibitors in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[3][4]
Materials:
-
Breast cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
PARP inhibitors (Olaparib, Talazoparib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the PARP inhibitors in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.[4][5]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Normalize the absorbance data to the untreated controls.
-
Calculate the IC50 value by plotting the normalized data against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PARP signaling pathway and a generalized experimental workflow for assessing drug efficacy.
References
Validating the Mechanism of BLU-222: A Comparative Guide to CRISPR Screen Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the mechanism of action of BLU-222, a potent and highly selective investigational inhibitor of Cyclin-Dependent Kinase 2 (CDK2). A central focus is the use of genome-wide CRISPR-Cas9 screens to identify key genetic determinants of sensitivity and resistance, thereby confirming its on-target activity. We compare BLU-222's performance with other CDK inhibitors and present detailed experimental protocols to support the replication and extension of these findings.
Introduction to BLU-222
BLU-222 is an orally bioavailable, investigational small molecule designed to potently and selectively inhibit CDK2.[1][2] CDK2, in complex with Cyclin E, is a critical regulator of the G1/S phase transition of the cell cycle.[3][4] In several aggressive cancers, such as certain types of ovarian, endometrial, and breast cancer, amplification of the CCNE1 gene (which encodes Cyclin E1) leads to hyperactivation of CDK2, driving uncontrolled cell proliferation.[5][6][7] BLU-222 was developed to target this dependency. Furthermore, CDK2 hyperactivation has been identified as a key mechanism of resistance to approved CDK4/6 inhibitors, making the combination of CDK2 and CDK4/6 inhibition a promising therapeutic strategy.[5][8]
Mechanism Validation via CRISPR Screens
To unequivocally validate that BLU-222's anti-proliferative effects are mediated through the inhibition of the CDK2 pathway, researchers employed a genome-wide CRISPR-Cas9 loss-of-function screen.[9][10] In this unbiased approach, a library of single-guide RNAs (sgRNAs) is used to systematically knock out every gene in the genome of a cancer cell population. The cells are then treated with BLU-222. Genes whose knockout allows cells to survive and proliferate in the presence of the drug are identified as "resistance genes." If the top identified resistance genes are core components of the drug's intended target pathway, it provides powerful evidence for the drug's on-target mechanism of action.
A whole-genome CRISPR screen in the CCNE1-amplified ovarian cancer cell line OVCAR-3 identified the inactivation of the Retinoblastoma gene (RB1) and CDKN2A (which encodes the p16 protein) as the top drivers of resistance to BLU-222.[9][10][11]
-
RB1: The Retinoblastoma protein (Rb) is the primary substrate of the CDK2/Cyclin E complex. Phosphorylation of Rb by CDK2 inactivates it, allowing the cell cycle to proceed. When RB1 is knocked out, the cell cycle checkpoint is already disabled, bypassing the need for CDK2 activity and thus rendering the cells insensitive to a CDK2 inhibitor like BLU-222.[7][12]
-
CDKN2A (p16): The p16 protein is an endogenous inhibitor of CDK4/6. Its loss can lead to hyperactivation of CDK4/6, which can then compensate for the loss of CDK2 activity by phosphorylating Rb, thereby promoting cell cycle progression and conferring resistance to BLU-222.[4][11]
These findings strongly affirm that BLU-222's primary anti-tumor activity is mediated through the CDK2/Rb signaling axis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK2 signaling pathway and the workflow of the CRISPR-Cas9 resistance screen used to validate BLU-222's mechanism.
Quantitative Data Presentation
The following tables summarize the quantitative data supporting the potency, selectivity, and mechanism of action of BLU-222.
Table 1: Kinase Selectivity Profile of BLU-222
This table compares the inhibitory activity (IC50, half-maximal inhibitory concentration) of BLU-222 against various CDK/Cyclin complexes. Lower values indicate higher potency.
| Kinase Complex | BLU-222 IC50 (nM) | Selectivity vs. CDK2 | Reference |
| CDK2/Cyclin E1 | 2.6 | - | [13] |
| CDK1/Cyclin B1 | 233.6 | ~90-fold | [8][13] |
| CDK4/Cyclin D1 | 377.4 | ~145-fold | [8][13] |
| CDK6/Cyclin D3 | >10,000 | >3800-fold | [7] |
| CDK9/Cyclin T1 | 6115.1 | ~2350-fold | [8][13] |
Data demonstrates that BLU-222 is highly selective for CDK2 over other key cell cycle kinases.
Table 2: Comparison of Anti-proliferative Activity of CDK2 Inhibitors
This table compares the potency of BLU-222 with other CDK inhibitors in OVCAR-3, a CCNE1-amplified ovarian cancer cell line.
| Inhibitor | Primary Target(s) | OVCAR-3 Cell Viability IC50 (nM) | Reference |
| BLU-222 | CDK2 | 10.5 | [13] |
| Milciclib | CDK2, other CDKs | 500 | [13] |
| Roscovitine | Pan-CDK | 15,000 | [13] |
| Cdk2-IN-23 | CDK2 | 5.2 | [13] |
BLU-222 shows significantly higher potency in a CDK2-dependent cell line compared to less selective CDK inhibitors.
Table 3: Effect of RB1 Knockout on BLU-222 Sensitivity
This table shows how the genetic knockout of RB1 in OVCAR-3 cells, as identified in the CRISPR screen, impacts the anti-proliferative activity (GI50, half-maximal growth inhibition) of BLU-222.
| OVCAR-3 Cell Line | Genotype | BLU-222 GI50 (nM) | Fold Change in GI50 | Reference |
| Parental (Control) | RB1 wild-type | ~25 | - | [7][9] |
| sgRB1 #1 | RB1 knockout | >1000 | >40-fold increase | [7][9] |
| sgRB1 #5 | RB1 knockout | >1000 | >40-fold increase | [7][9] |
The dramatic increase in GI50 following RB1 knockout confirms that BLU-222's efficacy is dependent on a functional Rb protein, validating its on-target mechanism.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Pooled Genome-Wide CRISPR-Cas9 Resistance Screen
This protocol outlines the steps for performing a pooled lentiviral CRISPR screen to identify genes conferring resistance to a drug.[14][15][16]
-
Library Preparation and Lentivirus Production:
-
Amplify a pooled human whole-genome sgRNA library (e.g., GeCKO, Brunello) plasmid DNA.
-
Co-transfect the sgRNA library plasmids along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids into HEK293T cells to produce lentiviral particles.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.
-
-
Cell Line Transduction:
-
Seed Cas9-expressing OVCAR-3 cells at the required density to maintain a library coverage of at least 200-500 cells per sgRNA.
-
Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
-
Screening and Sample Collection:
-
Harvest an initial cell population pellet (T=0 reference sample).
-
Split the remaining cell population into two arms: a control arm (treated with vehicle, e.g., DMSO) and an experimental arm (treated with BLU-222 at a concentration of ~GI80, e.g., 200 nM).
-
Continuously culture the cells for 14-21 days, passaging as needed and maintaining library coverage. Re-apply the drug with each passage.
-
Harvest cell pellets from both arms at the end of the screen.
-
-
Sequencing and Analysis:
-
Extract genomic DNA from the T=0 and final timepoint pellets.
-
Use PCR to amplify the genomic region containing the integrated sgRNAs.
-
Perform high-throughput sequencing (e.g., Illumina NextSeq) on the PCR amplicons.
-
Align sequencing reads to the sgRNA library reference and count the abundance of each sgRNA in each sample.
-
Use bioinformatics tools (e.g., MAGeCK) to calculate a Z-score or log-fold change for each gene, comparing the BLU-222-treated arm to the DMSO-treated arm. Genes with significantly enriched sgRNAs in the BLU-222 arm are identified as resistance hits.
-
Protocol 2: Cell Proliferation Assay (CyQUANT)
This assay is used to measure cell viability and determine GI50 values.[7]
-
Cell Seeding: Seed cancer cells (e.g., OVCAR-3 parental and RB1-knockout lines) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of BLU-222 (e.g., from 1 nM to 10 µM). Treat the cells with the drug dilutions in triplicate. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for 5 days under standard cell culture conditions (37°C, 5% CO2).
-
Lysis and Staining:
-
Remove the culture medium.
-
Freeze the plates at -80°C for at least 30 minutes.
-
Thaw the plates at room temperature and add CyQUANT GR dye/cell-lysis buffer to each well. This dye fluoresces upon binding to nucleic acids.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure fluorescence using a plate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
Analysis: Normalize the fluorescence values of the drug-treated wells to the DMSO control wells. Plot the normalized values against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter variable slope) to calculate the GI50 value.
Protocol 3: Western Blotting for Protein Knockout Confirmation
This protocol is used to verify the absence of a target protein (e.g., Rb) following CRISPR-mediated gene knockout.[7]
-
Protein Extraction: Lyse cells from the control and sgRNA-targeted populations in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Rb antibody) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imager. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading. The absence of a band at the correct molecular weight in the knockout lanes confirms successful knockout.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 3. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting [prnewswire.com]
- 7. blueprintmedicines.com [blueprintmedicines.com]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- 9. researchgate.net [researchgate.net]
- 10. blueprintmedicines.com [blueprintmedicines.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Video: Pooled CRISPR-Based Genetic Screens in Mammalian Cells [jove.com]
- 15. broadinstitute.org [broadinstitute.org]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Investigational Anticancer Agent 222: A Comprehensive Safety and Operational Guide
Disclaimer: "Anticancer Agent 222" is a placeholder for a hypothetical investigational compound. The following procedures are based on general best practices for the safe handling and disposal of potent, cytotoxic, and investigational anticancer drugs.[1] Researchers must always consult the specific Safety Data Sheet (SDS) for the agent , as well as all applicable institutional, local, state, and federal guidelines before handling or disposing of any chemical.[1][2]
The responsible management of investigational anticancer agents is paramount to ensuring the safety of laboratory personnel and minimizing environmental impact.[1] These cytotoxic compounds are designed to be toxic to cells and can pose significant health risks if not handled and disposed of correctly.[3][4] This guide provides a comprehensive, step-by-step plan for the safe disposal of waste generated from research involving a potent investigational compound like "this compound."
Step 1: Pre-Disposal Risk Assessment and Planning
Before beginning any experiment, a thorough risk assessment must be conducted. This involves a detailed review of the agent's SDS to understand its specific hazards, including cytotoxicity, carcinogenicity, mutagenicity, and teratogenicity.[1] An explicit disposal plan must be established, and all necessary supplies, such as correctly designated waste containers and spill kits, must be readily available.[2]
Step 2: Mandatory Personal Protective Equipment (PPE)
To mitigate exposure risks during waste handling, all personnel must use appropriate PPE.[5][6] Double gloving with chemotherapy-rated gloves is standard practice.
| PPE Item | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves; double-gloved. | Provides maximum protection against dermal exposure. The outer glove should be changed immediately if contaminated.[2] |
| Gown | Disposable, impermeable, solid-front with long sleeves and tight-fitting cuffs. | Protects against splashes and contamination of personal clothing.[2] |
| Eye Protection | Safety goggles or a face shield. | Shields eyes from potential splashes or aerosols.[2] |
| Respiratory | N95 respirator or higher, as specified in the agent's SDS. | Necessary when there is a risk of aerosolizing the agent (e.g., handling powders, cleaning spills).[1] |
Step 3: Waste Segregation at the Point of Generation
Proper and immediate segregation of cytotoxic waste is crucial to ensure it is handled correctly throughout the disposal process.[2] All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[7]
| Waste Type | Description | Container Type | Final Disposal Method |
| Sharps Waste | Needles, syringes, scalpels, contaminated glass vials, slides. | Rigid, puncture-proof, leak-proof container with a purple lid, labeled "Cytotoxic Sharps."[7] | High-Temperature Hazardous Waste Incineration.[8] |
| Solid Waste | Contaminated PPE (gloves, gowns), bench paper, plasticware, empty vials. | Yellow chemotherapy waste container with a secure lid, labeled "Trace Chemotherapy Waste."[9] | High-Temperature Hazardous Waste Incineration.[8] |
| Bulk Liquid Waste | Unused stock solutions, contaminated buffers, or media. NOTE: Disposal via sewer is strictly prohibited.[1] | Black RCRA-rated hazardous waste container, securely sealed.[9][10] | High-Temperature Hazardous Waste Incineration by a licensed facility.[10] |
| Grossly Contaminated Items | Materials used to clean up a large spill; items containing more than a 3% residual amount of the drug.[9] | Black RCRA-rated hazardous waste container, securely sealed.[9] | High-Temperature Hazardous Waste Incineration by a licensed facility.[9] |
Step 4: Decontamination of Surfaces and Equipment
All non-disposable equipment and work surfaces must be decontaminated after use. There is no single agent known to deactivate all cytotoxic drugs; therefore, a validated, agent-specific chemical inactivation method is preferred.[11] If one is not available, a two-step cleaning process is recommended.[1]
-
Deactivation (If Validated): Apply a validated chemical deactivating agent (e.g., sodium hypochlorite (B82951) solution), observing the required contact time.[12]
-
Cleaning: Thoroughly clean the surface with a detergent solution to physically remove any remaining drug residue.
-
Rinsing: Rinse the surface with water to remove the detergent.
-
Disinfection: Wipe with 70% ethanol (B145695) or another appropriate disinfectant.
Step 5: Final Disposal Logistics
All cytotoxic waste must be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10] Waste containers must be securely sealed and properly labeled before being transported from the laboratory. All disposal activities must be documented to maintain a clear chain of custody from generation to final incineration.[1]
Experimental Protocol: Validation of a Chemical Inactivation Method
This protocol outlines a general method to validate the effectiveness of a chemical agent (e.g., 5.25% sodium hypochlorite) for inactivating "this compound."
Objective: To determine if treatment with a specific chemical agent effectively degrades this compound to a non-cytotoxic form.
Methodology:
-
Preparation of Agent 222 Samples: Prepare a standard stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Inactivation Reaction:
-
In a series of sterile microcentrifuge tubes, mix a defined volume of the Agent 222 stock solution with the test inactivation agent (e.g., 5.25% sodium hypochlorite) at various ratios (e.g., 1:1, 1:5, 1:10).
-
Include a control sample where Agent 222 is mixed with a neutral buffer (e.g., PBS) instead of the inactivation agent.
-
Incubate the reactions for different time points (e.g., 15 min, 30 min, 60 min) at room temperature.
-
-
Quenching the Reaction: At each time point, neutralize the inactivation agent. For sodium hypochlorite, this can be done by adding an equimolar amount of sodium thiosulfate.
-
Analytical Assessment (HPLC):
-
Analyze the treated and control samples using High-Performance Liquid Chromatography (HPLC).
-
Develop an HPLC method capable of separating the parent compound (Agent 222) from potential degradation products.
-
Successful degradation is confirmed by the disappearance of the peak corresponding to Agent 222.[12]
-
-
Biological Inactivation Assessment (Mutagenicity/Cytotoxicity Assay):
-
Culture a sensitive cancer cell line (e.g., HeLa or a cell line known to be sensitive to Agent 222).
-
Treat the cells with aliquots from the quenched inactivation reactions and the control sample.
-
Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) after a suitable incubation period (e.g., 48-72 hours).
-
Successful biological inactivation is confirmed if the treated samples no longer exhibit cytotoxic effects on the cells compared to the untreated control.[12]
-
-
Data Analysis: Quantify the percentage of chemical degradation from HPLC data and the reduction in cytotoxicity from the biological assay. A successful inactivation procedure will demonstrate >99.9% chemical degradation and a complete loss of biological activity.
Visualizations
Caption: Waste segregation and disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Safe handling of chemotherapy medicines | CCLG - The Children & Young People's Cancer Association [cclg.org.uk]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. danielshealth.ca [danielshealth.ca]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 9. danielshealth.com [danielshealth.com]
- 10. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 11. gerpac.eu [gerpac.eu]
- 12. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Protocol for Anticancer Agent 222
Disclaimer: "Anticancer agent 222" is a placeholder name for a representative potent cytotoxic compound. The following guidelines are based on established safety protocols for handling hazardous antineoplastic and cytotoxic drugs.[1][2][3][4] Personnel must consult the specific Safety Data Sheet (SDS) for any new agent and adhere to their institution's policies.[5]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines procedural, step-by-step guidance for the safe handling, use, and disposal of potent cytotoxic compounds like this compound to minimize occupational exposure and ensure a safe laboratory environment.[6][7]
Core Principles of Safe Handling
The risks associated with handling cytotoxic agents stem from their inherent toxicity combined with the potential for exposure through inhalation, skin absorption, or ingestion.[1][2] A comprehensive safety plan, including proper engineering controls, rigorous work practices, and appropriate use of Personal Protective Equipment (PPE), is critical.[8][9][10] Many of these agents are known or suspected carcinogens, mutagens, and teratogens, for which no level of exposure is considered safe.[3][11][12][13]
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the primary control measure to protect personnel.[9][10] All PPE used when handling this compound must be disposable or decontaminated after each use.[14] The following table summarizes the required PPE for various activities.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested (ASTM D6978-05 rated) | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding | Double pair, chemotherapy-tested | Disposable, impermeable gown with long sleeves and tight cuffs | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure | Safety goggles and face shield |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable gown with long sleeves and tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable gown with long sleeves and tight cuffs | NIOSH-certified respirator if aerosolization is possible | Goggles or face shield |
| Spill Cleanup | Double pair, heavy-duty, chemotherapy-tested | Disposable, impermeable gown with long sleeves and tight cuffs | NIOSH-certified respirator (e.g., N95 or higher) | Goggles and face shield |
Note: When double-gloving, one glove should be worn under the gown cuff and the second glove over the cuff.[14] Gloves should be changed regularly and immediately if contaminated or damaged.[14]
Operational Plan: Step-by-Step Handling Procedures
-
Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Before handling, put on one pair of chemotherapy-rated gloves.[14]
-
Transport: Transport the package to the designated preparation area.
-
Unpack: Carefully open the package within a containment area, such as a chemical fume hood or biological safety cabinet (BSC). Check the integrity of the primary container.
-
Damaged Packages: If a package is found to be damaged, it should be treated as a spill.[9] Isolate the package and follow the spill cleanup protocol.
-
Designated Area: All preparation of this compound must occur in a designated area with restricted access, such as a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[3][4] The area should be clearly marked with warning signs.[2]
-
Don Full PPE: Before starting, don all required PPE as specified in the table above (double gloves, gown, respiratory protection, and eye/face protection).[6][9]
-
Aseptic Technique: Use Luer-Lok fittings and needleless systems to minimize aerosol generation.[9]
-
Containment: Work on a disposable, plastic-backed absorbent pad to contain any minor drips or spills. Change the pad after the procedure or if it becomes contaminated.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate Area: Secure the area of the spill to prevent further contamination.
-
Don PPE: Use a dedicated chemotherapy spill kit and don the appropriate PPE, including a respirator.[8]
-
Contain Spill: Use absorbent materials from the spill kit to contain the spill, working from the outside in.
-
Clean Area: Clean the area with an appropriate decontamination agent, followed by a neutral detergent and water.
-
Dispose Waste: All materials used for cleanup, including PPE, must be disposed of as bulk chemotherapy waste in a designated hazardous waste container.[15]
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and exposure to other personnel.[2][3]
| Waste Type | Description | Disposal Container |
| Trace Chemotherapy Waste | Items contaminated with less than 3% of the original drug volume (e.g., "RCRA empty" vials, gloves, gowns, tubing).[15][16] | Yellow, rigid, puncture-resistant container labeled "Trace Chemotherapy Waste" for incineration.[17][18][19] |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the drug, visibly contaminated items, and materials from spill cleanup.[15][19] | Black, RCRA-rated, DOT-approved container labeled as "Hazardous Waste".[15][18] |
| Sharps Waste | Needles, syringes, and other sharps contaminated with trace amounts of the agent. | Yellow, puncture-proof sharps container labeled "Chemo Sharps" for incineration.[17] |
All waste must be handled by trained personnel and disposed of in accordance with federal, state, and local regulations.[3]
Workflow Visualizations
Caption: Workflow for donning Personal Protective Equipment.
Caption: Workflow for doffing Personal Protective Equipment.
Caption: Logical flow for segregating chemotherapy waste.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. osha.gov [osha.gov]
- 4. cdc.gov [cdc.gov]
- 5. safework.nsw.gov.au [safework.nsw.gov.au]
- 6. benchchem.com [benchchem.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. www3.paho.org [www3.paho.org]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antineoplastic Agents Risk Factors | Healthcare Workers | CDC [cdc.gov]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. aaha.org [aaha.org]
- 15. danielshealth.com [danielshealth.com]
- 16. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 17. hsrm.umn.edu [hsrm.umn.edu]
- 18. sdmedwaste.com [sdmedwaste.com]
- 19. medprodisposal.com [medprodisposal.com]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
